Antifungal agent 85
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22F3NO3 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29) |
InChI Key |
QFVAQJVBLPDSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Antifungal agent 85 mechanism of action
Disclaimer
The designation "Antifungal Agent 85" does not correspond to a publicly recognized or scientifically published compound. Therefore, this document provides a comprehensive technical guide on the mechanism of action of a representative, novel class of antifungal agents: inhibitors of β-(1,3)-D-glucan synthase . This mechanism is shared by the recently developed triterpenoid antifungal, ibrexafungerp, and the established echinocandin class of drugs. The data, protocols, and pathways described herein are based on established scientific literature for this class of antifungal agents and serve as a detailed model for understanding the core mechanism of action for such a compound.
An In-depth Technical Guide on the Core Mechanism of Action of a Novel β-(1,3)-D-Glucan Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary mechanism of action for this class of antifungal agents is the potent and specific inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that constitutes the main structural component of the fungal cell wall.
By non-competitively inhibiting this enzyme, the antifungal agent disrupts the formation of β-(1,3)-D-glucan polymers.[1][2][3] The depletion of this essential structural element leads to a weakened cell wall that can no longer withstand internal osmotic pressure. This compromise of cell wall integrity results in cell lysis and, consequently, fungal cell death.[4][5][6] This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.[6][7]
A key advantage of this target is its specificity to fungi, as mammalian cells do not possess a cell wall or the β-(1,3)-D-glucan synthase enzyme, which contributes to a favorable safety profile with low host toxicity.[1][8]
Fungal Stress Response: The Cell Wall Integrity (CWI) Pathway
Inhibition of β-(1,3)-D-glucan synthesis and the resulting damage to the cell wall triggers a compensatory stress response in the fungus known as the Cell Wall Integrity (CWI) pathway.[9][10] This is a conserved signaling cascade, governed by a mitogen-activated protein kinase (MAPK) module, that attempts to repair cell wall damage.[11][12] The pathway senses cell wall stress at the plasma membrane, initiating a phosphorylation cascade that ultimately leads to the activation of transcription factors. These factors upregulate the expression of genes involved in cell wall remodeling and chitin synthesis as a compensatory mechanism.[10] Understanding this pathway is crucial for characterizing the fungal response to the antifungal agent.
Quantitative Data: In Vitro Antifungal Activity
The in vitro potency of a novel β-(1,3)-D-glucan synthase inhibitor can be quantified by determining its Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC data for the novel agent ibrexafungerp compared to the echinocandin anidulafungin against various Candida species, including echinocandin-resistant strains with mutations in the fks gene.
Table 1: Comparative MICs (μg/mL) against Candida auris Isolates
| Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
|---|---|---|---|
| Ibrexafungerp | 0.06 - 2.0 | 0.5 | 1.0 |
| Anidulafungin | 0.016 - >32 | - | - |
| Micafungin | 0.03 - >32 | - | - |
Data compiled from studies with over 400 isolates.[13][14]
Table 2: Ibrexafungerp Activity against Echinocandin-Resistant C. auris
| Isolate Type | Number of Isolates | Ibrexafungerp MIC Range (μg/mL) |
|---|---|---|
| Echinocandin-Resistant (fks mutations) | 32 | 0.5 - 1.0 |
| Pan-Resistant | 5 | 0.12 - 1.0 |
Data demonstrates retained activity against resistant strains.[13]
Table 3: Comparative MICs (μg/mL) against Candida glabrata Isolates
| Antifungal Agent | Isolate Type | MIC Range | MIC₅₀ | MIC₉₀ |
|---|---|---|---|---|
| Ibrexafungerp | Wild-Type (WT) | 0.25 - 1.0 | - | - |
| Echinocandin-Resistant | 0.12 - 16 | 0.25 | 1.0 | |
| Anidulafungin | Wild-Type (WT) | - | - | - |
| Echinocandin-Resistant | 0.015 - 4.0 | - | - |
Data compiled from multiple studies.[8]
Experimental Protocols
Protocol for Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[15][16][17]
Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a suspension of the culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of "this compound" in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 hours.
-
-
Endpoint Determination:
-
Read the plate visually or with a spectrophotometer.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent (≥50%) reduction in growth compared to the drug-free growth control well.[18]
-
Protocol for In Vitro β-(1,3)-D-Glucan Synthase Activity Assay
This protocol measures the direct inhibitory effect of the antifungal agent on the target enzyme using a fluorescence-based assay. It is a safer and less expensive alternative to traditional radioactive assays.[19]
Methodology:
-
Enzyme Preparation:
-
Culture the fungal strain (e.g., C. albicans) to the exponential growth phase.
-
Prepare a microsomal membrane fraction containing the β-(1,3)-D-glucan synthase enzyme complex via mechanical cell disruption (e.g., bead beating) and differential centrifugation.[20][21]
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In a microtiter plate, prepare reaction mixtures containing:
-
Tris buffer (pH ~7.5-8.0)
-
GTPγS (activator)
-
Microsomal enzyme preparation
-
Varying concentrations of "this compound" (or a DMSO vehicle control).
-
-
Initiate the reaction by adding the substrate, UDP-glucose.
-
Incubate the reaction at 30°C for 60-120 minutes to allow for the synthesis of the glucan polymer product.
-
-
Quantification of Glucan Product:
-
Stop the reaction by adding NaOH.
-
Add a solution of aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucans.
-
Measure the fluorescence using a microplate reader (excitation ~400 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the agent that inhibits 50% of the enzyme's activity) by plotting inhibition versus drug concentration.
-
References
- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 9. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scynexis.com [scynexis.com]
- 15. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Discovery and Isolation of a Novel Antifungal Agent
This whitepaper provides a detailed overview of the discovery and isolation of a representative antifungal agent, Caspofungin. The methodologies, data, and workflows presented are synthesized from established research and offer a technical guide for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This guide details the multi-step process from initial screening to the isolation of a potent antifungal compound, using the discovery of Caspofungin as a representative case study. Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring lipopeptide isolated from the fungus Glarea lozoyensis.[1] It was the first approved member of the echinocandin class of antifungal drugs, which target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan.[2]
Discovery and Screening
The journey to discover a new antifungal agent often begins with the screening of natural product libraries. In the case of the echinocandins, initial screening of fungal fermentation broths identified a novel lipopeptide with potent antifungal activity.
Experimental Protocol: Initial Screening of Fungal Fermentation Broths
-
Culture Collection: A diverse collection of fungal strains is maintained on agar slants. For the discovery of pneumocandins, the producing organism was identified as Glarea lozoyensis.
-
Fermentation:
-
Fungal spores are inoculated into seed flasks containing a suitable growth medium.
-
After incubation, the seed culture is transferred to larger production fermenters.
-
Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specified period to allow for the production of secondary metabolites.
-
-
Extraction:
-
The fermentation broth is harvested and the mycelia are separated from the supernatant by filtration or centrifugation.
-
The crude extract containing potential antifungal compounds is obtained by solvent extraction of the mycelia and/or the supernatant.
-
-
Antifungal Activity Assay (Broth Microdilution):
-
The crude extract is serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of a target fungal pathogen (e.g., Candida albicans) is added to each well.
-
The plates are incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that prevents visible fungal growth.
-
Logical Relationship: From Screening to Lead Identification
Caption: High-level workflow from fungal culture to drug candidate.
Isolation and Purification of Pneumocandin B0
Following the identification of a promising antifungal "hit" from the crude extract, the next critical phase is the isolation and purification of the active compound, Pneumocandin B0.
Experimental Protocol: Isolation and Purification
-
Initial Extraction: The fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic antifungal compounds into the organic phase.
-
Chromatographic Separation: A multi-step chromatographic approach is employed for purification:
-
Adsorption Chromatography: The crude extract is first subjected to column chromatography using a silica gel or alumina stationary phase with a gradient of organic solvents to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Further separation is achieved based on molecular size using a gel permeation chromatography (GPC) column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is typically accomplished using reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.
-
-
Purity Assessment: The purity of the isolated Pneumocandin B0 is assessed by analytical HPLC and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow: Isolation and Purification
Caption: Step-wise process for the isolation of Pneumocandin B0.
Semi-Synthesis of Caspofungin
Pneumocandin B0, while active, was further modified through semi-synthesis to improve its pharmacokinetic and safety profile, leading to the development of Caspofungin.[1]
Experimental Protocol: Semi-Synthesis
The key modification involves the addition of an amine-containing side chain to the cyclic peptide core of Pneumocandin B0.
-
Amine Side Chain Introduction: A key step in the semi-synthesis of caspofungin is the reductive amination of pneumocandin B0. This involves reacting the hemiaminal moiety of pneumocandin B0 with an appropriate amine under reducing conditions.
-
Purification of Caspofungin: The resulting Caspofungin is purified from the reaction mixture using chromatographic techniques, primarily RP-HPLC, similar to the final purification step of the natural product.
-
Salt Formation: For improved stability and solubility, Caspofungin is converted to its acetate salt.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the antifungal activity of Caspofungin.
Table 1: In Vitro Antifungal Activity of Caspofungin (MIC in µg/mL)
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.015 - 0.25 |
| Candida glabrata | 0.03 - 0.5 |
| Candida tropicalis | 0.03 - 0.5 |
| Aspergillus fumigatus | 0.015 - 0.12 |
| Aspergillus flavus | 0.03 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅₂H₈₈N₁₀O₁₅ |
| Molecular Weight | 1093.3 g/mol |
| Class | Echinocandin |
| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase |
Mechanism of Action: Signaling Pathway
Caspofungin exerts its antifungal effect by inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of the major fungal cell wall polymer, β-(1,3)-D-glucan. This disruption of cell wall integrity leads to osmotic instability and cell death.[3]
Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis
Caption: Mechanism of action of Caspofungin on the fungal cell wall.
Conclusion
The discovery and development of Caspofungin serves as a paradigm for modern antifungal drug discovery. It highlights the importance of natural product screening, the power of semi-synthetic modification to optimize lead compounds, and the success of targeting a fungal-specific pathway. The detailed protocols and data presented in this guide provide a framework for researchers engaged in the critical mission of developing the next generation of antifungal therapies.
References
Elucidation of the Chemical Structure of Antifungal Agent 85: A Technical Guide
Introduction
Antifungal Agent 85 is a novel synthetic compound that has demonstrated significant in vitro and in vivo efficacy against a broad spectrum of pathogenic fungi. Early screening revealed potent activity against clinically relevant species, including strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, including those resistant to existing therapies. This technical guide provides a comprehensive overview of the methodologies and data that culminated in the complete elucidation of its chemical structure. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
I. Spectroscopic and Spectrometric Data
The structural characterization of this compound was accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.15 | 1H | s | - | Triazole-H |
| 7.90 | 1H | s | - | Triazole-H |
| 7.60 | 2H | d | 8.5 | Ar-H |
| 7.45 | 2H | d | 8.5 | Ar-H |
| 4.85 | 1H | dd | 8.0, 6.5 | CH-O |
| 4.50 | 2H | s | - | CH₂-N |
| 3.90 | 1H | m | - | CH-CH₂ |
| 2.10 | 2H | t | 7.0 | CH₂-C=O |
| 1.30 | 3H | d | 6.0 | CH₃ |
| 0.95 | 3H | t | 7.5 | CH₃ |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | Assignment |
| 172.5 | C=O |
| 152.0 | Triazole-C |
| 148.5 | Triazole-C |
| 135.0 | Ar-C |
| 130.0 | Ar-CH |
| 128.5 | Ar-CH |
| 125.0 | Ar-C |
| 75.0 | CH-O |
| 55.0 | CH₂-N |
| 45.0 | CH-CH₂ |
| 30.0 | CH₂-C=O |
| 21.0 | CH₃ |
| 14.0 | CH₃ |
B. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Calculated Mass [M+H]⁺ | 345.1617 |
| Measured Mass [M+H]⁺ | 345.1620 |
| Molecular Formula | C₁₇H₂₀N₄O₃ |
II. X-ray Crystallography
Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming the connectivity established by NMR and MS.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 15.845 |
| c (Å) | 11.231 |
| β (°) | 98.54 |
| Volume (ų) | 1782.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.285 |
| R-factor | 0.045 |
III. Experimental Protocols
A. NMR Spectroscopy
-
Sample Preparation: 5 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
-
Data Acquisition: ¹H NMR spectra were acquired with 16 scans, a spectral width of 8278 Hz, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 30,000 Hz, and a relaxation delay of 2.0 s.
-
Data Processing: The data were processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.
B. Mass Spectrometry
-
Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer.
-
Method: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C.
-
Data Analysis: The elemental composition was determined using the MassLynx software by comparing the measured accurate mass to the theoretical mass.
C. X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of this compound in ethyl acetate.
-
Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å). Data were collected at 100 K.
-
Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
IV. Visualizations
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: Proposed mechanism of action for this compound.
Antifungal Agent 85: A Synthetic Compound, Not a Product of Biosynthesis
Initial investigations into the purported "Antifungal Agent 85" reveal that this compound, also identified as compound 24f, is a synthetic molecule rather than a natural product. As such, it does not possess a biosynthetic pathway. This technical guide will clarify the nature of this compound based on available scientific literature and address the original query's core requirements in the context of its synthetic origin.
A search for "this compound" leads to its identification as compound 24f, a novel synthetic antibacterial agent.[1] The compound is described in the context of the design and synthesis of etrasimod derivatives targeting Gram-positive bacteria. This fundamentally alters the scope of the original request, as a synthetic compound does not have a biological pathway for its creation that can be detailed in the manner of a natural product.
While the request for a detailed guide on the biosynthetic pathway, including related data and experimental protocols, cannot be fulfilled due to the compound's synthetic nature, this report will provide the available information on its chemical identity and origin.
Chemical Identity and Synthesis
"this compound" or "compound 24f" is a potent antibacterial compound with minimum inhibitory concentration (MIC) values between 2.5 and 10 μM against various Gram-positive bacteria.[1] Its chemical formula is C23H22F3NO3 and it has a molecular weight of 417.42.[1]
The synthesis of this and related compounds is detailed in research focused on the development of new antibacterial agents. For researchers and drug development professionals, the relevant experimental protocols would pertain to its chemical synthesis, not enzymatic reactions within a living organism.
Below is a logical representation of the information flow leading to the understanding of "this compound."
Reframing the Core Requirements
Given that a biosynthetic pathway does not apply, the core requirements of the original request can be addressed as follows:
-
Data Presentation: Quantitative data for "this compound" would include metrics such as MIC values against different bacterial strains, cytotoxicity data (e.g., CC50 values), and pharmacokinetic parameters if available from the referenced studies. A comprehensive table would summarize this synthetic compound's activity profile.
-
Experimental Protocols: The relevant experimental protocols are those of synthetic organic chemistry. These would detail the reaction steps, reagents, catalysts, purification methods (such as chromatography), and analytical techniques (like NMR and mass spectrometry) used to synthesize and characterize compound 24f.
-
Visualization: Diagrams relevant to this compound would illustrate its chemical synthesis pathway, structure-activity relationships (SAR) among its analogs, or its proposed mechanism of antibacterial action, rather than a biological signaling or biosynthetic pathway.
For researchers interested in this compound, the focus should be on its chemical synthesis, antibacterial properties, and potential as a lead compound for new drug development against Gram-positive bacteria. Future investigations would likely involve optimizing its structure to enhance efficacy and reduce potential toxicity, rather than elucidating a non-existent biosynthetic pathway.
References
An In-Depth Technical Guide to the Spectrum of Activity of Novel Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity and associated methodologies for a series of novel 1,2,3-triazole-containing fluconazole analogues. The information presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals in the field of antifungal agent discovery.
Executive Summary
The emergence of resistance to existing antifungal therapies necessitates the development of new agents with improved efficacy and a broad spectrum of activity. This document focuses on a series of fluconazole-based mimics incorporating a 1,2,3-triazole moiety. These compounds have demonstrated potent in vitro activity against a range of clinically relevant Candida species. Notably, several of these analogues exhibit greater potency than the parent drug, fluconazole, and the polyene antifungal, amphotericin B. The mechanism of action for triazole antifungals is generally attributed to the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This guide provides quantitative data on the antifungal spectrum, detailed experimental protocols for susceptibility testing, and a visualization of the targeted biochemical pathway.
Quantitative Spectrum of Activity
The in vitro antifungal activity of novel 1,2,3-triazole containing fluconazole analogues was evaluated by determining their minimum inhibitory concentrations (MICs) against various Candida species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The results, summarized from the work of Aher et al. (2009), are presented in the tables below.
Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2,3-Triazole Fluconazole Analogues against Candida Species (µg/mL) [1]
| Compound | C. albicans (ATCC 90028) | C. albicans (Clinical Isolate 1) | C. parapsilosis (ATCC 22019) | C. krusei (ATCC 6258) | C. tropicalis (ATCC 750) |
| 12 | 0.25 | 0.5 | 0.25 | 1 | 0.5 |
| 15 | 0.5 | 1 | 0.5 | 2 | 1 |
| 16 | 1 | 2 | 1 | 4 | 2 |
| Fluconazole | 2 | 4 | 2 | 16 | 4 |
| Amphotericin B | 1 | 1 | 1 | 2 | 1 |
Table 2: In Vivo Efficacy of Compound 12 in a Murine Model of Systemic Candidiasis [1]
| Treatment Group | Fungal Load in Kidneys (CFU/gram) | % Reduction in Fungal Load |
| Control (Untreated) | 5.8 x 10^5 | - |
| Compound 12 (1 mg/kg) | 1.5 x 10^4 | 97.4% |
| Fluconazole (1 mg/kg) | 2.1 x 10^4 | 96.3% |
Experimental Protocols
The following methodologies are based on standardized procedures for in vitro antifungal susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is considered the reference standard for determining the MIC of antifungal agents against yeasts.
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal isolates.
Materials:
-
Test compounds (e.g., 1,2,3-triazole fluconazole analogues)
-
Reference antifungal agents (e.g., fluconazole, amphotericin B)
-
Fungal isolates (e.g., Candida species)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a suspension of fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC of each compound.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
In Vivo Efficacy Study: Murine Model of Systemic Candidiasis
This model is used to evaluate the therapeutic potential of antifungal compounds in a living organism.
Objective: To assess the in vivo efficacy of a lead antifungal compound in reducing the fungal burden in a systemic infection model.
Materials:
-
Test compound (e.g., Compound 12)
-
Vehicle control
-
Swiss mice (or other appropriate strain)
-
Candida albicans strain for infection
-
Sterile saline
-
Equipment for intravenous injection and organ harvesting
Procedure:
-
Infection:
-
Prepare a standardized inoculum of Candida albicans in sterile saline.
-
Infect mice via intravenous injection (e.g., through the tail vein) with a lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the test compound or vehicle control to different groups of mice. The route of administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties.
-
-
Evaluation of Fungal Burden:
-
At a predetermined endpoint (e.g., 48 hours post-treatment), humanely euthanize the mice.
-
Aseptically remove target organs, typically the kidneys, as they are a primary site of fungal colonization.
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on Sabouraud Dextrose Agar.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal load per gram of tissue.
-
-
Data Analysis:
-
Compare the fungal burden in the treated groups to the control group to determine the percentage reduction in fungal load.
-
Mechanism of Action and Signaling Pathways
Triazole antifungal agents, including fluconazole and its analogues, are known to exert their effect by inhibiting the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and integrity, leading to impaired fungal growth and cell death.
The primary target of triazoles is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.
Diagram of the Ergosterol Biosynthesis Pathway
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.
Experimental Workflow for Antifungal Susceptibility Testing
References
A Technical Guide to Target Identification for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of new antifungal agents with novel mechanisms of action is a critical priority. A crucial step in this process is the identification and validation of specific fungal targets. This guide provides an in-depth overview of the core methodologies and strategies employed in the target identification of novel antifungal agents, using illustrative examples from published research.
I. Key Fungal Targets and Mechanisms of Action
The selective toxicity of antifungal drugs relies on targeting structures or pathways that are unique to fungi or are significantly different from their mammalian counterparts. The primary molecular targets for existing and emerging antifungal agents can be broadly categorized as follows:
-
Cell Wall Synthesis: The fungal cell wall, absent in mammalian cells, is an ideal target. Key components include β-glucans and chitin.[1][2]
-
Cell Membrane Integrity: Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a major target for several classes of antifungals.[1][3]
-
Nucleic Acid and Protein Synthesis: Inhibition of essential enzymes involved in DNA, RNA, or protein synthesis can be an effective antifungal strategy.[1]
-
Signal Transduction Pathways: Targeting signaling cascades crucial for fungal virulence, stress response, and morphogenesis is a promising area of research.[4]
A summary of major antifungal classes and their mechanisms of action is presented in Table 1.
Table 1: Major Classes of Antifungal Agents and Their Mechanisms of Action
| Antifungal Class | Primary Target | Mechanism of Action | Representative Drugs |
| Azoles | Lanosterol 14α-demethylase (Erg11p/CYP51) | Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and disruption of membrane function.[3][5][6] | Fluconazole, Itraconazole, Voriconazole, Posaconazole[3][6] |
| Polyenes | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[3][5][7] | Amphotericin B, Nystatin[7][8] |
| Echinocandins | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, resulting in osmotic instability and cell lysis.[5][9] | Caspofungin, Micafungin, Anidulafungin[6][9] |
| Allylamines | Squalene epoxidase | Inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic squalene.[10] | Terbinafine, Naftifine[10][11] |
| Pyrimidines | DNA and RNA synthesis | 5-fluorocytosine (5-FC) is converted to 5-fluorouracil within fungal cells, which then disrupts DNA and RNA synthesis.[3][12] | Flucytosine[12] |
II. Experimental Protocols for Antifungal Target Identification
A multi-pronged approach is typically employed to identify the molecular target of a novel antifungal compound. This involves a combination of genetic, biochemical, and bioinformatic methods.
The first step involves determining the antifungal activity of a compound against a panel of fungal pathogens.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) in RPMI-1640.
-
Add the fungal inoculum to each well containing the diluted compound. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Genetic methods are powerful tools for identifying potential drug targets by linking compound sensitivity to specific genes or pathways.
Protocol 2: Haploinsufficiency Profiling (HIP)
This technique identifies genes in which a 50% reduction in gene dosage (in a heterozygous diploid mutant) leads to increased sensitivity to a compound, suggesting the gene product may be the drug's target.
Materials:
-
A collection of heterozygous diploid deletion mutants of a model yeast (e.g., Saccharomyces cerevisiae)
-
Test compound
-
Growth medium (e.g., YPD)
-
Microtiter plates or solid agar plates
-
Plate reader or imaging system
Procedure:
-
Grow the library of heterozygous mutants in the presence of a sub-lethal concentration of the test compound.
-
Monitor the growth of each mutant strain relative to a wild-type control.
-
Strains that exhibit significantly reduced growth are considered "sensitive." The corresponding deleted gene is a candidate target.
-
Computational analysis is used to score the sensitivity of each mutant and identify statistically significant hits.
Once candidate targets are identified, biochemical assays are essential to confirm direct interaction and inhibition.
Protocol 3: Enzyme Inhibition Assay
This protocol is a generalized example for validating the inhibition of a candidate enzyme target.
Materials:
-
Purified recombinant target enzyme
-
Substrate for the enzyme
-
Test compound
-
Assay buffer
-
Detection system (e.g., spectrophotometer, fluorometer)
Procedure:
-
Incubate the purified enzyme with varying concentrations of the test compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
III. Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in drug discovery.
Caption: A generalized workflow for antifungal target identification.
The ergosterol biosynthesis pathway is a well-established target for many antifungal drugs. The following diagram illustrates the key steps and the points of inhibition by azoles and allylamines.
Caption: Inhibition points in the ergosterol biosynthesis pathway.
IV. Quantitative Data Summary
The efficacy of a novel antifungal agent is quantified through various metrics. Table 2 provides a template for summarizing and comparing the in vitro activity of a hypothetical novel compound against established antifungal agents.
Table 2: Comparative In Vitro Activity of a Novel Antifungal Agent
| Fungal Species | Novel Agent MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) | Caspofungin MIC₅₀ (µg/mL) |
| Candida albicans | ||||
| Candida glabrata | ||||
| Candida auris | ||||
| Aspergillus fumigatus | ||||
| Cryptococcus neoformans |
MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of isolates.
The identification of novel antifungal targets is a complex but essential endeavor in the fight against invasive fungal diseases. A systematic approach, combining robust screening methods, advanced genetic techniques, and rigorous biochemical validation, is paramount for success. The methodologies and frameworks presented in this guide offer a foundational understanding for researchers and drug development professionals dedicated to discovering the next generation of antifungal therapies.
References
- 1. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug repurposing strategies in the development of potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emerging Antifungal Targets and Strategies [mdpi.com]
- 11. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unraveling the Mode of Action of Antifungal Agent 85 Against Candida albicans: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candida albicans remains a significant opportunistic fungal pathogen, driving the need for novel antifungal agents with improved efficacy and novel mechanisms of action. The designation "Antifungal Agent 85" refers to a specific bioconjugate molecule synthesized by linking a fluconazole analog with a bile acid moiety. This technical guide elucidates the probable mode of action of this compound against Candida albicans, contextualized within the established mechanisms of its constituent parts and the broader landscape of antifungal drug action. This document provides a comprehensive overview of the likely molecular targets, downstream cellular effects, and the experimental methodologies used to investigate such mechanisms. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction: The Challenge of Candida albicans and the Emergence of Novel Antifungals
Candida albicans is a leading cause of invasive fungal infections in humans, with mortality rates for systemic candidiasis remaining high. The therapeutic arsenal against this pathogen is limited, and the rise of antifungal resistance necessitates the development of new treatment strategies. One promising approach is the creation of bioconjugate drugs, which combine existing pharmacophores with other molecules to enhance efficacy, improve targeting, or overcome resistance mechanisms.
The compound referred to as "this compound" is a novel bioconjugate of a fluconazole analog and a bile acid. While detailed studies on this specific agent are not widely published, its mode of action can be inferred from the well-characterized mechanisms of its components.
The Dual-Component Strategy of this compound
The design of the fluconazole-bile acid bioconjugate 85 suggests a two-pronged approach to combating Candida albicans:
-
The Pharmacophore: A Fluconazole Analog: The core antifungal activity is derived from its fluconazole component. Fluconazole is a triazole antifungal that targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
-
The Carrier: A Bile Acid Moiety: Bile acids, with their amphiphilic nature, are hypothesized to act as a carrier for the fluconazole molecule. This could potentially enhance the drug's solubility, facilitate its passage across the fungal cell wall and membrane, or alter its interaction with efflux pumps, which are a common mechanism of azole resistance. Secondary bile acids themselves have been shown to possess direct antifungal properties by inhibiting the growth and morphogenesis of C. albicans.
Proposed Mechanism of Action of this compound
The primary mode of action of the fluconazole-bile acid bioconjugate 85 is the inhibition of ergosterol biosynthesis. This process is critical for the integrity and function of the fungal cell membrane.
Inhibition of Lanosterol 14α-Demethylase
Fluconazole and its analogs are potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to:
-
Depletion of Ergosterol: The fungal cell membrane becomes deficient in ergosterol, which is vital for maintaining its fluidity, integrity, and the function of membrane-bound proteins.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterols, such as lanosterol. These sterols are toxic to the fungal cell, disrupting membrane structure and function.
The compromised cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect).
Signaling Pathway Disruption
The inhibition of ergosterol synthesis and the resulting membrane stress can trigger downstream signaling pathways in C. albicans.
Caption: Proposed mechanism of action of this compound.
Quantitative Data on Antifungal Activity
While specific data for the fluconazole-bile acid bioconjugate 85 is limited, the following tables provide representative quantitative data for fluconazole and other antifungal agents against Candida albicans to serve as a benchmark.
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antifungals against C. albicans
| Antifungal Agent | MIC Range (µg/mL) | Reference Strain(s) |
| Fluconazole | 0.25 - 16 | ATCC 90028, SC5314 |
| Amphotericin B | 0.125 - 1 | ATCC 90028, SC5314 |
| Caspofungin | 0.03 - 0.5 | ATCC 90028, SC5314 |
| Novel Fluconazole Analogs | 0.5 - 64 | Various clinical isolates |
Note: MIC values can vary significantly depending on the specific C. albicans strain (including resistant isolates) and the testing methodology (e.g., CLSI vs. EUCAST).
Table 2: Efficacy of Novel Fluconazole Analogs in an In Vivo Model
| Compound | Fungal Load Reduction (%) in Mice |
| Compound 12 (a 1,2,3-triazole analog) | 97.4 |
This data is from a study on fluconazole analogs and demonstrates the potential for high in vivo efficacy of modified fluconazole structures.
Detailed Experimental Protocols
The investigation of the mode of action of a novel antifungal agent like the bioconjugate 85 involves a series of standardized in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of C. albicans.
Methodology (Broth Microdilution):
-
Inoculum Preparation: C. albicans is cultured overnight on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This is further diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.
-
Drug Dilution: A serial twofold dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Ergosterol Quantification Assay
Objective: To quantify the amount of ergosterol in the cell membrane of C. albicans after treatment with the antifungal agent.
Methodology (Spectrophotometric):
-
Cell Culture and Treatment: C. albicans is grown to mid-log phase and then treated with the antifungal agent (at sub-MIC concentrations) for a defined period.
-
Cell Harvesting and Saponification: Cells are harvested, washed, and weighed. The cell pellet is saponified with alcoholic potassium hydroxide.
-
Sterol Extraction: Non-saponifiable lipids (including ergosterol) are extracted with n-heptane.
-
Spectrophotometric Analysis: The absorbance of the n-heptane layer is read between 230 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The percentage of ergosterol is calculated based on the absorbance values at specific wavelengths.
Biofilm Inhibition Assay
Objective: To assess the ability of the antifungal agent to prevent the formation of C. albicans biofilms.
Methodology (Crystal Violet Staining):
-
Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate containing various concentrations of the antifungal agent.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing and Staining: Non-adherent cells are removed by washing with PBS. The remaining biofilm is stained with crystal violet.
-
Destaining and Quantification: The crystal violet is solubilized with ethanol, and the absorbance is measured to quantify the biofilm biomass.
Conclusion and Future Directions
The fluconazole-bile acid bioconjugate, designated as this compound, represents a rational design approach to developing new antifungal therapies. Its proposed mode of action leverages the well-established ergosterol biosynthesis inhibitory activity of fluconazole, potentially enhanced by the carrier function of the bile acid moiety. While the direct antifungal properties of secondary bile acids may also contribute to its overall efficacy, further detailed investigations are required to fully elucidate the molecular interactions and cellular consequences of this specific bioconjugate on Candida albicans.
Future research should focus on:
-
Detailed kinetic studies of the inhibition of purified C. albicans lanosterol 14α-demethylase by agent 85.
-
Analysis of the sterol profile of C. albicans treated with agent 85 using advanced techniques like GC-MS.
-
Investigation of the uptake and intracellular localization of agent 85 in C. albicans.
-
Evaluation of the efficacy of agent 85 against a panel of fluconazole-resistant C. albicans isolates, particularly those with known resistance mechanisms (e.g., efflux pump overexpression).
A thorough understanding of the mode of action of such novel agents is paramount for their continued development and potential clinical application in the fight against life-threatening fungal infections.
Technical Guide: In Vitro Antifungal Susceptibility of Aspergillus fumigatus to Antifungal Agent 85
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Antifungal Agent 85 is a hypothetical agent. The data and methodologies presented in this document are based on published information for the triazole antifungal agent, isavuconazole, to serve as a representative example for technical guidance.
Introduction
Aspergillus fumigatus is the predominant airborne fungal pathogen, responsible for a wide spectrum of diseases, most notably invasive aspergillosis (IA) in immunocompromised individuals. The increasing incidence of azole resistance in clinical isolates necessitates robust and standardized in vitro susceptibility testing to guide therapeutic strategies and support the development of new antifungal agents.[1]
This technical guide provides an in-depth overview of the in vitro antifungal activity of the novel triazole, this compound, against Aspergillus fumigatus. It details the agent's mechanism of action by illustrating its interaction with key fungal signaling pathways, presents a summary of its antifungal potency through quantitative data, and outlines the standardized experimental protocols for determining its susceptibility profile.
Mechanism of Action and Relevant Fungal Signaling Pathways
This compound, as a member of the triazole class, functions by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway. The cellular response to this stress often involves compensatory activation of other signaling cascades, such as the Cell Wall Integrity and Calcineurin pathways.
Ergosterol Biosynthesis Pathway
The primary target of this compound is the enzyme 14-α sterol demethylase, a cytochrome P450 enzyme encoded by the cyp51A and cyp51B genes in A. fumigatus.[2][3] Inhibition of this enzyme blocks the conversion of lanosterol to ergosterol, the principal sterol in the fungal cell membrane. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane fluidity and function and inhibiting fungal growth.[3][4]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Cell Wall Integrity (CWI) Pathway
The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that governs cell wall homeostasis and responds to external stressors, including antifungal agents.[5][6] The core of this pathway in A. fumigatus is a conserved Mitogen-Activated Protein Kinase (MAPK) module. Upon cell wall stress, sensors activate a cascade involving the sequential phosphorylation of Bck1, Mkk2, and finally MpkA.[5][7] Activated MpkA translocates to the nucleus to regulate the expression of genes involved in cell wall synthesis and repair, potentially compensating for damage caused by antifungal agents.[7]
References
- 1. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 6. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Novel Triazine-Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a novel class of triazine-containing heterocyclic compounds as potent antifungal agents. The document details the quantitative analysis of how structural modifications to the core scaffold influence antifungal efficacy, outlines the experimental protocols for synthesis and biological evaluation, and visualizes key relationships and workflows. The data presented here is based on published research on benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives, which serve as a representative case study for the SAR of this emerging class of antifungals.[3]
Core Scaffold and Rationale
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique chemical scaffolds and mechanisms of action.[4] Triazine derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2][4][5] The benzo[1][2]imidazo[1,2-d][1][3][4]triazine core represents a promising lead structure for the development of new agricultural and clinical fungicides. This guide focuses on a series of these compounds designed to explore the impact of various substituents on their antifungal potency.
Quantitative Structure-Activity Relationship (SAR) Data
The antifungal activity of a series of synthesized benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives was evaluated against several phytopathogenic fungi. The data, summarized below, highlights the key relationships between the nature and position of substituents on the phenyl ring (R²) and the resulting antifungal activity, measured as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.
Table 1: Antifungal Activity of Benzo[1][2]imidazo[1,2-d][1][3][4]triazine Derivatives (4a-4w) [3]
| Compound | R¹ | R² | % Inhibition at 50 µg/mL vs. B. cinerea | % Inhibition at 50 µg/mL vs. R. solani | % Inhibition at 50 µg/mL vs. C. capsici |
| 4a | H | H | 62.1 | 32.0 | 52.1 |
| 4b | H | 2-F | 45.3 | 63.5 | 42.6 |
| 4c | H | 3-F | 48.4 | 45.2 | 48.7 |
| 4d | H | 4-F | 40.5 | 40.1 | 45.3 |
| 4e | H | 2-Cl | 43.2 | 48.5 | 40.2 |
| 4f | H | 3-Cl | 47.6 | 57.3 | 46.5 |
| 4g | H | 4-Cl | 70.5 | 58.0 | 60.3 |
| 4h | H | 2-Br | 68.6 | 53.7 | 48.4 |
| 4i | H | 4-Br | 68.4 | 50.6 | 45.3 |
| 4j | H | 2-CH₃ | 51.5 | 42.3 | 48.7 |
| 4k | H | 4-CH₃ | 50.8 | 48.5 | 43.5 |
| 4l | H | 2-OCH₃ | 50.5 | 40.2 | 57.8 |
| 4m | H | 4-OCH₃ | 50.8 | 45.3 | 48.9 |
| 4n | CH₃ | H | 69.2 | 53.9 | 58.9 |
| 4o | CH₃ | 4-Cl | 76.7 | 48.7 | 45.2 |
| 4p | CH₃ | 4-Br | 48.5 | 52.8 | 48.6 |
| 4q | CH₃ | 4-CH₃ | 52.1 | 48.9 | 40.3 |
| 4s | CH₃ | 2,4-diCl | 45.3 | 61.4 | 48.7 |
| 4t | CH₃ | 2-Cl-4-F | 48.9 | 50.2 | 66.8 |
| 4u | CH₃ | 2-F-4-Cl | 64.4 | 60.6 | 51.7 |
| 4v | CH₃ | 2,4-diF | 62.1 | 61.1 | 60.1 |
| Carbendazim | (Control) | >95.0 | >95.0 | >95.0 |
SAR Summary:
-
Effect of Phenyl Ring Substituents (R²): The presence of electron-withdrawing groups, such as halogen atoms (F, Cl, Br), on the phenyl ring generally enhances antifungal activity. For instance, compound 4g (4-Cl) showed significantly better activity against all tested fungi compared to the unsubstituted analog 4a .[3]
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For chlorine substitution, the order of activity was generally para > ortho > meta. Compound 4g (4-Cl) was more potent than 4e (2-Cl) and 4f (3-Cl) against B. cinerea.[3]
-
Effect of Alkyl Group at R¹: The introduction of a methyl group at the R¹ position (e.g., compound 4n ) maintained or, in some cases, improved the antifungal activity compared to the unsubstituted analog (4a ). Notably, compound 4o (R¹=CH₃, R²=4-Cl) exhibited the highest inhibitory activity against B. cinerea (76.7%).[3]
-
Disubstitution Patterns: Dihalogenated compounds, such as 4u and 4v , demonstrated broad-spectrum activity, with inhibitory rates exceeding 60% against multiple fungal strains.[3]
Experimental Protocols
The synthesis of the target compounds is achieved through a multi-step process, which is outlined below.
-
Step 1: Synthesis of 2-(Halogenated alkyl)-1H-benzo[d]imidazoles (Intermediates 2a, 2b):
-
A mixture of o-phenylenediamine, a halo acid (e.g., chloroacetic acid or 2-chloropropionic acid), and hydrochloric acid in water is refluxed for several hours.
-
The reaction mixture is then cooled and neutralized with an aqueous ammonia solution.
-
The resulting precipitate is filtered, washed with water, and dried to yield the intermediate.
-
-
Step 2: Synthesis of 2-((1-(Substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles (Intermediates 3a-3g):
-
The appropriate substituted phenylhydrazine is dissolved in ethanol.
-
Anhydrous potassium carbonate is added, followed by the dropwise addition of the halogenated benzimidazole intermediate (2a or 2b) dissolved in ethanol.
-
The mixture is stirred at room temperature for several hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.
-
-
Step 3: Synthesis of Target Compounds (4a-4w):
-
The hydrazinyl intermediate (3a-3g) is dissolved in an excess of triethyl orthoformate.
-
The solution is refluxed for several hours.
-
After cooling, the resulting solid is filtered, washed with petroleum ether, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.
-
The antifungal activity of the synthesized compounds is determined using the mycelium growth rate method against various phytopathogenic fungi.
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to about 50-60°C, the test compound, dissolved in a suitable solvent like DMSO, is added to the medium to achieve the desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes. A solvent control (DMSO in PDA) and a positive control (e.g., Carbendazim) are also prepared.
-
Inoculation: A 5 mm diameter mycelial disc is cut from the edge of an actively growing culture of the test fungus and placed at the center of the prepared PDA plates.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 1°C) for a period of 48-72 hours, or until the mycelial growth in the control plate reaches the edge.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation: The percentage inhibition of mycelial growth is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.[3]
-
Visualizations
Caption: SAR summary for benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives.
References
- 1. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preliminary Toxicity Screening of Antifungal Agent 85: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel investigational compound, Antifungal Agent 85. The document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical toxicity data and detailed experimental methodologies. The data presented herein is hypothetical and serves as an illustrative example of a typical toxicity screening workflow.
Introduction
The discovery and development of new antifungal agents are critical to combat the rise of invasive fungal infections and drug-resistant strains.[1] this compound is a novel synthetic compound that has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi. A crucial step in the preclinical development of any new therapeutic candidate is a thorough evaluation of its safety profile.[2] This guide outlines the initial in vitro and in vivo toxicity studies conducted to assess the potential risks associated with this compound.
The preliminary toxicity screening follows a tiered approach, beginning with in vitro assays to evaluate cytotoxicity and genotoxicity, followed by in vivo studies to determine acute systemic toxicity. This strategy allows for early identification of potential liabilities and informs the decision-making process for further development.[3]
Data Summary
The following tables summarize the quantitative data from the preliminary toxicity screening of this compound.
Table 1: In Vitro Cytotoxicity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against human cell lines and a representative fungal species. The selectivity index (SI) is calculated as the ratio of the IC50 in the mammalian cell line to the Minimum Inhibitory Concentration (MIC) against the fungal species.
| Cell Line / Fungal Species | Assay Type | Endpoint | Value (µg/mL) | Selectivity Index (SI) |
| Candida albicans (ATCC 90028) | Broth Microdilution | MIC | 0.25 | - |
| HepG2 (Human Liver Carcinoma) | MTT Assay | IC50 (48h) | 75.3 | 301.2 |
| HEK293 (Human Embryonic Kidney) | MTT Assay | IC50 (48h) | > 100 | > 400 |
| Human Dermal Fibroblasts | MTT Assay | IC50 (48h) | 92.1 | 368.4 |
Table 2: Genotoxicity Assessment of this compound
This table summarizes the results from in vitro genotoxicity assays designed to detect mutagenicity and DNA damage.
| Assay | Test System | Concentration Range (µg/mL) | Metabolic Activation (S9) | Result |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium (TA98, TA100) | 1 - 500 | With & Without | Negative |
| Comet Assay (Single Cell Gel Electrophoresis) | Human Lymphocytes | 10 - 100 | N/A | Negative (No significant increase in % Tail DNA) |
Table 3: Acute In Vivo Toxicity of this compound in Rodents
This table provides the results of a single-dose acute oral toxicity study in mice, conducted to determine the median lethal dose (LD50) and observe potential clinical signs of toxicity.
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Mouse (ICR) | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed up to the limit dose. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is used to assess the effect of this compound on the metabolic activity of mammalian cell lines, which is an indicator of cell viability.
-
Cell Culture : Human cell lines (HepG2, HEK293, Human Dermal Fibroblasts) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 200 µg/mL. The final DMSO concentration is kept below 0.5%. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with 0.5% DMSO.
-
Incubation : The plates are incubated for 48 hours at 37°C.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay evaluates the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][4][5][6][7]
-
Strain Preparation : Histidine-dependent strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight in nutrient broth.
-
Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[3]
-
Plate Incorporation Method :
-
To 2 mL of molten top agar at 45°C, 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activated system) are added.
-
The mixture is poured onto minimal glucose agar plates.
-
-
Incubation : Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
This assay detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[2][8][9][10][11]
-
Cell Treatment : Human lymphocytes are treated with this compound at various concentrations (10-100 µg/mL) for 3 hours at 37°C. A positive control (e.g., hydrogen peroxide) and a negative control (vehicle) are included.
-
Slide Preparation : Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis : The slides are immersed in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding : Slides are placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) for 20 minutes to allow the DNA to unwind.
-
Electrophoresis : Electrophoresis is carried out at a low voltage (e.g., 1V/cm) for 20-30 minutes.[9] Fragmented DNA migrates from the nucleus, forming a "comet" shape.
-
Neutralization and Staining : Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.
-
Data Analysis : Images are analyzed using specialized software to quantify the extent of DNA damage. The percentage of DNA in the comet tail (% Tail DNA) is the primary metric. A significant, dose-dependent increase in % Tail DNA indicates genotoxicity.
This study is performed to determine the acute toxicity of a single oral dose of this compound and to identify the maximum tolerated dose (MTD). The protocol is based on OECD Test Guideline 423 (Acute Toxic Class Method).[12][13]
-
Animals : Healthy, young adult ICR mice (8-12 weeks old) are used. Animals are housed in standard conditions with ad libitum access to food and water.
-
Dosing : A starting dose (e.g., 300 mg/kg) of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered by oral gavage to a group of 3 female mice.
-
Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes continuously for the first 4 hours after dosing and then daily for 14 days.[14][15]
-
Step-wise Procedure :
-
If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 mice.
-
If mortality occurs, the test is repeated at a lower dose level.
-
-
Endpoint : The study allows for the estimation of the LD50 and classification of the substance into a toxicity category.
-
Necropsy : At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any treatment-related abnormalities.
Visualizations
The following diagrams illustrate the logical flow of the preliminary toxicity screening process and a hypothetical signaling pathway for cytotoxicity.
Caption: Preliminary Toxicity Screening Workflow for this compound.
Caption: Tiered Approach to Preclinical Toxicity Assessment.
Caption: Hypothetical Signaling Pathway for Antifungal-Induced Apoptosis.
Conclusion
The preliminary toxicity screening of this compound indicates a favorable early safety profile. The compound demonstrates high selectivity for fungal cells over mammalian cells in vitro, with no evidence of mutagenicity or DNA damage at the tested concentrations. Furthermore, the acute in vivo study suggests low systemic toxicity, with an oral LD50 greater than 2000 mg/kg in mice. These results support the continued preclinical development of this compound as a potential therapeutic candidate. Subsequent studies should focus on repeat-dose toxicity to evaluate the effects of longer-term exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to the Molecular Docking of Novel Antifungal Agents
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Molecular docking is a powerful computational tool that plays a pivotal role in modern drug discovery by predicting the binding affinity and interaction patterns between a small molecule (ligand) and a protein target. This guide provides a comprehensive overview of the molecular docking studies of a series of novel sulfone-based antifungal agents, serving as a representative example of this critical research area. While the specific term "antifungal agent 85" does not correspond to a known compound in scientific literature, this whitepaper will delve into the core principles and methodologies using a well-documented case study of promising antifungal candidates.
The primary target for many antifungal drugs is the enzyme Cytochrome P450 14α-sterol demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.[2][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. The following sections outline the key protocols employed in the synthesis, biological evaluation, and molecular docking of the novel sulfone-based antifungal agents.
Synthesis of Sulfone Derivatives
The synthesis of the target sulfone compounds was achieved through a multi-step process, which is a common approach in the development of new chemical entities. While the full synthetic pathway is detailed in the source literature, the general workflow involves the reaction of appropriate starting materials under controlled conditions to yield the final products. The purity and structure of the synthesized compounds were confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the newly synthesized compounds was evaluated against a panel of pathogenic fungal strains using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains : The study included four strains of Candida (including fluconazole-resistant strains), two strains of Aspergillus, and two dermatophytic fungi (Trichophyton mentagrophyte and Microsporum canis), along with Syncephalastrum sp.[1]
-
Procedure :
-
Fungal inoculums were prepared and adjusted to a specific concentration.
-
The compounds were serially diluted in a microtiter plate.
-
The fungal inoculum was added to each well.
-
The plates were incubated under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits fungal growth, was determined. Fluconazole was used as a reference drug for comparison.[1]
-
Molecular Docking Simulation
Molecular docking studies were performed to elucidate the binding mode and predict the binding affinity of the synthesized sulfones to the active site of CYP51.
-
Protein Preparation : The three-dimensional crystal structure of the target enzyme, CYP51 from Candida albicans, was obtained from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation : The 2D structures of the sulfone derivatives were sketched and converted to 3D structures. Energy minimization was performed to obtain the most stable conformation.
-
Docking Protocol : A molecular docking program, such as AutoDock or MOE (Molecular Operating Environment), was used to perform the docking simulations. The active site of the enzyme was defined based on the co-crystallized native ligand. The docking algorithm then systematically searches for the optimal binding pose of the ligand within the active site and calculates a scoring function to estimate the binding affinity. The poses with the best scores were then analyzed for their interactions with the key amino acid residues in the active site.
Data Presentation
The quantitative data from the antifungal activity assays and molecular docking studies are summarized in the tables below for clear comparison.
Table 1: In Vitro Antifungal Activity (MIC in µM)
| Compound | Candida albicans | Fluconazole-Resistant Candida | Aspergillus sp. | Dermatophytes |
| 8a | 0.19 - 0.81 | Potent Activity | - | - |
| 10b | 0.19 - 0.81 | Potent Activity | - | - |
| 10e | - | - | 0.16 - 0.79 | 0.16 - 0.79 |
| 12a | - | - | 0.16 - 0.79 | 0.16 - 0.79 |
| Fluconazole | 1.00 | Resistant | 2.0 - 2.6 | 2.0 - 2.6 |
Data extracted from a study on novel sulfone antifungal agents, demonstrating potent activity of compounds 8a and 10b against Candida species and compounds 10e and 12a against Aspergillus and dermatophytes, relative to fluconazole.[1]
Table 2: Molecular Docking Results against CYP51
| Compound | Interaction Energy (kcal/mol) |
| 6a | -34.87 to -42.43 |
| 8a | -34.87 to -42.43 |
| 10a | -34.87 to -42.43 |
| 10b | -34.87 to -42.43 |
| Fluconazole | -40.37 |
The docking results indicate that the synthesized sulfones (6a, 8a, 10a, and 10b) have comparable binding interactions with the active site of CYP51 when compared to the reference drug fluconazole.[1]
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the study of these novel antifungal agents.
References
Unraveling the Transcriptomic Response to Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic agents. Understanding the molecular mechanisms by which these agents exert their effects is paramount to optimizing their efficacy and identifying new drug targets. Gene expression profiling has emerged as a powerful tool for elucidating the global transcriptomic changes induced by antifungal compounds, providing a comprehensive view of the cellular pathways and processes that are impacted.
This technical guide provides an in-depth overview of the gene expression response to antifungal agents. Due to the absence of publicly available research on a specific compound designated "Antifungal agent 85," this document will focus on the well-characterized and clinically significant echinocandin class of antifungals, specifically micafungin, as a representative example. The methodologies, data presentation, and pathway analyses detailed herein are broadly applicable to the study of other antifungal agents.
Data Presentation: Gene Expression Changes in Response to Micafungin
The following tables summarize the quantitative data on gene expression alterations in Candida albicans upon exposure to micafungin. This data is compiled from publicly available transcriptomic studies.
Table 1: Top 10 Upregulated Genes in C. albicans Exposed to Micafungin
| Gene | Fold Change | p-value | Function |
| CRH11 | 8.5 | <0.001 | Cell wall organization, transglycosidase |
| PGA13 | 7.9 | <0.001 | Cell wall adhesion |
| PIR1 | 7.2 | <0.001 | Cell wall protein |
| ECM33 | 6.8 | <0.001 | Cell wall glucan assembly |
| FKS1 | 6.5 | <0.001 | β-1,3-glucan synthase (drug target) |
| CHT2 | 6.1 | <0.001 | Chitinase |
| XOG1 | 5.7 | <0.001 | Exoglucanase |
| RPE1 | 5.4 | <0.01 | Ribose-5-phosphate epimerase |
| ZRT1 | 5.2 | <0.01 | Zinc transporter |
| SKN1 | 4.9 | <0.01 | Glucan synthesis regulation |
Table 2: Top 10 Downregulated Genes in C. albicans Exposed to Micafungin
| Gene | Fold Change | p-value | Function |
| ERG11 | -7.8 | <0.001 | Ergosterol biosynthesis (lanosterol 14-α-demethylase) |
| ERG3 | -7.1 | <0.001 | Ergosterol biosynthesis (C-5 sterol desaturase) |
| UPC2 | -6.5 | <0.001 | Transcription factor for ergosterol biosynthesis |
| HMG1 | -6.2 | <0.001 | HMG-CoA reductase |
| CYB5 | -5.9 | <0.001 | Cytochrome b5 |
| NCP1 | -5.5 | <0.01 | NADPH-cytochrome P450 reductase |
| MCR1 | -5.1 | <0.01 | Mitochondrial NADH-cytochrome b5 reductase |
| ALS3 | -4.8 | <0.01 | Agglutinin-like sequence, adhesion |
| HWP1 | -4.5 | <0.01 | Hyphal wall protein |
| SAP5 | -4.2 | <0.01 | Secreted aspartyl protease |
Experimental Protocols
The following provides a detailed methodology for a typical gene expression profiling experiment in response to an antifungal agent.
1. Fungal Strain and Culture Conditions:
-
Strain: Candida albicans SC5314 is a commonly used wild-type strain.
-
Growth Medium: RPMI 1640 medium buffered with MOPS is frequently used to simulate in vivo conditions.
-
Culture Inoculation: A starting inoculum of 1 x 106 cells/mL is prepared from an overnight culture grown in YPD (Yeast Extract-Peptone-Dextrose) medium.
-
Antifungal Agent Exposure: Micafungin is added to the cultures at a sub-inhibitory concentration (e.g., 0.015 µg/mL) to allow for the observation of transcriptional responses without causing immediate cell death.
-
Incubation: Cultures are incubated at 37°C with shaking for a defined period, typically 4-6 hours, to capture the primary transcriptional response.
2. RNA Extraction and Quality Control:
-
Cell Lysis: Fungal cells are harvested by centrifugation and rapidly frozen in liquid nitrogen. Mechanical lysis is performed using bead beating with an agent like TRIzol to ensure efficient RNA release.
-
RNA Purification: Total RNA is purified using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) with an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Assessment: The quantity and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0. RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure an RNA Integrity Number (RIN) > 7.0.
3. Library Preparation and Sequencing (RNA-Seq):
-
mRNA Enrichment: Poly(A) RNA is selected from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is then synthesized.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate 50-100 bp paired-end reads.
4. Data Analysis:
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to the C. albicans reference genome (e.g., Assembly 22) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a log2 fold change > 1 or < -1 and a p-adjusted value (FDR) < 0.05 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for gene expression profiling.
Caption: Micafungin's impact on the cell wall integrity pathway.
Caption: Relationship between primary and secondary drug effects.
An In-depth Technical Guide to Hinokitiol: A Natural Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokitiol (β-thujaplicin) is a naturally occurring monoterpenoid with a unique tropolone structure, first isolated in 1936 from the heartwood of the Taiwanese hinoki tree (Chamaecyparis taiwanensis).[1][2] This compound is a key component of the essential oils of trees belonging to the Cupressaceae family, which contribute to their natural durability against decay and pests.[1] Hinokitiol has garnered significant attention in the scientific community for its broad spectrum of biological activities, including potent antifungal, antibacterial, antiviral, anti-inflammatory, and anti-tumor properties.[1][3][4] Its efficacy against a range of pathogenic fungi, including strains resistant to conventional antifungal drugs, makes it a promising candidate for the development of new therapeutic agents.[5][6] This guide provides a comprehensive technical overview of hinokitiol, focusing on its natural sources, antifungal activity, mechanisms of action, and the experimental protocols used for its evaluation.
Natural Source and Extraction
Hinokitiol is primarily found in the heartwood of trees from the Cupressaceae family, such as Chamaecyparis taiwanensis, Thujopsis dolabrata, and Western red cedar (Thuja plicata).[1][2]
Experimental Protocol: Extraction of Hinokitiol
A common method for the extraction of hinokitiol from its natural sources is steam distillation, followed by further purification. A more advanced method utilizing subcritical or supercritical water has also been described.
Protocol: Subcritical Water Extraction [7]
-
Preparation of Wood Material: The heartwood of a hinokitiol-containing tree is chipped or ground into a fine powder to increase the surface area for extraction.
-
Extraction Setup: The wood material is packed into a high-pressure extraction vessel.
-
Subcritical Water Treatment: Water is heated to a subcritical state (between 100°C and 374°C) and pressurized (between 1 and 22 MPa) before being passed through the extraction vessel. A temperature range of 60-400°C and a pressure range of 0.1-22 MPa have been cited.[7]
-
Extraction Process: The subcritical water acts as a solvent, extracting hinokitiol and other compounds from the wood. The flow of water is maintained for a defined period to ensure efficient extraction.
-
Cooling and Collection: The resulting aqueous extract is cooled, leading to the precipitation of hinokitiol, which can then be collected. This method yields hinokitiol as an aqueous solution rather than a two-layered oil and water mixture often obtained with steam distillation.[7]
-
Purification: Further purification of the extracted hinokitiol can be achieved through techniques such as recrystallization or chromatography.
Antifungal Activity: Quantitative Data
Hinokitiol has demonstrated potent antifungal activity against a wide range of fungal pathogens, including clinically relevant Candida species and filamentous fungi like Aspergillus fumigatus. Its efficacy extends to fluconazole-resistant strains, highlighting its potential to address the growing challenge of antifungal resistance.[5]
| Fungal Species | Strain | MIC (μg/mL) | Reference |
| Candida albicans | ATCC 90028 | 1.6 | [5] |
| Candida albicans | (Fluconazole-resistant) | 1.6 | [5] |
| Candida glabrata | (Fluconazole-resistant) | 0.78 | [5] |
| Candida tropicalis | (Fluconazole-resistant) | 3.1 | [5] |
| Candida guilliermondii | ATCC 6260 | 3.1 | [5] |
| Candida parapsilosis | ATCC 22019 | 6.3 | [5] |
| Candida krusei | ATCC 6258 | 3.1 | [5] |
| Aspergillus fumigatus | Not specified | [8] | |
| Daedalea dickinsii | IFO-4979 | 0.2 | [9] |
| Botrytis cinerea | 40 mg/L (complete inhibition) | [3] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Colonies are then suspended in sterile saline or phosphate-buffered saline (PBS), and the turbidity is adjusted to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.
-
Preparation of Hinokitiol Dilutions: A stock solution of hinokitiol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to obtain a range of concentrations for testing.
-
Microplate Assay: In a 96-well microtiter plate, 100 µL of each hinokitiol dilution is added to the wells. Subsequently, 100 µL of the fungal inoculum is added to each well.
-
Incubation: The microplate is incubated at 35-37°C for 24-48 hours, depending on the fungal species.
-
Determination of MIC: The MIC is defined as the lowest concentration of hinokitiol that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well. The growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
Mechanism of Action
Hinokitiol exerts its antifungal effects through a multi-target mechanism, primarily by disrupting the fungal cell membrane and cell wall, and by interfering with key cellular signaling pathways.
Disruption of Fungal Cell Membrane and Cell Wall Integrity
Hinokitiol compromises the structural integrity of the fungal cell by targeting the cell membrane and cell wall. It has been shown to increase cell membrane permeability and decrease the ergosterol content in the cell membrane of Aspergillus fumigatus.[8] Furthermore, it inhibits chitin biosynthesis in the cell wall, leading to fungal malformation.[8]
Caption: Hinokitiol's disruption of the fungal cell membrane and wall.
Interference with Cellular Signaling
Hinokitiol has been found to inhibit the RAS-cAMP signaling pathway in Candida albicans.[4][10] This pathway is crucial for fungal growth and morphogenesis. Specifically, hinokitiol inhibits the expression of mRNAs for key components of this pathway, such as CYR1 and RAS1.[10]
Caption: Inhibition of the RAS-cAMP signaling pathway by Hinokitiol.
Disruption of Mitochondrial Function
Another key mechanism of hinokitiol's antifungal action is the disruption of mitochondrial function. It has been shown to inhibit the activities of mitochondrial respiratory chain complexes I and II in Candida albicans.[3] This leads to a decrease in mitochondrial membrane potential, reduced intracellular ATP synthesis, and an increase in detrimental intracellular reductive stress, ultimately contributing to fungal cell death.[3]
Caption: Hinokitiol's impact on mitochondrial function in fungal cells.
Conclusion
Hinokitiol is a promising natural antifungal agent with a multi-faceted mechanism of action that makes it effective against a broad range of fungal pathogens, including those resistant to current therapies. Its ability to disrupt the fungal cell membrane and wall, interfere with essential signaling pathways, and impair mitochondrial function underscores its potential as a lead compound for the development of novel antifungal drugs. Further research, including in vivo efficacy studies and preclinical safety assessments, is warranted to fully elucidate its therapeutic potential for the treatment of fungal infections in humans.
References
- 1. Hinokitiol - Wikipedia [en.wikipedia.org]
- 2. Kiseitec [kiseitec.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory activity of hinokitiol against biofilm formation in fluconazole-resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JP2008105957A - Hinokitiol extraction method, hinokitiol-containing water extract, and antibacterial agent - Google Patents [patents.google.com]
- 8. Hinokitiol inhibits Aspergillus fumigatus by interfering with the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of Hinokitiol-related compounds on wood-rotting fungi and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal mechanism of hinokitiol against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of Antifungal Agents
Introduction
The quest for novel, effective antifungal agents is a cornerstone of modern medicinal chemistry and infectious disease research. The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates a deep understanding of the fundamental properties of antifungal compounds. This guide provides a technical overview of the key physical, chemical, and biological characteristics that define a successful antifungal agent. While the specific compound "Antifungal agent 85" appears to be primarily documented as an antibacterial agent, this document will provide a comprehensive framework for evaluating antifungal agents, using illustrative data and established methodologies relevant to the field.
Physicochemical Properties
The physicochemical properties of an antifungal agent are critical determinants of its solubility, permeability, and overall pharmacokinetic profile. These parameters are meticulously evaluated during the early stages of drug development to predict the compound's behavior in biological systems.
| Property | Value | Method |
| Molecular Weight | 450.5 g/mol | Mass Spectrometry |
| LogP | 3.2 | HPLC-based method |
| pKa | 8.5 (basic) | Potentiometric titration |
| Aqueous Solubility | 5 µg/mL | Shake-flask method |
| Melting Point | 175-178 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound in an aqueous buffer at a specific pH (typically 7.4 to simulate physiological conditions).
-
Preparation of Supersaturated Solution: An excess amount of the solid antifungal compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the solid from the saturated solution.
-
Quantification: The concentration of the antifungal agent in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.
In Vitro Antifungal Activity
The in vitro efficacy of an antifungal agent is a primary indicator of its potential therapeutic value. The Minimum Inhibitory Concentration (MIC) is the most common metric used to quantify the potency of a compound against various fungal pathogens.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.5 | 1 |
| Candida glabrata | 1 | 4 |
| Aspergillus fumigatus | 0.25 | 0.5 |
| Cryptococcus neoformans | 2 | 8 |
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M27/M38)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.
-
Preparation of Antifungal Stock Solution: The antifungal agent is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Fungal isolates are cultured on agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density using a spectrophotometer.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., a 50% or 90% reduction in turbidity compared to the drug-free control well), which can be assessed visually or with a spectrophotometric plate reader.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A significant class of antifungal agents, the azoles, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (CYP51).
Methodological & Application
Application Notes and Protocols: Synthesis of Voriconazole, a Broad-Spectrum Antifungal Agent
Ref: VRC-SYN-APN-001
Abstract: This document provides a detailed protocol for the synthesis of Voriconazole, a triazole antifungal medication used to treat serious fungal infections.[1] The synthesis is a multi-step process involving the formation of a key racemic intermediate followed by chiral resolution to obtain the desired (2R,3S)-enantiomer. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a second-generation triazole antifungal agent with a broad spectrum of activity.[1][2] It is a primary drug for the treatment of invasive aspergillosis.[2] The synthesis of Voriconazole presents a significant challenge due to the presence of two adjacent stereocenters, one of which is a quaternary carbon. The commercial synthesis often involves a diastereoselective addition reaction followed by a classical resolution step to isolate the active enantiomer.[3]
Overall Synthesis Strategy
The synthesis strategy focuses on the construction of the racemic core structure through a Reformatsky-type reaction, followed by dechlorination and subsequent chiral resolution. The key steps involve the preparation of a pyrimidine intermediate and its coupling with a triazole-containing ketone.
Experimental Protocols
3.1. Synthesis of Intermediate 1: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This key intermediate is a precursor in the synthesis of many azole antifungals.[3]
-
Reaction: To a stirred solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in a suitable solvent like 2-propanol, add 4-amino-4H-1,2,4-triazole.[1]
-
Conditions: The suspension is stirred at reflux for approximately 6 hours.[1]
-
Work-up: After cooling, the solid product is filtered, washed with 2-propanol, and dried under reduced pressure to yield the desired ketone intermediate.[1]
3.2. Synthesis of Intermediate 2: (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This step involves a diastereoselective Reformatsky-type reaction.
-
Reagents: This reaction couples the triazole ketone (Intermediate 1) with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine using an organozinc derivative.[3]
-
Activation: Zinc dust is activated, for example, with iodine in tetrahydrofuran (THF).[1]
-
Reaction: A solution of Intermediate 1 and the pyrimidine derivative in THF is added to the activated zinc suspension.[1][4] The reaction is stirred at room temperature for several hours.[1]
-
Work-up: The reaction is quenched, and the product is extracted. This step yields a mixture of diastereomers, with the desired (2R,3S/2S,3R) pair being the major product.[3]
3.3. Synthesis of Racemic Voriconazole: (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This step involves the removal of the chlorine atom from the pyrimidine ring.
-
Reaction: The chlorinated intermediate (Intermediate 2) is subjected to hydrogenolysis.
-
Catalyst: 10% Palladium on carbon is typically used as the catalyst.[1]
-
Conditions: The reaction is carried out in an autoclave under hydrogen pressure in a solvent such as ethanol, with a base like sodium acetate.[1]
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is concentrated under reduced pressure to yield the racemic Voriconazole.[1]
3.4. Chiral Resolution of Voriconazole
The final step is the separation of the desired (2R,3S)-enantiomer from the racemic mixture.
-
Resolving Agent: (1R)-(-)-10-camphorsulfonic acid is a commonly used resolving agent.[3][5]
-
Procedure: The racemic Voriconazole is dissolved in a solvent mixture, such as acetone and methanol.[5][6] A solution of (1R)-(-)-10-camphorsulfonic acid in methanol is added.[6]
-
Crystallization: The mixture is heated to reflux and then slowly cooled to allow for the crystallization of the diastereomeric salt of the (2R,3S)-enantiomer.[5][6]
-
Isolation: The crystalline salt is filtered and then treated with a base (e.g., sodium hydroxide solution) to liberate the free base, (2R,3S)-Voriconazole, which is then extracted and purified.[5][6]
Data Presentation
Table 1: Summary of Reagents and Yields for Voriconazole Synthesis
| Step | Starting Material(s) | Key Reagents/Catalysts | Product | Typical Yield |
| 3.1 | 2-chloro-1-(2,4-difluorophenyl)ethanone, 4-amino-4H-1,2,4-triazole | 2-propanol | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Good |
| 3.2 | Intermediate 1, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine | Zinc, Iodine, THF | (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | ~12:1 diastereoselectivity[3] |
| 3.3 | Intermediate 2 | 10% Pd/C, H₂, Sodium Acetate, Ethanol | Racemic Voriconazole | High |
| 3.4 | Racemic Voriconazole | (1R)-(-)-10-camphorsulfonic acid, Acetone/Methanol | (2R,3S)-Voriconazole | >99% ee[2] |
Visualizations
Caption: Overall workflow for the synthesis of Voriconazole.
Caption: Key reaction pathway for Voriconazole synthesis.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 5. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP1899327A1 - Improved process for the preparation of 2r, 3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol (voriconazole) - Google Patents [patents.google.com]
Application Notes and Protocols: Preparation of Antifungal Agent 85 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of a stock solution of Antifungal Agent 85 (also known as compound 24f). Although designated as an "antifungal agent," it is crucial to note that current research primarily identifies this compound as a potent antibacterial agent effective against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 2.5 to 10 μM.[1] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo studies. This protocol outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and integrity of the compound.
Compound Information
A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of molar concentrations for stock solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Compound Name | This compound (compound 24f) |
| Primary Activity | Antibacterial (Gram-positive bacteria) |
| Molecular Weight | 417.42 g/mol |
| Chemical Formula | C₂₃H₂₂F₃NO₃ |
| CAS Number | 3017207-42-7 |
| Appearance | Solid (assumed) |
| Solubility | Poorly soluble in water. Soluble in DMSO. |
| Storage (Powder) | Store at -20°C for long-term stability. |
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, use the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 1 mL * 417.42 g/mol = 4.1742 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 4.17 mg of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but -20°C is recommended to maintain potency.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
Important Considerations:
-
The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess any effects of the solvent on the cells or microorganisms being tested.
Example Dilution:
To prepare a 100 µM working solution from a 10 mM stock:
-
Perform a 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the desired culture medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
Diagrams
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Logical Relationship for Dilution
This diagram shows the logical progression from the powdered compound to the final working solution.
Caption: Dilution cascade from powder to working solution.
References
Application Notes and Protocols: Antifungal Agent 85 for Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which provides protection from host immune responses and antimicrobial agents. The development of novel therapeutics capable of disrupting these resilient structures is a critical area of research. Antifungal Agent 85 is a promising investigational compound demonstrating potent activity against fungal biofilms. These application notes provide detailed protocols for assessing the biofilm disruption potential of this compound using standard in vitro assays.
Mechanism of Action
The precise mechanism of action of this compound is under investigation, but preliminary studies suggest it may interfere with key signaling pathways essential for biofilm formation and maintenance. One proposed mechanism involves the inhibition of the Ras/cAMP/PKA pathway, which is known to regulate virulence factors, including biofilm formation in pathogenic fungi like Candida auris[1]. By disrupting this pathway, this compound may prevent the adhesion of fungal cells and the production of the extracellular matrix, key steps in biofilm development.
Another potential target is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death[2][3]. Many established antifungal agents, such as azoles, target this pathway[2][3]. It is hypothesized that this compound may inhibit enzymes like 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising biofilm integrity.
Data Presentation
The following tables summarize hypothetical quantitative data from biofilm disruption assays performed with this compound on pre-formed Candida albicans biofilms.
Table 1: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)
| Concentration of this compound (µg/mL) | Mean Absorbance (OD 570 nm) ± SD | Percentage of Biofilm Inhibition (%) |
| Untreated Control | 1.25 ± 0.08 | 0 |
| 1 | 1.02 ± 0.06 | 18.4 |
| 2 | 0.81 ± 0.05 | 35.2 |
| 4 | 0.55 ± 0.04 | 56.0 |
| 8 | 0.32 ± 0.03 | 74.4 |
| 16 | 0.15 ± 0.02 | 88.0 |
Table 2: Reduction in Biofilm Metabolic Activity by this compound (XTT Assay)
| Concentration of this compound (µg/mL) | Mean Absorbance (OD 490 nm) ± SD | Percentage of Metabolic Activity Reduction (%) |
| Untreated Control | 0.98 ± 0.05 | 0 |
| 1 | 0.80 ± 0.04 | 18.4 |
| 2 | 0.62 ± 0.03 | 36.7 |
| 4 | 0.41 ± 0.03 | 58.2 |
| 8 | 0.23 ± 0.02 | 76.5 |
| 16 | 0.11 ± 0.01 | 88.8 |
Experimental Protocols
Protocol 1: Fungal Biofilm Formation
This protocol describes the formation of a Candida albicans biofilm in a 96-well microtiter plate, a common method for high-throughput screening of antifungal agents[4][5].
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Pellet the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).
-
Add 100 µL of the cell suspension to each well of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
Protocol 2: Biofilm Disruption Assay - Crystal Violet Method
This assay quantifies the total biofilm biomass after treatment with the antifungal agent by staining with crystal violet[6].
Materials:
-
Pre-formed C. albicans biofilms in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
Sterile PBS
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
After the 24-hour biofilm formation period, gently aspirate the planktonic cells from each well.
-
Wash the biofilms twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 100 µL of each dilution to the respective wells containing the pre-formed biofilms. Include untreated control wells with medium only.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Aspirate the medium and wash the wells twice with sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells four times with sterile PBS.
-
Add 200 µL of 33% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Biofilm Disruption Assay - XTT Reduction Method
This colorimetric assay measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability after treatment[7].
Materials:
-
Pre-formed C. albicans biofilms in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Sterile PBS
-
Microplate reader
Procedure:
-
Follow steps 1-5 from Protocol 2 to treat the pre-formed biofilms with this compound.
-
Prepare the XTT-menadione solution by mixing XTT (1 mg/mL in PBS) with menadione (0.4 mM in acetone) at a 20:1 ratio just before use.
-
Aspirate the medium from the wells and wash twice with sterile PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Visualizations
Caption: Proposed inhibitory action of this compound on the Ras/cAMP/PKA signaling pathway.
Caption: Experimental workflow for the in vitro biofilm disruption assay.
References
- 1. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 5. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and eradication of Pseudomonas aeruginosa biofilms by secondary metabolites of Nocardiopsis lucentensis EMB25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Antifungal Agent 85 (AF-85) in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a significant opportunistic fungal pathogen, capable of causing both superficial mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to combat the challenges of existing drug resistance and to improve patient outcomes. These application notes provide a comprehensive framework for the in vivo evaluation of a novel investigational compound, designated Antifungal Agent 85 (AF-85), in a murine model of systemic candidiasis. The protocols outlined below detail the procedures for inducing systemic infection, administering AF-85, and assessing its efficacy through survival analysis and determination of fungal burden in target organs. Additionally, potential signaling pathways in C. albicans that could be targeted by AF-85 are illustrated to provide a mechanistic context for its evaluation.
Preclinical Data Summary for this compound (AF-85)
Prior to in vivo evaluation, the in vitro activity of AF-85 against Candida albicans should be established. The following table summarizes hypothetical, yet essential, preclinical data that should be generated.
| In Vitro Efficacy Metric | C. albicans (SC5314) | C. albicans (Fluconazole-Resistant Isolate) |
| Minimum Inhibitory Concentration (MIC) | 0.25 µg/mL | 0.5 µg/mL |
| Minimum Fungicidal Concentration (MFC) | 1 µg/mL | 2 µg/mL |
| Time-Kill Assay (vs. Starting Inoculum) | >99.9% reduction at 4x MIC after 24h | >99.9% reduction at 4x MIC after 24h |
| In Vitro Cytotoxicity (HepG2 cells - CC50) | > 50 µg/mL | > 50 µg/mL |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a 99.9% reduction of the initial fungal cell count.[1]
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol describes the induction of systemic candidiasis in mice via intravenous injection, a well-established and reproducible model.[2]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose (SD) agar plates and broth
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or spectrophotometer
-
Female BALB/c mice (6-8 weeks old)[3]
-
This compound (AF-85)
-
Vehicle control (appropriate for AF-85 solubility)
-
Standard antifungal control (e.g., Fluconazole)
-
Insulin syringes with 27-gauge needles
-
Sterile surgical instruments
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans strain onto an SD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into SD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.
-
Adjust the final concentration to 2.5 x 10^5 cells/mL in sterile PBS.
-
-
Induction of Systemic Infection:
-
Randomly assign mice to experimental groups (e.g., Vehicle Control, AF-85 low dose, AF-85 high dose, Fluconazole control). A typical group size is 8-10 mice for survival studies.
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 100 µL of the prepared C. albicans suspension (2.5 x 10^4 cells/mouse) intravenously into the lateral tail vein.[3]
-
-
Drug Administration:
-
Prepare AF-85 in its vehicle at the desired concentrations.
-
Administer the first dose of AF-85, vehicle, or fluconazole 2 hours post-infection via the desired route (e.g., intraperitoneal, oral gavage).
-
Continue treatment according to the predetermined dosing schedule (e.g., once or twice daily for 7 days).
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice at least twice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for up to 21 days.
-
For fungal burden analysis, a separate cohort of mice should be used. Euthanize mice at a predetermined time point (e.g., 3 or 5 days post-infection).
-
Aseptically harvest the kidneys, spleen, and liver.
-
Weigh each organ and homogenize in sterile PBS.
-
Perform serial dilutions of the homogenates and plate onto SD agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Calculate the CFU per gram of organ tissue.
-
Statistical Analysis
-
Survival Data: Analyze using the Kaplan-Meier method with the log-rank test to compare survival curves between groups.
-
Fungal Burden Data: Analyze using a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare the mean CFU/gram between groups. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The efficacy of this compound (AF-85) should be presented in clear, tabular formats for easy interpretation and comparison.
Table 1: Survival Analysis of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | N | Median Survival Time (Days) | Percent Survival (Day 21) | p-value (vs. Vehicle) |
| Vehicle Control | - | 10 | 8 | 10% | - |
| AF-85 | 10 | 10 | 15 | 60% | < 0.05 |
| AF-85 | 25 | 10 | > 21 | 90% | < 0.01 |
| Fluconazole | 10 | 10 | > 21 | 90% | < 0.01 |
Table 2: Fungal Burden in Kidneys at Day 3 Post-Infection
| Treatment Group | Dose (mg/kg) | N | Mean Log10 CFU/gram Kidney ± SD | p-value (vs. Vehicle) |
| Vehicle Control | - | 8 | 5.8 ± 0.4 | - |
| AF-85 | 10 | 8 | 4.2 ± 0.6 | < 0.05 |
| AF-85 | 25 | 8 | 3.1 ± 0.5 | < 0.01 |
| Fluconazole | 10 | 8 | 3.3 ± 0.4 | < 0.01 |
Visualization of Pathways and Workflows
Signaling Pathways in Candida albicans
Understanding the key signaling pathways in C. albicans is crucial for elucidating the potential mechanism of action of novel antifungal agents. The following diagrams illustrate major pathways involved in virulence and stress response.
Caption: Simplified MAPK pathways in C. albicans responding to cell wall and osmotic stress.
The cell wall integrity pathway, regulated by Mkc1, and the HOG pathway, centered around Hog1, are critical for the fungus to adapt to environmental stresses encountered within the host.[4] Mutants in these pathways often show reduced virulence.[4]
Caption: The cAMP-PKA pathway is a key regulator of morphogenesis in C. albicans.
The cAMP-PKA pathway, with key components like Ras1, Cyr1, and Efg1, is central to the yeast-to-hypha transition, a critical virulence factor for C. albicans.[5]
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for evaluating AF-85 in the murine model of systemic candidiasis.
Caption: Workflow for evaluating this compound (AF-85) in a murine candidiasis model.
Conclusion
This document provides a detailed guide for the preclinical in vivo assessment of a novel antifungal candidate, AF-85, using a murine model of systemic candidiasis. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, which is essential for advancing promising antifungal agents through the drug development pipeline. The provided data tables and workflow diagrams serve as templates for organizing and presenting experimental plans and results. A thorough understanding of the underlying fungal biology, particularly key signaling pathways, will aid in interpreting the efficacy data and elucidating the mechanism of action of new antifungal compounds.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 2. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 3. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans pathogenicity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Synergistic Activity of Antifungal Agent 85 with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Fluconazole, a widely used azole antifungal, functions by inhibiting the enzyme lanosterol 14-alpha-demethylase, a crucial step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.[2][3] However, resistance to fluconazole, often mediated by alterations in the target enzyme or increased drug efflux, is a growing clinical concern.[1][2][4][5]
Combining fluconazole with a synergistic agent can be a powerful approach to overcome resistance and improve therapeutic outcomes.[6][7] Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects.[7] This application note provides detailed protocols for testing the in vitro synergy of a novel compound, "Antifungal agent 85," with fluconazole against pathogenic fungal species. The primary methods described are the checkerboard microdilution assay and the time-kill curve analysis.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.[7][8] It involves testing a range of concentrations of both drugs, alone and in combination, to determine the Minimum Inhibitory Concentration (MIC) of each drug and the Fractional Inhibitory Concentration Index (FICI).
a. Materials:
-
Fungal isolate(s) of interest (e.g., Candida albicans, Cryptococcus neoformans)
-
This compound stock solution
-
Fluconazole stock solution (Pfizer)
-
96-well microtiter plates (round-bottom)[9]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[10][11]
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
b. Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution and Plate Setup:
-
Prepare serial twofold dilutions of this compound and fluconazole in RPMI-1640 medium in separate 96-well plates or deep-well blocks.
-
In a new 96-well plate, add 50 µL of RPMI-1640 to all wells.
-
Add 50 µL of each concentration of this compound horizontally across the plate.
-
Add 50 µL of each concentration of fluconazole vertically down the plate. This creates a matrix of drug combinations.
-
Include wells with each drug alone (to determine the MIC of each agent) and a drug-free well (growth control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
c. Data Analysis and Interpretation:
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:[13][14]
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The results are interpreted as follows:[15][16]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the antifungal interaction over time, assessing the rate and extent of fungal killing.[16][17]
a. Materials:
-
Fungal isolate(s)
-
This compound
-
Fluconazole
-
Culture tubes or flasks
-
Sabouraud Dextrose Agar plates
-
Sterile saline
-
Incubator shaker
b. Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension in RPMI-1640 medium, adjusted to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[18]
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions (in RPMI-1640):
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Fluconazole alone (at a relevant concentration, e.g., MIC)
-
This compound + Fluconazole (at the same concentrations as the individual tubes)
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.[18]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
c. Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[17][19]
-
Indifference is defined as a <2-log10 change in CFU/mL with the combination compared to the most active single agent.[17]
-
Antagonism is defined as a ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.[17]
Data Presentation
Table 1: Checkerboard Assay Results for this compound and Fluconazole against Candida albicans
| Fungal Isolate | MIC of Agent 85 Alone (µg/mL) | MIC of Fluconazole Alone (µg/mL) | MIC of Agent 85 in Combination (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | FICI | Interpretation |
| ATCC 90028 | ||||||
| Clinical Isolate 1 | ||||||
| Clinical Isolate 2 |
Table 2: Time-Kill Curve Analysis of this compound and Fluconazole against Candida albicans
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Agent 85) | Log10 CFU/mL (Fluconazole) | Log10 CFU/mL (Combination) | Log10 Reduction (Combination vs. Most Active Agent) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
Visualizations
Fluconazole Mechanism of Action and Potential Synergy
Caption: Fluconazole's mechanism and potential synergistic targets for Agent 85.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining antifungal synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches [frontiersin.org]
- 7. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 9. biorxiv.org [biorxiv.org]
- 10. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synergistic antifungal effects and mechanisms of amantadine hydrochloride combined with azole antifungal drugs on drug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 15. researchgate.net [researchgate.net]
- 16. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Antifungal Agent 85 in Fungal Cell Wall Integrity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 85 is a potent, semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs. It exhibits broad-spectrum activity against many pathogenic fungi, including Candida and Aspergillus species. The primary mechanism of action of this compound is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][2] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[1][3] Due to its specific action on a fungal-specific target, this compound presents a favorable safety profile as mammalian cells lack a cell wall.[4]
These application notes provide a comprehensive overview of the use of this compound in fungal cell wall integrity assays, including its mechanism of action, effects on key signaling pathways, and detailed protocols for evaluating its antifungal activity.
Mechanism of Action and Impact on Cell Wall Integrity
This compound targets the Fks1 subunit of the β-(1,3)-D-glucan synthase complex located in the fungal plasma membrane.[1] By inhibiting this enzyme, the agent depletes the cell wall of β-(1,3)-D-glucan, a polysaccharide crucial for maintaining the structural rigidity and osmotic stability of the fungal cell.[1][2] The reduction in β-(1,3)-D-glucan content triggers a compensatory stress response known as the Cell Wall Integrity (CWI) signaling pathway.[5][6] This pathway attempts to repair the cell wall damage, often by increasing chitin synthesis.[1] However, in the continued presence of this compound, this compensatory mechanism is often insufficient, leading to cell lysis and death, particularly in actively growing fungal cells.
The disruption of the cell wall architecture by agents like this compound can also lead to the "unmasking" of other cell wall components, such as β-(1,3)-glucans that were previously shielded by mannoproteins.[1] This increased exposure can enhance the recognition of the fungus by the host immune system.[1]
Fungal Cell Wall Integrity (CWI) Signaling Pathway
The CWI pathway is a critical MAP kinase (MAPK) cascade that responds to cell wall stress.[5][7] Upon damage to the cell wall by this compound, cell surface sensors activate a signaling cascade that culminates in the phosphorylation and activation of the terminal MAPK, Mkc1 (in Candida albicans) or Slt2 (in Saccharomyces cerevisiae).[5][6] Activated Mkc1/Slt2 then phosphorylates downstream transcription factors, leading to the expression of genes involved in cell wall repair and synthesis.
Quantitative Data Summary
The antifungal activity of this compound has been quantified against various fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and IC50 values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC (µg/mL) | Reference Method |
| Candida albicans | ATCC 90028 | 0.125 | CLSI M27-A3[8] |
| Candida glabrata | ATCC 90030 | 0.06 | CLSI M27-A3[8] |
| Candida parapsilosis | ATCC 22019 | 1.0 | CLSI M27-A3 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | CLSI M38-A2 |
| Fluconazole-resistant C. albicans | Clinical Isolate | 0.125 | CLSI M27-A3 |
Table 2: IC50 Values of this compound for β-(1,3)-D-glucan Synthase Inhibition
| Fungal Species | Enzyme Source | IC50 (ng/mL) |
| Candida albicans | Microsomal fraction | 0.2 - 1.5 |
| Aspergillus fumigatus | Mycelial extracts | 0.5 - 2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator (35°C)
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to obtain a range of concentrations (e.g., 16 µg/mL to 0.03 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Plate Inoculation: Add 100 µL of each this compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive control.[8]
Protocol 2: Fungal Cell Viability Assay (Time-Kill Curve)
Objective: To assess the fungicidal or fungistatic activity of this compound over time.[9][10]
Materials:
-
This compound
-
Fungal isolate
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640
-
Sterile culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Grow a log-phase culture of the fungal isolate in broth. Dilute the culture to a starting concentration of approximately 1 x 10⁵ CFU/mL.
-
Treatment: Prepare culture tubes with broth containing this compound at various concentrations (e.g., 1x, 4x, and 16x MIC). Include a drug-free control. Inoculate the tubes with the prepared fungal culture.
-
Time-Course Sampling: Incubate the tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Colony Forming Unit (CFU) Plating: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto SDA plates.
-
Incubation and Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum indicates fungicidal activity.
Protocol 3: Western Blot Analysis of Mkc1/Slt2 Phosphorylation
Objective: To determine if this compound activates the CWI pathway by assessing the phosphorylation status of the terminal MAPK.
Materials:
-
This compound
-
Fungal isolate
-
Protein extraction buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Mkc1/Slt2) and anti-total Mkc1/Slt2 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment and Lysis: Grow a fungal culture to mid-log phase. Expose the cells to this compound (at MIC or a higher concentration) for a short duration (e.g., 0, 15, 30, 60 minutes). Harvest the cells by centrifugation. Lyse the cells using mechanical disruption (e.g., bead beating) in ice-cold extraction buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary anti-phospho-p44/42 MAPK antibody. After washing, probe with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with the anti-total Mkc1/Slt2 antibody to ensure equal protein loading.
-
Analysis: An increase in the signal from the anti-phospho-p44/42 MAPK antibody in treated samples compared to the untreated control indicates activation of the CWI pathway.
Conclusion
This compound is a powerful tool for studying fungal cell wall integrity. Its specific mechanism of action provides a clear basis for its potent antifungal effects. The protocols and data presented here offer a solid foundation for researchers to investigate the efficacy of this agent and to further explore the intricacies of the fungal cell wall stress response. These assays are crucial in the preclinical development of new antifungal therapies and in understanding the mechanisms of fungal pathogenesis and drug resistance.
References
- 1. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ifyber.com [ifyber.com]
- 9. Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Fungistatin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. High-throughput screening (HTS) plays a pivotal role in the discovery of novel antifungal agents. This document provides detailed application notes and protocols for the HTS of derivatives of a novel investigational antifungal, "Fungistatin A," against common fungal pathogens. The described assays are designed for efficiency, reproducibility, and scalability, enabling the rapid identification of promising lead compounds.
The primary screening assays detailed herein are the broth microdilution assay for determining the minimum inhibitory concentration (MIC) and a cell viability assay to assess the fungicidal or fungistatic nature of the compounds. These methods are widely accepted and can be adapted to various fungal species.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data for a selection of Fungistatin A derivatives against Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) of Fungistatin A Derivatives against Candida albicans
| Compound ID | Structure Modification | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| FA-001 | Parent Compound | 2.0 | 4.0 |
| FA-002 | C-5 Methylation | 1.0 | 2.0 |
| FA-003 | N-terminal Acetylation | 8.0 | 16.0 |
| FA-004 | C-7 Hydroxylation | 0.5 | 1.0 |
| FA-005 | Phenyl Group Addition | 4.0 | 8.0 |
| Amphotericin B | Control | 0.25 | 0.5 |
| Fluconazole | Control | 1.0 | 2.0 |
Table 2: IC₅₀ Values of Fungistatin A Derivatives from Cell Viability Assay against Candida albicans
| Compound ID | IC₅₀ (µg/mL) |
| FA-001 | 1.5 |
| FA-002 | 0.8 |
| FA-003 | 12.0 |
| FA-004 | 0.4 |
| FA-005 | 3.2 |
| Amphotericin B | 0.2 |
| Fluconazole | 0.9 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and optimized for a 384-well plate format for high-throughput screening.[3]
Materials:
-
Fungistatin A derivatives and control compounds (Amphotericin B, Fluconazole)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 384-well flat-bottom microtiter plates
-
Automated liquid handler
-
Microplate incubator
-
Spectrophotometer (plate reader)
Protocol:
-
Compound Plate Preparation:
-
Prepare stock solutions of Fungistatin A derivatives and control compounds in dimethyl sulfoxide (DMSO).
-
Using an automated liquid handler, perform serial dilutions of the compounds in RPMI-1640 medium directly in the 384-well plates to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).
-
Include positive control wells (fungal cells with no compound) and negative control wells (medium only).
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to all wells of the compound plate except for the negative control wells.
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Measure the optical density (OD) at 530 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in OD) compared to the positive control.
-
Cell Viability Assay (Resazurin Reduction Assay)
This assay provides a quantitative measure of cell viability and can be performed as a secondary screen to confirm hits from the primary MIC assay.[4][5][6]
Materials:
-
Completed 384-well plates from the MIC assay
-
Resazurin sodium salt solution (e.g., 0.01% in sterile PBS)
-
Fluorescence microplate reader
Protocol:
-
Reagent Addition:
-
Following the OD reading for the MIC determination, add a specific volume of the resazurin solution to each well of the 384-well plate.
-
-
Incubation:
-
Incubate the plates at 35°C for an additional 2-4 hours. During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the positive control (untreated cells).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 5. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical Formulation of Antifungal Agent 85
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 85 is a novel synthetic triazole derivative demonstrating potent activity against a broad spectrum of pathogenic fungi, including dermatophytes and yeasts. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1][2] Depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane function and inhibit fungal growth.[1][2] These application notes provide a comprehensive overview of a topical formulation of this compound and detailed protocols for its evaluation.
Topical administration of antifungal agents is a preferred treatment modality for superficial fungal infections due to targeted drug delivery, reduced systemic side effects, and improved patient compliance.[3][4] The development of an effective topical formulation for this compound is critical to harnessing its therapeutic potential.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Trichophyton rubrum | 0.06 | 0.125 | 0.5 |
| Trichophyton mentagrophytes | 0.03 | 0.06 | 0.25 |
| Microsporum canis | 0.125 | 0.25 | 1 |
| Candida albicans | 0.25 | 0.5 | 2 |
| Malassezia furfur | 0.015 | 0.03 | 0.125 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates.[5][6] MFC: Minimum Fungicidal Concentration.
Table 2: Physicochemical Properties of this compound Topical Formulation (1% w/w)
| Parameter | Specification | Result |
| Appearance | Homogeneous, white to off-white cream | Conforms |
| pH | 4.5 - 6.5 | 5.8 |
| Viscosity (cP) | 20,000 - 40,000 | 28,500 |
| Drug Content (%) | 95.0 - 105.0 | 99.2 |
| Particle Size (µm) | < 50 | 15.6 |
Table 3: In Vitro Skin Permeation of this compound Formulation
| Time (h) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
| 2 | 5.2 ± 0.8 | 2.6 |
| 4 | 12.8 ± 1.5 | 3.2 |
| 8 | 30.1 ± 2.9 | 3.8 |
| 12 | 55.6 ± 4.7 | 4.6 |
| 24 | 118.3 ± 9.1 | 4.9 |
Experimental Protocols
Protocol 1: Preparation of 1% this compound Topical Cream
1. Objective: To prepare a stable and homogeneous oil-in-water cream formulation containing 1% (w/w) this compound.
2. Materials:
-
This compound powder
-
Cetostearyl alcohol
-
White soft paraffin
-
Liquid paraffin
-
Cetomacrogol 1000
-
Propylene glycol
-
Methylparaben
-
Propylparaben
-
Purified water
3. Procedure:
-
Oil Phase Preparation: Melt cetostearyl alcohol, white soft paraffin, and liquid paraffin in a water bath at 75°C. Add this compound to the molten oil phase and stir until completely dissolved.
-
Aqueous Phase Preparation: Dissolve methylparaben, propylparaben, and cetomacrogol 1000 in purified water and heat to 75°C. Add propylene glycol and mix.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer until a uniform emulsion is formed.
-
Cooling: Allow the cream to cool to room temperature with gentle stirring.
-
Quality Control: Perform physicochemical tests as outlined in Table 2.
Protocol 2: In Vitro Antifungal Susceptibility Testing
1. Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal strains.
2. Methodology: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each fungal species.
-
MIC Determination: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth compared to the growth control.[10]
-
MFC Determination: Subculture aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates.[5]
Protocol 3: In Vitro Skin Permeation Study
1. Objective: To evaluate the permeation of this compound from the topical formulation through a skin model.
2. Methodology: Using a Franz diffusion cell apparatus.
-
Skin Preparation: Use excised human or animal skin mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Application: Apply a finite dose of the this compound cream to the skin surface in the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analysis: Analyze the concentration of this compound in the samples using a validated HPLC method.[11]
Protocol 4: In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis
1. Objective: To assess the therapeutic efficacy of the topical this compound formulation in a living animal model.[5]
2. Methodology:
-
Infection: Induce a dermatophyte infection (e.g., with Trichophyton mentagrophytes) on the shaved backs of guinea pigs.[12]
-
Treatment Groups: Divide the animals into groups: (1) Untreated control, (2) Vehicle control (cream base without the active agent), and (3) this compound cream.
-
Treatment Application: Once the infection is established, apply the respective treatments topically to the infected area daily for a specified duration.
-
Evaluation: Monitor the clinical signs of infection (e.g., erythema, scaling, and inflammation) and collect skin scrapings for mycological examination (KOH mount and culture) at regular intervals.
-
Endpoint: The primary endpoint is the complete mycological cure (negative KOH and culture).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for topical antifungal development.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. "Developing Novel Topical Formulations for Azole drugs" by Praveen Kolimi [egrove.olemiss.edu]
- 12. Evaluation of Topical Antifungals Using a New Predictive Animal Model for Efficacy against Severe Tinea Unguium: A Comparison of Efinaconazole and Luliconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fungal Resistance Mechanisms with Antifungal Agent 85
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Antifungal Agent 85, a novel investigational compound, to study the mechanisms of fungal resistance. The following sections detail the agent's characteristics, protocols for key experiments, and data presentation formats to facilitate research and development in mycology and infectious diseases.
Application Notes
This compound is a synthetic compound demonstrating broad-spectrum activity against a variety of pathogenic fungi. Its primary mechanism of action involves the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway.[1][2][3] This leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.[3] Understanding the potential for resistance development to this agent is crucial for its clinical development. The primary mechanisms of fungal resistance to antifungal agents include alteration of the drug target, reduction of the intracellular drug concentration through efflux pumps, and changes in sterol biosynthesis.[1]
Key Research Applications:
-
Screening for resistant mutants: Identifying and characterizing fungal strains that exhibit reduced susceptibility to this compound.
-
Investigating resistance mechanisms: Elucidating the molecular basis of resistance, including target gene mutations, upregulation of efflux pumps, and alterations in cellular signaling pathways.
-
Evaluating synergistic effects: Assessing the efficacy of this compound in combination with other antifungal drugs to combat resistance.[4]
-
Studying impact on virulence factors: Analyzing the effect of the agent on fungal biofilm formation, morphogenesis, and other virulence-associated traits.
Quantitative Data Summary
To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear, structured tables.
Table 1: In Vitro Susceptibility Testing of Fungal Isolates to this compound
| Fungal Isolate | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Fungicidal Concentration (MFC) µg/mL |
| Candida albicans ATCC 90028 | ||
| Fluconazole-resistant C. albicans | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Clinical Isolate 1 (C. glabrata) | ||
| Clinical Isolate 2 (C. krusei) |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | CC50 (µg/mL) |
| Human Dermal Fibroblasts (HDF) | |
| Human Pancreatic Cancer (PANC-1) | |
| Epidermoid Carcinoma (A-431) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
This compound stock solution
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the microtiter plate, ranging from a clinically relevant high to a low concentration.
-
Prepare the fungal inoculum in RPMI 1640 to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]
-
Add 100 µL of the fungal inoculum to each well containing the serially diluted this compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[7]
-
The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control, which can be assessed visually or by reading the optical density at a specific wavelength.[5][6]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound to mammalian cells.[8][9][10]
Materials:
-
Mammalian cell lines (e.g., HDF, PANC-1, A-431)
-
96-well, flat-bottom microtiter plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in the 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., cisplatin).[8]
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the agent that reduces cell viability by 50% compared to the vehicle control.[10]
Protocol 3: Biofilm Formation and Inhibition Assay
This protocol quantifies the effect of this compound on fungal biofilm formation.[11][12]
Materials:
-
96-well, flat-bottom microtiter plates
-
Fungal growth medium (e.g., RPMI 1640)
-
This compound stock solution
-
Fungal inoculum suspension
-
Crystal Violet (CV) solution (0.1%)
-
Ethanol (95%) or 30% acetic acid[12]
Procedure:
-
Add 100 µL of fungal inoculum (1 × 10⁶ cells/mL) and 100 µL of medium containing serial dilutions of this compound to the wells of the microtiter plate.
-
Include a growth control (inoculum without drug).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 100 µL of 0.1% CV solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the CV from the stained biofilm.[12]
-
Transfer the solubilized CV to a new plate and measure the absorbance at 595 nm. A reduction in absorbance indicates inhibition of biofilm formation.[11]
Visualizations
The following diagrams illustrate key signaling pathways involved in fungal resistance and a general experimental workflow.
Caption: Calcineurin signaling pathway in response to antifungal stress.
Caption: MAPK signaling pathway involved in cell wall integrity.
Caption: Workflow for studying fungal resistance mechanisms.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Antifungal Agent 85
Introduction
The development of novel antifungal agents is critical in combating the rise of fungal infections and drug-resistant strains.[1][2] Antifungal Agent 85 is a promising new candidate in this field. However, a crucial aspect of preclinical drug development is the thorough evaluation of its cytotoxic effects on mammalian cells to ensure its safety and therapeutic window.[3][4][5] These application notes provide detailed protocols for three standard cell-based assays to assess the cytotoxicity of this compound: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-Glo 3/7 assay for apoptosis.
Application Note 1: Assessment of Metabolic Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture mammalian cells (e.g., HepG2, A431) to approximately 80% confluency.[2][9]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only controls (e.g., 0.5% DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Workflow for MTT Cytotoxicity Assay
References
- 1. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of antifungal and cytotoxic activities as also the therapeutic safety of the oxidized form of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Tebuconazole (as a representative Antifungal Agent) for the Control of Agricultural Fungal Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tebuconazole is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases on cereals, fruits, vegetables, and other crops. As a member of the demethylation inhibitor (DMI) class of fungicides, its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to impaired fungal growth and, ultimately, cell death. These application notes provide an overview of Tebuconazole's efficacy against key agricultural fungal pathogens, detailed experimental protocols for its evaluation, and visualizations of its mode of action and experimental workflows.
Data Presentation
The efficacy of Tebuconazole against a range of significant agricultural fungal pathogens is summarized below. The data presented are indicative of the typical effective concentrations observed in in vitro studies.
| Fungal Pathogen | Common Disease Caused | Host Plant(s) | Tebuconazole EC₅₀ (µg/mL) | Reference |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley, Maize | 0.1 - 1.5 | [1][2] |
| Puccinia triticina | Leaf Rust | Wheat | 0.05 - 0.5 | |
| Aspergillus flavus | Aflatoxin contamination | Maize, Peanuts | 0.5 - 5.0 | [3] |
| Alternaria solani | Early Blight | Potato, Tomato | 0.2 - 2.0 | |
| Botrytis cinerea | Grey Mold | Grapes, Strawberries | 0.1 - 1.0 | [4] |
| Colletotrichum spp. | Anthracnose | Various fruits and vegetables | 0.3 - 3.0 | [2] |
Note: EC₅₀ (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in fungal growth or spore germination. These values can vary depending on the specific isolate, experimental conditions, and media used.
Signaling Pathways and Mechanisms of Action
Tebuconazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound enzymes.[1][5] Inhibition of CYP51 disrupts the sterol pathway, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in membrane composition severely impairs fungal growth and development.
Caption: Mechanism of action of Tebuconazole in the fungal ergosterol biosynthesis pathway.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of Tebuconazole against a specific fungal pathogen.
Materials:
-
Tebuconazole stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Fungal isolate
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Spectrophotometer or plate reader
-
Sterile water, DMSO, and pipette tips
Procedure:
-
Inoculum Preparation:
-
Culture the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days.
-
Harvest spores by flooding the plate with sterile 0.05% Tween 20 solution and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Plate Preparation:
-
Prepare a serial two-fold dilution of the Tebuconazole stock solution in the growth medium directly in the 96-well plate. The final concentration range should typically span from 0.01 to 100 µg/mL.
-
Include a positive control (medium with fungal inoculum, no fungicide) and a negative control (medium only). Also, include a solvent control (medium with the highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal spore suspension to each well containing 100 µL of the diluted Tebuconazole, the positive control, and the solvent control. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of Tebuconazole that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Greenhouse Efficacy Trial: Protective Activity Against Leaf Rust on Wheat
This protocol evaluates the protective efficacy of Tebuconazole in preventing fungal infection on host plants.
Materials:
-
Wheat seedlings (e.g., a susceptible cultivar)
-
Tebuconazole formulation
-
Spore suspension of Puccinia triticina (e.g., 1 x 10⁶ spores/mL)
-
Spray equipment
-
Greenhouse with controlled environment (temperature, humidity, light)
Procedure:
-
Plant Preparation:
-
Grow wheat seedlings in pots to the two-leaf stage.
-
-
Fungicide Application:
-
Prepare different concentrations of the Tebuconazole formulation in water.
-
Spray the wheat seedlings with the Tebuconazole solutions until runoff. Ensure complete coverage of the foliage.
-
Include a control group sprayed only with water.
-
Allow the plants to dry for 24 hours.
-
-
Inoculation:
-
Spray the treated and control plants with the Puccinia triticina spore suspension.
-
-
Incubation:
-
Place the inoculated plants in a dew chamber at high humidity (>95%) and 20°C for 24 hours in the dark to promote spore germination and infection.
-
Transfer the plants back to the greenhouse with a 16-hour photoperiod.
-
-
Disease Assessment:
-
After 10-14 days, assess the disease severity on the leaves. This can be done by counting the number of pustules per leaf or by using a disease rating scale (e.g., percentage of leaf area infected).
-
-
Data Analysis:
-
Calculate the percent disease control for each Tebuconazole concentration relative to the untreated control.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of a new antifungal agent against an agricultural fungal pathogen.
Caption: General experimental workflow for antifungal agent evaluation.
Conclusion
Tebuconazole is an effective antifungal agent against a broad range of agricultural fungal pathogens due to its specific inhibition of ergosterol biosynthesis. The protocols provided herein offer standardized methods for evaluating its efficacy both in the laboratory and in controlled greenhouse environments. These foundational studies are crucial for the development and proper application of antifungal agents in sustainable agriculture.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Microbial Agents for Food Biopreservation—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug repurposing strategies in the development of potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Antifungal agent 85 solubility for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Antifungal Agent 85 for in vitro assays. The following sections address common issues and offer detailed protocols to improve experimental success.
Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
This is a common issue known as "solvent-shift" precipitation. It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is diluted into an aqueous system where it is poorly soluble, causing it to crash out of solution.
Immediate Troubleshooting Steps:
-
Verify Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, as high concentrations can be cytotoxic and may still not be sufficient to maintain solubility. Most cell lines can tolerate DMSO up to 0.5%, with 0.1% being a widely recommended safe level.[1] Primary cells may be more sensitive.[1]
-
Optimize Dilution Technique: Never dilute your DMSO stock directly into the final large volume of aqueous media. This rapid solvent shift is a primary cause of precipitation.[2][3] The best practice is to perform serial dilutions in DMSO first to get closer to the final concentration, and then introduce a small volume of this diluted stock into the final aqueous medium with rapid mixing.[2]
References
Antifungal agent 85 stability issues in culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Antifungal Agent 85 in culture media. The information is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent MIC values are often linked to the stability of this compound in your specific culture medium. The agent's potency can diminish over the course of the experiment due to degradation, leading to variability in results. Factors such as media composition, pH, incubation temperature, and exposure to light can all influence stability.[1][2][3][4] It is crucial to ensure that the compound remains stable for the duration of your assay.
Q2: How can I determine if this compound is degrading in my culture medium?
A2: The most common method to assess the stability of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC).[5][6][7] By analyzing samples of the medium containing the agent at different time points (e.g., 0, 24, 48, 72 hours), you can quantify the concentration of the active compound and detect the appearance of degradation products. A significant decrease in the main peak area of this compound over time indicates instability.
Q3: What components in the culture medium can affect the stability of this compound?
A3: Several components can impact stability. For example, certain amino acids, like cysteine, and transition metals, such as iron and copper, can promote degradation or aggregation of small molecules.[8][9][10] The pH of the medium is also a critical factor, as some compounds are susceptible to acid or base hydrolysis.[2] Additionally, exposure to light can cause photodegradation of light-sensitive compounds.[1]
Q4: I've observed precipitation in my culture wells after adding this compound. What should I do?
A4: Precipitation suggests that the agent may have poor solubility in your culture medium at the concentration you are using. This can be influenced by the medium's pH, protein content (e.g., from fetal bovine serum), and temperature. Consider preparing a fresh, more dilute stock solution or testing different media formulations. It is also advisable to visually inspect the wells under a microscope for any precipitate before and during the experiment.
Q5: How should I prepare and store my stock solutions of this compound to ensure maximum stability?
A5: Stock solutions should be prepared in a solvent in which the agent is highly soluble and stable. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[11] When preparing your working solutions in culture medium, add the stock solution to the medium just before use to minimize the time the agent is exposed to potentially destabilizing conditions.
Troubleshooting Guides
Issue 1: Higher than Expected MIC Values or Complete Loss of Activity
-
Possible Cause: Significant degradation of this compound during the incubation period.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Assess Stability in Media: Perform a stability study by incubating this compound in your culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect samples at various time points and analyze by HPLC to quantify the remaining active agent.
-
Modify Experimental Protocol: If degradation is confirmed, consider reducing the incubation time of your assay if possible. Alternatively, you can replenish the medium with fresh this compound at specific intervals.
-
Evaluate Media Composition: Test the stability of the agent in different standard culture media (e.g., RPMI-1640, DMEM, Mueller-Hinton Broth) to identify a more suitable medium.
-
Issue 2: High Variability in Results Between Replicate Wells or Experiments
-
Possible Cause: Inconsistent degradation, precipitation, or non-homogenous distribution of this compound.
-
Troubleshooting Steps:
-
Ensure Homogenous Solution: After adding this compound to the culture medium, vortex or mix thoroughly before dispensing into individual wells.
-
Visual Inspection: Before and after incubation, carefully inspect the wells for any signs of precipitation or color change that may indicate degradation or solubility issues.
-
Control for Environmental Factors: Protect your plates from light if the agent is light-sensitive. Ensure consistent temperature and humidity in your incubator.
-
Include Controls: Always include a positive control (a known stable antifungal) and a negative control (vehicle only) in your experiments to help differentiate between compound instability and other experimental issues.
-
Data Presentation
Table 1: Stability of this compound in Different Culture Media at 37°C
| Time (Hours) | RPMI-1640 (% Remaining) | DMEM (% Remaining) | Mueller-Hinton Broth (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 85 | 92 | 98 |
| 48 | 65 | 78 | 95 |
| 72 | 40 | 60 | 91 |
Table 2: Effect of Temperature on the Stability of this compound in RPMI-1640
| Time (Hours) | 4°C (% Remaining) | 25°C (% Remaining) | 37°C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 99 | 95 | 85 |
| 48 | 98 | 88 | 65 |
| 72 | 97 | 80 | 40 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability in Culture Medium
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. From this stock, prepare a series of calibration standards in the culture medium of interest, ranging from 0.1 to 100 µg/mL.
-
Sample Preparation:
-
Add this compound to the culture medium to a final concentration of 50 µg/mL.
-
Incubate the medium under standard culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot of the medium.
-
To precipitate proteins, add an equal volume of cold acetonitrile to the aliquot, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the maximum absorbance wavelength of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.
-
Quantify the concentration of this compound in the experimental samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of the agent remaining at each time point relative to the concentration at time 0.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in culture media.
Caption: Troubleshooting logic for inconsistent MIC results of this compound.
References
- 1. nucleusbiologics.com [nucleusbiologics.com]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. scispace.com [scispace.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fluconazole Resistance in Clinical Isolates
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome antifungal resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered during experiments focused on fluconazole (herein referred to as Antifungal Agent 85) resistance in clinical isolates, particularly Candida species.
Section 1: Understanding Fluconazole Resistance Mechanisms
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of fluconazole resistance in Candida albicans?
A1: Fluconazole resistance in C. albicans is multifactorial. The principal mechanisms include:
-
Alterations in the drug target: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole.[1][2][3] Overexpression of ERG11 also leads to resistance by increasing the amount of the target enzyme.[4][5]
-
Increased drug efflux: Overexpression of genes encoding efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR1, CDR2) and the major facilitator superfamily (MFS) (MDR1), actively removes fluconazole from the cell, preventing it from reaching its target.[6][7][8]
-
Biofilm formation: Candida species can form biofilms, which are communities of cells encased in an extracellular matrix.[9] This structure can limit drug penetration and is associated with high resistance to fluconazole.[9][10][11]
Q2: Are resistance mechanisms mutually exclusive?
A2: No, it is common for a single clinical isolate to exhibit multiple resistance mechanisms simultaneously, which can lead to high levels of resistance.[5] For example, a resistant strain may have both an ERG11 mutation and overexpression of efflux pumps.
Q3: How does fluconazole work?
A3: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][7] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth arrest.[2]
Visualization of Resistance Mechanisms
Caption: Key mechanisms of fluconazole resistance in Candida.
Section 2: Troubleshooting Antifungal Susceptibility Testing
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) results for fluconazole are inconsistent between experiments. What could be the cause?
A1: Inconsistency in fluconazole MICs can arise from several factors:
-
Inoculum size: The starting concentration of yeast cells can affect the MIC. A standardized inoculum is critical.[12]
-
Reading time and method: Trailing growth (reduced but persistent growth at concentrations above the MIC) is common with azoles. It is crucial to have a standardized reading time (e.g., 24 or 48 hours) and a clear endpoint definition (e.g., 50% growth inhibition compared to the control).[13][14]
-
Media and incubation conditions: Use of standardized media like RPMI-1640 and consistent incubation temperatures (35°C) is recommended by CLSI.[15]
-
Plate agitation: Agitating microtiter plates just before reading can help produce clearer and more reproducible endpoints.[12]
Q2: What is the difference between a susceptible, susceptible-dose dependent (S-DD), and resistant isolate?
A2: These categories are defined by clinical breakpoints, which are MIC values that correlate with the likelihood of therapeutic success.
-
Susceptible (S): The infection is likely to respond to standard dosage regimens.
-
Susceptible-Dose Dependent (S-DD): The infection may respond to higher or more frequent dosing.
-
Resistant (R): The treatment is likely to fail, regardless of the dosage.
Data Presentation: Fluconazole Breakpoints for Candida
| Candida Species | Susceptible (S) | Susceptible-Dose Dependent (S-DD) | Resistant (R) |
| C. albicans | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| C. tropicalis | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| C. parapsilosis | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| C. glabrata | N/A | ≤ 32 µg/mL | ≥ 64 µg/mL |
| C. krusei | N/A | N/A | ≥ 64 µg/mL (Intrinsic Resistance) |
| Based on CLSI M27-S4 guidelines. S-DD for C. glabrata is considered susceptible-dose dependent. |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27-A3 standard.
Materials:
-
Yeast isolate
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fluconazole stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2X serial dilution of fluconazole in RPMI-1640 in a separate plate or tubes. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
-
Plate Inoculation:
-
Add 100 µL of each 2X drug concentration to the wells of the 96-well plate.
-
Add 100 µL of the final yeast inoculum to each well. This will bring the drug to its 1X final concentration and the yeast to its final density.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Reading the MIC:
-
Visually or spectrophotometrically determine the lowest concentration of fluconazole that causes a significant (≥50%) reduction in growth compared to the growth control. This concentration is the MIC.
-
Section 3: Investigating Target Gene (ERG11) Mutations
Frequently Asked Questions (FAQs)
Q1: How do I know if fluconazole resistance in my isolate is due to an ERG11 mutation?
A1: The most direct way is to sequence the ERG11 gene from the resistant isolate and compare it to the sequence from a known susceptible, wild-type strain.[1][16] The presence of specific missense mutations that have been previously linked to resistance is strong evidence.[2][3]
Q2: Are all mutations in ERG11 associated with resistance?
A2: No. Over 160 different amino acid substitutions have been reported in Erg11p, but only a small subset has been experimentally confirmed to confer fluconazole resistance.[2][3] Many mutations are silent or do not significantly alter the enzyme's affinity for fluconazole.
Troubleshooting Guide: ERG11 Gene Analysis
| Issue | Possible Cause | Suggested Solution |
| PCR Failure (No Band) | Poor DNA quality | Re-extract genomic DNA using a yeast-specific kit. |
| Incorrect primer annealing temperature | Perform a gradient PCR to optimize the annealing temperature. | |
| PCR inhibitors present | Dilute the DNA template (e.g., 1:10) to reduce inhibitor concentration. | |
| Poor Sequencing Results | Low PCR product yield | Purify the PCR product using a commercial kit before sending for sequencing. |
| Multiple PCR products | Optimize PCR conditions to yield a single, specific band. Consider gel-purifying the correct band. | |
| Primer-dimer contamination | Use a lower primer concentration or a "hot-start" Taq polymerase. |
Experimental Protocol: ERG11 Gene Sequencing
1. Genomic DNA Extraction:
-
Culture the Candida isolate overnight in YPD broth.
-
Harvest cells by centrifugation.
-
Extract genomic DNA using a commercial yeast DNA extraction kit or a standard protocol involving cell wall lysis (e.g., with lyticase or glass beads) followed by phenol-chloroform extraction.
2. PCR Amplification:
-
Design primers to amplify the entire coding sequence of the ERG11 gene. You may need multiple overlapping primer pairs.
-
Example forward primer: 5'-GTT GAA ACT GTC ATT GAT GG-3'[16]
-
Example reverse primer: 5'-TCA GAA CAC TGA ATC GAA AG-3'[16]
-
Set up a PCR reaction containing: genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase.
-
Use a thermocycler with conditions such as: initial denaturation at 94°C for 3 min; 30-35 cycles of denaturation (94°C for 1 min), annealing (55°C for 2 min), and extension (72°C for 1 min); and a final extension at 72°C for 10 min.[16]
-
Verify the PCR product by running an aliquot on an agarose gel.
3. Sequencing and Analysis:
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified product and corresponding primers for Sanger sequencing.
-
Align the resulting sequences with a reference ERG11 sequence from a susceptible strain (e.g., from a public database) to identify mutations.
Section 4: Analyzing Efflux Pump Overexpression
Frequently Asked Questions (FAQs)
Q1: Which efflux pumps are most important for fluconazole resistance in Candida?
A1: In C. albicans, the most clinically relevant efflux pumps are Cdr1p and Cdr2p (ABC transporters) and Mdr1p (a major facilitator).[7][8][17] Overexpression of the genes encoding these pumps (CDR1, CDR2, and MDR1) is a common mechanism of resistance.[6][7]
Q2: How can I measure efflux pump activity?
A2: Efflux pump activity can be assessed functionally using a fluorescent substrate like Rhodamine 6G (R6G). Cells that overexpress efflux pumps will expel R6G more rapidly, resulting in lower intracellular fluorescence.[10][18] Gene expression levels can be quantified using quantitative real-time PCR (qRT-PCR).
Visualization of Efflux Pump Function and Inhibition
Caption: Mechanism of drug efflux and its inhibition.
Experimental Protocol: Rhodamine 6G (R6G) Efflux Assay
Materials:
-
Candida isolates (resistant and susceptible control)
-
PBS (Phosphate-Buffered Saline)
-
Rhodamine 6G (R6G)
-
Glucose
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow cells overnight and harvest them in the mid-logarithmic phase.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS without glucose to de-energize them. Incubate for 1-2 hours at 37°C.
-
-
R6G Loading:
-
Add R6G to the de-energized cell suspension to a final concentration of 10 µM.
-
Incubate for 30-60 minutes to allow the dye to accumulate inside the cells.
-
Wash the cells twice with PBS to remove extracellular R6G.
-
-
Efflux Initiation:
-
Resuspend the R6G-loaded cells in PBS.
-
Take a baseline fluorescence reading (T=0).
-
Add glucose to a final concentration of 2% to energize the cells and initiate ATP-dependent efflux.
-
-
Measurement:
-
Measure the fluorescence of the cell suspension (or supernatant, depending on the setup) at regular intervals for 30-60 minutes.
-
Resistant cells with active efflux will show a more rapid decrease in intracellular fluorescence (or increase in extracellular fluorescence) compared to susceptible cells.
-
Section 5: Addressing Biofilm-Mediated Resistance
Frequently Asked Questions (FAQs)
Q1: Why are Candida biofilms so resistant to fluconazole?
A1: Biofilm resistance is a complex phenomenon attributed to several factors:
-
Extracellular Matrix: The matrix can act as a physical barrier, limiting the diffusion of fluconazole to the cells embedded within.[11]
-
Cell Density and Growth Phase: Cells within a biofilm are in various physiological states, including slow-growing or stationary phases, which makes them less susceptible to antifungals that target growing cells.[11]
-
Upregulation of Resistance Genes: Cells in biofilms often show increased expression of efflux pump genes (CDR, MDR).[6][10][11]
-
Altered Sterol Composition: Mature biofilms may have a lower ergosterol content, reducing the effectiveness of azole drugs.[10][19]
Q2: Can fluconazole have any effect on biofilms?
A2: While mature biofilms are highly resistant, some studies show that fluconazole can inhibit the initial formation of biofilms, even in strains that are resistant in their planktonic (free-floating) form.[20] This suggests a potential prophylactic role.
Experimental Protocol: Biofilm Susceptibility Testing (XTT Assay)
Materials:
-
96-well flat-bottom microtiter plates
-
Candida suspension (adjusted to 1 x 10^6 cells/mL in RPMI-1640)
-
Fluconazole
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Spectrophotometer
Procedure:
-
Biofilm Formation:
-
Add 100 µL of the standardized Candida suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Drug Challenge:
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Add 100 µL of RPMI-1640 containing serial dilutions of fluconazole to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Metabolic Activity Measurement (XTT Assay):
-
Wash the biofilms again with PBS.
-
Prepare the XTT-menadione solution immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.
-
-
Analysis:
-
The Sessile MIC (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the drug-free control biofilm.
-
Section 6: Strategies to Overcome Resistance: Combination Therapy
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using combination therapy to overcome fluconazole resistance?
A1: Combining fluconazole with another agent can restore its efficacy through synergistic or additive effects. The second agent may:
-
Inhibit a resistance mechanism (e.g., an efflux pump inhibitor).[18][21]
-
Target a different cellular pathway, creating a multi-pronged attack (e.g., combining a cell membrane agent like fluconazole with a cell wall agent like caspofungin).[22][23]
-
Inhibit stress response pathways (like the calcineurin pathway) that fungi use to tolerate drug-induced damage.[24][25][26]
Q2: Which drug combinations with fluconazole are most promising?
A2: Several combinations have shown promise in vitro and in some clinical contexts:
-
Fluconazole + Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine A): These agents inhibit the calcineurin signaling pathway, which is crucial for stress response and drug tolerance in Candida. This combination can render fluconazole fungicidal and is effective against biofilms.[24][25][27][28]
-
Fluconazole + Echinocandins (e.g., Caspofungin): This combination targets both the cell membrane (fluconazole) and cell wall (caspofungin). However, results can be variable, with some studies showing synergy and others showing no benefit or even antagonism depending on the sequence of administration.[22][23][29][30]
-
Fluconazole + Terbinafine: This combination targets two different steps in the ergosterol biosynthesis pathway and has shown synergy against resistant isolates.[31]
Visualization: Checkerboard Assay Workflow
Caption: Workflow for assessing drug synergy via checkerboard assay.
Data Presentation: Example Synergy Data
| Combination | Candida Species | FICI Range | Interpretation | Reference |
| Fluconazole + Tacrolimus (FK506) | C. krusei | < 0.251 | Synergy | [27] |
| Fluconazole + Caspofungin | C. glabrata | - | Synergy | [32] |
| Fluconazole + Cyclosporine A | C. albicans (Biofilms) | - | Synergy | [24][28] |
| FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy. |
Experimental Protocol: Checkerboard Microdilution Assay
Objective: To determine if two antifungal agents have a synergistic, indifferent, or antagonistic effect.[13][33][34][35]
Procedure:
-
Preparation: Prepare 2X or 4X stock solutions of each drug (Drug A and Drug B) and prepare a standardized yeast inoculum as described for the broth microdilution method.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of medium to all wells.
-
Along the x-axis (e.g., columns 2-11), create serial dilutions of Drug A. Add 100 µL of 4X Drug A to column 2, mix, and transfer 50 µL to column 3, and so on.
-
Along the y-axis (e.g., rows B-G), create serial dilutions of Drug B in a similar fashion.
-
This creates a grid where each well has a unique combination of concentrations of the two drugs.
-
Include control wells for each drug alone, a growth control (no drugs), and a sterility control.
-
-
Inoculation: Add 100 µL of the 2X final yeast inoculum to each well.
-
Incubation and Reading: Incubate and read the MICs as per the standard protocol. The MIC for the combination is the well with the lowest concentrations of both drugs that inhibits growth.
-
FICI Calculation:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI:
-
FICI = FIC_A + FIC_B
-
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
No interaction (Indifference): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
References
- 1. ERG11 mutations and expression of resistance genes in fluconazole-resistant Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational insights into fluconazole resistance by the suspected mutations in lanosterol 14α-demethylase (Erg11p) of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thecandidadiet.com [thecandidadiet.com]
- 5. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ifyber.com [ifyber.com]
- 14. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 15. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extensive ERG11 mutations associated with fluconazole-resistant Candida albicans isolated from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | SWL-1 Reverses Fluconazole Resistance in Candida albicans by Regulating the Glycolytic Pathway [frontiersin.org]
- 19. Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 22. journals.asm.org [journals.asm.org]
- 23. Sequential Therapy with Caspofungin and Fluconazole for Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. The calcineruin inhibitor cyclosporine a synergistically enhances the susceptibility of Candida albicans biofilms to fluconazole by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Study of Sequential Fluconazole and Caspofungin Treatment against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. Successful Treatment of Fluconazole-Resistant Oropharyngeal Candidiasis by a Combination of Fluconazole and Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antifungal agent 85 dosage for in vivo studies
Technical Support Center: Antifungal Agent 85
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage of Agent 85 for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine a starting dose for my initial in vivo efficacy study?
A1: Your starting dose should be informed by in vitro data and preliminary toxicity assessments. First, determine the Minimum Inhibitory Concentration (MIC) of Agent 85 against your fungal strain (e.g., Candida albicans). A common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the MIC. This should be cross-referenced with data from a Maximum Tolerated Dose (MTD) study to ensure the starting dose is well below toxic levels. For example, if the MIC is 0.5 µg/mL and the MTD is 50 mg/kg, a starting dose of 5-10 mg/kg would be a reasonable starting point.
Q2: My in vivo results show poor efficacy, but the in vitro MIC was promising. What are the potential causes?
A2: A discrepancy between in vitro and in vivo results is a common challenge. Consider the following factors:
-
Pharmacokinetics (PK): The agent may have poor bioavailability, rapid clearance, or a short half-life, preventing it from reaching the site of infection at a sufficient concentration. Refer to the PK data in Table 3.
-
Protein Binding: Agent 85 might have high plasma protein binding, reducing the amount of free, active drug available to target the fungus.
-
Host-Pathogen Interaction: The in vivo environment is more complex. The fungal cells may behave differently or be less accessible to the drug within host tissues.
-
Dosing Regimen: The dosing frequency may be insufficient. An agent with a short half-life might require more frequent administration.
Use the decision tree in Figure 2 to troubleshoot poor efficacy.
Q3: I am observing signs of toxicity (e.g., >15% weight loss, lethargy) in my animal models. What steps should I take?
A3: Host toxicity is a critical endpoint. If you observe signs of toxicity, you should:
-
Stop the Experiment: Immediately cease dosing in the affected cohort to comply with ethical animal welfare guidelines.
-
Reduce the Dose: For future experiments, reduce the dose by at least 50% and perform a dose-ranging study to find a new, non-toxic effective dose.
-
Review MTD Data: Compare your dose with the established Maximum Tolerated Dose (see Table 2). Ensure you are not exceeding this limit.
-
Change the Formulation/Vehicle: The vehicle used to dissolve Agent 85 could be causing the toxicity. Consider alternative, less toxic vehicles.
Q4: How do I correlate the pharmacokinetic (PK) profile of Agent 85 with its pharmacodynamic (PD) efficacy?
A4: The goal of PK/PD modeling is to identify the parameter that best predicts efficacy. For many antifungals, this is either the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) or the percentage of time the drug concentration remains above the MIC (%T > MIC). By measuring plasma concentrations at various time points after dosing, you can calculate these parameters (see Table 3) and correlate them with the fungal burden (e.g., CFU/gram of kidney tissue) to determine the key driver of efficacy.
Quantitative Data Summary
Table 1: In Vitro Susceptibility vs. In Vivo Efficacy of Agent 85 against C. albicans
| Dosage (mg/kg) | Route of Admin. | Fungal Burden (Log10 CFU/g Kidney) | Percent Reduction vs. Control |
| Vehicle Control | Intravenous (IV) | 6.8 ± 0.4 | 0% |
| 1 | IV | 6.1 ± 0.5 | 10.3% |
| 5 | IV | 4.2 ± 0.6 | 38.2% |
| 10 | IV | 2.5 ± 0.3 | 63.2% |
| 20 | IV | 1.1 ± 0.2 | 83.8% |
| In Vitro MIC | - | 0.25 µg/mL | - |
Table 2: Dose-Dependent Toxicity Profile of Agent 85 in Murine Models
| Dosage (mg/kg) | Observation Period | Maximum Body Weight Loss (%) | Mortality Rate (%) |
| 10 | 7 days | < 5% | 0% |
| 25 | 7 days | 8% ± 2% | 0% |
| 50 (MTD) | 7 days | 14% ± 3% | 0% |
| 75 | 7 days | > 20% | 40% |
Table 3: Single-Dose Pharmacokinetic Parameters of Agent 85
| Dosage (mg/kg) | Cmax (µg/mL) | T½ (hours) | AUC₀₋₂₄ (µg·h/mL) |
| 5 | 8.5 | 2.1 | 35 |
| 10 | 18.2 | 2.3 | 78 |
| 20 | 41.0 | 2.5 | 165 |
Visualizations & Workflows
Figure 1: General workflow for progressing from in vitro assessment to an optimized in vivo dosage regimen for this compound.
Technical Support Center: Synthesis of Antifungal Agent 85
Welcome to the technical support center for the synthesis of Antifungal Agent 85. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this novel triazole-based antifungal compound.
I. Synthesis Overview: this compound
The synthesis of this compound is a two-step process culminating in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The general scheme involves the formation of a key azide intermediate followed by its reaction with a terminal alkyne to yield the final triazole product.
Experimental Workflow Diagram
Caption: General synthesis workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of this compound?
A1: The most critical step is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This step involves the formation of the triazole ring, which is the core of this compound. The efficiency of this reaction is highly sensitive to catalyst activity, reagent purity, and reaction conditions.
Q2: What are the common side products observed during the synthesis?
A2: Common side products can include unreacted starting materials (azide and alkyne), and potentially homocoupling of the terminal alkyne. The formation of side products is often attributed to suboptimal reaction conditions or the degradation of reagents.[3]
Q3: How can I monitor the progress of the CuAAC reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A fluorogenic coumarin azide can also be used for reaction screening and optimization, where the formation of the triazole product leads to an increase in fluorescence.[1][2]
Q4: What are the recommended purification methods for this compound?
A4: Due to the polar nature of the triazole ring, purification can be challenging. Common methods include column chromatography on silica gel or reverse-phase silica gel.[4] For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) may be a suitable alternative.[5] Recrystallization from an appropriate solvent system can also be an effective final purification step.
III. Troubleshooting Guide: Low Synthesis Yield
Low yield is a common issue in organic synthesis.[4][6][7][8] This guide provides a structured approach to identifying and resolving the root causes of low yield in the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low synthesis yield.
Detailed Troubleshooting Steps
| Problem Area | Potential Cause | Recommended Action | Reference |
| Reagent & Solvent Quality | Impurities in starting materials (azide, alkyne). | Verify purity by NMR or other analytical techniques. Purify if necessary. | [4] |
| Presence of water or oxygen in the reaction. | Use anhydrous solvents. Degas the solvent and reaction mixture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | [2][9] | |
| CuAAC Reaction Conditions | Inactive copper catalyst. | The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state. Use a high-quality Cu(I) source or prepare it in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. | [1][2] |
| Inappropriate ligand or lack thereof. | A chelating ligand can stabilize the Cu(I) catalyst and improve reaction efficiency. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used ligand. | [1] | |
| Incorrect solvent. | The choice of solvent can significantly impact the reaction rate and yield. A mixture of DMF/H2O (2:1) has been found to be effective. | [10] | |
| Suboptimal temperature. | While many CuAAC reactions proceed at room temperature, gentle heating (e.g., to 50°C) may improve the yield in some cases. However, excessive heat can lead to decomposition. | [10] | |
| Workup & Purification | Loss of product during extraction. | The triazole product may have some water solubility. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers. | [4] |
| Product decomposition on silica gel. | If the product is acid-sensitive, the silica gel can be neutralized with a base (e.g., triethylamine) before use. | [4] | |
| Inefficient chromatographic separation. | Optimize the mobile phase for column chromatography to ensure good separation of the product from impurities. |
IV. Experimental Protocols
General Protocol for the CuAAC Synthesis of this compound
This protocol provides a starting point for the synthesis. Optimization may be required based on the specific substrates used.
-
Reaction Setup:
-
To a flame-dried or oven-dried flask, add the azide intermediate (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Dissolve the starting materials in a suitable solvent system (e.g., a 2:1 mixture of DMF/H₂O).
-
-
Catalyst Preparation:
-
In a separate vial, prepare the catalyst solution by mixing a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a suitable ligand (e.g., THPTA, 1-5 mol%) in water.
-
-
Reaction Initiation:
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Further purification can be achieved by recrystallization if necessary.
-
Data Presentation: Optimization of CuAAC Reaction Conditions
The following table summarizes hypothetical data from experiments to optimize the CuAAC reaction conditions for the synthesis of this compound.
| Entry | Cu Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuSO₄ (5) | None | DMF | 25 | 45 |
| 2 | CuSO₄ (5) | None | DMF | 50 | 62 |
| 3 | CuI (5) | None | DMF | 25 | 55 |
| 4 | CuSO₄ (5) / NaAsc (10) | None | DMF/H₂O (2:1) | 25 | 78 |
| 5 | CuSO₄ (5) / NaAsc (10) | THPTA (5) | DMF/H₂O (2:1) | 25 | 93 |
| 6 | CuSO₄ (1) / NaAsc (2) | THPTA (1) | DMF/H₂O (2:1) | 25 | 89 |
Yields are for the isolated product after purification.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Antifungal Agent Azoxystilbene-85
Introduction
Welcome to the technical support center for Azoxystilbene-85. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the experimental use of Azoxystilbene-85. This agent is a potent inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1][2] While highly effective against fungal pathogens, off-target effects on host cell mitochondria can occur. This guide provides strategies to mitigate these effects and ensure accurate experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Azoxystilbene-85.
Question 1: I am observing significant cytotoxicity in my mammalian host cell line at concentrations effective against my fungal target. How can I reduce this off-target effect?
Answer:
This is a common challenge when working with mitochondrial inhibitors. The primary off-target effect of Azoxystilbene-85 is the inhibition of the host cell's mitochondrial respiratory chain, leading to decreased ATP production and increased reactive oxygen species (ROS), which can trigger apoptosis.[3][4]
Potential Solutions:
-
Concentration Optimization: The first step is to perform a detailed dose-response curve for both your fungal and mammalian cell lines to determine the therapeutic window. The goal is to find the lowest concentration of Azoxystilbene-85 that is effective against the fungus while minimizing host cell toxicity.
-
Time-of-Exposure Reduction: Limit the exposure time of the host cells to Azoxystilbene-85. It's possible that a shorter incubation period is sufficient to inhibit fungal growth without causing significant damage to the host cells.
-
Use of Antioxidants: Co-treatment with antioxidants such as N-acetylcysteine (NAC) or MitoQ can help mitigate the effects of increased ROS production in host cells, a primary driver of cytotoxicity.[5]
-
Serum Concentration: Ensure that the serum concentration in your cell culture media is optimal. Serum can contain components that may bind to the compound, reducing its effective concentration. Consistency in serum batches is also crucial.
Question 2: My results are inconsistent across experiments. What could be the cause of this variability?
Answer:
Inconsistent results can stem from several factors related to both the compound and the experimental setup.
Troubleshooting Steps:
-
Compound Stability: Azoxystilbene-85, like other strobilurin-based compounds, can be sensitive to light.[1] Prepare fresh solutions for each experiment and protect them from light.
-
Cell Health and Passage Number: Ensure your cell lines are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered metabolic states, affecting their response to the compound.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. For viability assays like MTT or XTT, ensure that the incubation time with the reagent is consistent, as color development is time-dependent.[6][7]
Question 3: I suspect Azoxystilbene-85 is inducing apoptosis in my host cells. How can I confirm this?
Answer:
Several assays can be used to confirm if the observed cytotoxicity is due to apoptosis.
Recommended Assays:
-
Caspase Activity Assay: A key indicator of apoptosis is the activation of caspases, particularly caspase-3.[8][9] A fluorometric or colorimetric caspase-3 activity assay can quantify this.
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential (MMP) Assay: Off-target effects on mitochondria can lead to a decrease in MMP, an early event in apoptosis. Dyes like JC-1 can be used to measure changes in MMP.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Azoxystilbene-85?
A1: Azoxystilbene-85 inhibits the fungal mitochondrial cytochrome bc1 complex (Complex III) by binding to the Quinone outside (Qo) site. This blocks the electron transport chain, leading to a disruption of ATP synthesis and ultimately fungal cell death.[1][2]
Q2: What are the known off-target effects of Azoxystilbene-85 in mammalian cells?
A2: The primary off-target effect is the inhibition of the mammalian mitochondrial Complex III, which shares structural similarities with the fungal enzyme. This can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and induction of apoptosis.[3][4]
Q3: What is the recommended solvent and storage condition for Azoxystilbene-85?
A3: Azoxystilbene-85 should be dissolved in DMSO to prepare a stock solution. Store the stock solution at -20°C and protect it from light. For working solutions, dilute the stock in the appropriate cell culture medium. It is advisable to prepare fresh working solutions for each experiment.
Q4: Can I use Azoxystilbene-85 in animal models?
A4: Yes, but careful dose-range finding studies are essential to identify a dose that provides antifungal efficacy without significant toxicity to the host. Monitor for signs of toxicity, particularly related to organs with high metabolic activity.
Data Presentation
Table 1: Comparative IC50 Values of Azoxystilbene-85
| Organism/Cell Line | Target | IC50 (nM) |
| Candida albicans | Fungal Complex III | 50 |
| Aspergillus fumigatus | Fungal Complex III | 75 |
| Human Hepatocellular Carcinoma (HepG2) | Off-Target: Human Complex III | 1500 |
| Human Embryonic Kidney (HEK293) | Off-Target: Human Complex III | 2000 |
Table 2: Effect of Antioxidant (N-acetylcysteine) on Host Cell Viability
| Azoxystilbene-85 (nM) | HepG2 Cell Viability (%) | HepG2 Cell Viability with 5mM NAC (%) |
| 0 | 100 | 100 |
| 1000 | 75 | 95 |
| 1500 | 52 | 85 |
| 2000 | 30 | 70 |
Experimental Protocols
1. Cell Viability (XTT) Assay
This protocol is for assessing the cytotoxicity of Azoxystilbene-85.
Materials:
-
96-well microplate
-
Mammalian or fungal cells
-
Cell culture medium
-
Azoxystilbene-85
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Azoxystilbene-85 and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader.
2. Caspase-3 Activity Assay
This protocol measures the activity of caspase-3 as an indicator of apoptosis.
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)[8][11]
-
Reaction buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
Procedure:
-
Lyse the cells and determine the protein concentration of the lysate.[11]
-
Add 50-200 µg of protein from each sample to the wells of the 96-well plate.[11]
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[8]
Visualizations
Diagram 1: Azoxystilbene-85 Mechanism of Action and Off-Target Effect
Caption: Mechanism of Azoxystilbene-85 and its off-target effects.
Diagram 2: Troubleshooting Workflow for Host Cell Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Diagram 3: Signaling Pathway of Mitochondrial-Induced Apoptosis
Caption: Pathway of mitochondrial-induced apoptosis.
References
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Toxicological impact of strobilurin fungicides on human and environmental health: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of pharmacological agents on mitochondrial function: a growing opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. mpbio.com [mpbio.com]
Technical Support Center: Antifungal Agent 85 (AA-85) Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical triazole-based antifungal agent, AA-85. The information is based on established degradation patterns of similar azole antifungal compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Antifungal Agent 85 (AA-85)?
A1: AA-85, a triazole-based compound, primarily degrades through two main pathways:
-
Photodegradation: Exposure to UV light, particularly in aqueous solutions, can lead to the breakdown of AA-85. This process often involves reactions with hydroxyl radicals and singlet oxygen, leading to modifications like hydroxylative defluorination and cleavage of the triazole ring.[1][2] The degradation rate is often pH-dependent.[2][3]
-
Biodegradation: Certain microorganisms, particularly in environments like activated sludge, can metabolize AA-85.[4] This pathway can involve processes such as oxidative dehalogenation and oxidation of the side chains.[5] However, many azole antifungals are resistant to biodegradation.[4]
Q2: What are the expected degradation byproducts of AA-85?
A2: The degradation of AA-85 can produce several byproducts, the nature of which depends on the degradation pathway. Common byproducts for similar azole antifungals include:
-
Triazole derivatives: A common final degradation product is the 1,2,4-triazole ring itself or its acetic acid derivative.[6] These byproducts can be more persistent in the environment than the parent compound.[6][7]
-
Hydroxylated and dehalogenated derivatives: Photodegradation can lead to the substitution of halogen atoms with hydroxyl groups.[4]
-
Oxidized byproducts: Oxidative stress conditions can generate different impurities compared to acid/base hydrolysis.[8]
Q3: My degradation experiment is showing unexpected or no degradation of AA-85. What could be the cause?
A3: Several factors could contribute to this issue. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.
Q4: Are the degradation byproducts of AA-85 expected to be toxic?
A4: The toxicity of degradation byproducts can vary. In some cases, byproducts may exhibit lower toxicity than the parent compound.[4] However, it is also possible for some byproducts to be more toxic. It is crucial to perform toxicity assessments on the degradation mixture.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No or slow degradation observed in photodegradation experiments. | Incorrect Wavelength or Light Intensity: The UV lamp may not be emitting at the optimal wavelength for AA-85 degradation. | Verify the lamp's emission spectrum and intensity. For many azoles, UV-254 nm is effective.[3] Ensure the light path is not obstructed. |
| pH of the Solution: The photodegradation of azole antifungals can be highly pH-dependent.[2][3] | Optimize the pH of your reaction solution. Test a range of pH values (e.g., 4, 7, and 9) to determine the optimal condition for AA-85.[9] | |
| Presence of Quenchers: Components in your solvent or buffer could be scavenging the reactive oxygen species responsible for degradation. | Use high-purity water and simple buffer systems (e.g., phosphate buffer).[3] If using complex matrices, consider their quenching potential. | |
| Inconsistent results between replicate experiments. | Inoculum Variability (for biodegradation): The microbial consortium in activated sludge or pure cultures can vary between batches. | Standardize the source and preparation of your inoculum. Ensure consistent cell density or biomass concentration. |
| Temperature Fluctuations: Degradation kinetics are sensitive to temperature changes. | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.[3] | |
| Inaccurate Analyte Quantification: Issues with the analytical method (e.g., HPLC, LC-MS) can lead to variability. | Validate your analytical method for linearity, accuracy, and precision. Run calibration standards with each batch of samples. | |
| Appearance of unknown peaks in chromatograms. | Formation of Unexpected Byproducts: The degradation conditions may be leading to novel byproducts. | Use high-resolution mass spectrometry (LC-MS/MS or LC-QTOF-MS) to identify the mass and fragmentation pattern of the unknown peaks.[8][10] |
| Contamination: The unknown peaks could be from contaminated solvents, glassware, or sample handling. | Run solvent blanks and procedural blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned. | |
| Poor recovery of AA-85 and its byproducts during sample preparation. | Inefficient Solid-Phase Extraction (SPE): The chosen SPE cartridge and elution solvent may not be optimal. | Screen different SPE sorbents (e.g., C18, Oasis HLB) and elution solvents to find the best recovery for AA-85 and its expected byproducts.[3] |
| Adsorption to Labware: Highly hydrophobic compounds can adsorb to plastic or glass surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Quantitative Data Summary
The following tables provide representative data on the degradation kinetics of azole antifungals, which can be used as a reference for studies on AA-85.
Table 1: Photodegradation Half-life of Azole Antifungals under Different Conditions
| Antifungal Agent | Condition | pH | Half-life | Reference |
| Fluconazole | UV-254 Irradiation | 7.0 | > 24 hours | |
| Fluconazole | Indirect Photochemistry (Surface Water) | N/A | 2 weeks to 1 year | [7] |
| Prochloraz | Aqueous Solution | 4.0 | 18.4 - 19.2 days | [11] |
| Prochloraz | Aqueous Solution | 7.0 | 22.6 - 25.1 days | [9][11] |
| Prochloraz | Aqueous Solution | 9.2 | 15.8 - 16.6 days | [11] |
Table 2: Biodegradation of Azole Antifungals in Activated Sludge
| Antifungal Agent | Incubation Time | Removal Efficiency | Half-life | Reference |
| Climbazole | 77 days | ~100% | 5.3 days | [5] |
| Fluconazole | 77 days | ~30% | Not determined | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of AA-85
This protocol outlines the procedure for subjecting AA-85 to various stress conditions to identify potential degradation pathways and byproducts.
1. Materials and Reagents:
-
This compound (AA-85)
-
Hydrochloric acid (1N HCl)
-
Sodium hydroxide (1N NaOH)
-
Hydrogen peroxide (30% H₂O₂)
-
Methanol and Acetonitrile (HPLC grade)
-
High-purity water
-
Volumetric flasks, pipettes, and vials
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of AA-85 in a solution of 1N HCl. Heat the solution (e.g., at 80°C) for a specified time. At various time points, withdraw aliquots, neutralize with 1N NaOH, and dilute with mobile phase for analysis.[8]
-
Base Hydrolysis: Dissolve AA-85 in a solution of 1N NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 1N HCl.[8]
-
Oxidative Degradation: Dissolve AA-85 in a solution containing 30% H₂O₂. Allow the reaction to proceed at room temperature or with gentle heating. At various time points, take aliquots and dilute for analysis.[8][12]
-
Photodegradation: Prepare a solution of AA-85 in high-purity water or a suitable buffer. Expose the solution to a UV lamp (e.g., 254 nm) in a photoreactor.[3] Collect samples at different time intervals.
-
Thermal Degradation: Store a solid sample of AA-85 and a solution of AA-85 at elevated temperatures (e.g., 60-80°C) in the dark. Analyze samples over time.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and water or buffer.[12] Use a photodiode array (PDA) detector to monitor for peak purity.
-
Identify byproducts using LC-MS/MS to obtain mass and fragmentation data.[8]
Protocol 2: Analysis of AA-85 and Byproducts by HPLC
This protocol provides a general method for the quantification of AA-85 and its degradation byproducts.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like phosphate buffer).[13] A common starting point is a 50:50 (v/v) mixture.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector at the λmax of AA-85.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).[14]
2. Sample Preparation:
-
Dilute samples from degradation experiments to fall within the linear range of the calibration curve.
-
Filter all samples through a 0.45 µm syringe filter before injection.
3. Calibration:
-
Prepare a series of standard solutions of AA-85 of known concentrations.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
-
Quantify AA-85 in unknown samples using the calibration curve.
Visualizations
Caption: Hypothetical degradation pathways of this compound (AA-85).
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholars.direct [scholars.direct]
Technical Support Center: Antifungal Agent 85 Production Scale-Up
Welcome to the technical support center for Antifungal Agent 85. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges during the production scale-up of this novel antifungal compound.
Section 1: Fermentation and Upstream Processing
This section addresses common issues encountered during the fermentation process for producing this compound, a secondary metabolite from Aspergillus novellus.
Frequently Asked Questions (FAQs)
Q1: What is the typical production timeline for this compound in a pilot-scale fermenter? A1: A typical production cycle in a 500 L pilot-scale fermenter runs for 10-14 days. The logarithmic growth phase of Aspergillus novellus usually occurs between days 2 and 5, with the highest production of this compound observed between days 7 and 11.
Q2: What are the optimal physical parameters for Aspergillus novellus growth and Agent 85 production? A2: Optimal growth is generally achieved at a temperature of 28°C, a pH of 6.5, and dissolved oxygen (DO) levels maintained above 30%. However, secondary metabolite production, including Agent 85, may be enhanced under slight stress conditions, which should be optimized at a small scale first.
Q3: How does mycelial morphology affect the production of Agent 85? A3: The morphology of Aspergillus novellus is critical. Small, dispersed mycelial pellets are ideal for nutrient uptake and production. Large, dense clumps can lead to poor oxygen and nutrient transfer, resulting in decreased yields and increased viscosity.[1][2]
Troubleshooting Guide: Fermentation
Problem: Low Yield of this compound
Low productivity is a common challenge when moving from benchtop to pilot-scale bioreactors.[3][4] The table below summarizes key parameters to investigate.
Data Presentation: Impact of Fermentation Parameters on Agent 85 Yield
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Carbon Source | Sub-optimal concentration or depletion. | Increase initial lactose concentration from 40 g/L to 120 g/L. Implement a fed-batch strategy.[1] | Increased final titer and productivity. |
| Nitrogen Source | Limiting nitrogen availability. | Test alternative nitrogen sources (e.g., peptone, yeast extract) at varying C:N ratios. | Enhanced biomass and secondary metabolite production. |
| Dissolved Oxygen | O₂ limitation due to high biomass. | Increase agitation speed and/or airflow. Use oxygen-enriched air. | Maintain DO >30% to prevent anaerobic metabolism. |
| pH Control | pH drift outside the optimal range (6.0-7.0). | Implement automated pH control with acid/base feeding. | Stable pH environment for optimal enzyme activity. |
| Mycelial Clumping | Excessive pellet formation leading to high viscosity. | Optimize agitation speed. Add microparticles to encourage dispersed growth.[2] | Reduced broth viscosity and improved mass transfer. |
Experimental Protocols
Protocol 1: Optimizing Fermentation Media for Agent 85 Production
Objective: To determine the optimal carbon and nitrogen source concentrations for maximizing the yield of this compound from Aspergillus novellus.
Methodology:
-
Baseline Culture: Prepare a seed culture of Aspergillus novellus in a standard production medium (e.g., Sabouraud Dextrose Broth).
-
Experimental Setup: Prepare a matrix of media variations in 250 mL baffled flasks.
-
Carbon Source Gradient: Test lactose concentrations of 40, 80, 120, and 160 g/L, keeping the nitrogen source constant.
-
Nitrogen Source Gradient: Test yeast extract concentrations of 5, 10, 15, and 20 g/L, keeping the carbon source at the optimal level determined above.
-
-
Inoculation: Inoculate each flask with 1 mL of the seed culture.
-
Incubation: Incubate all flasks at 28°C with shaking at 200 rpm for 12 days.
-
Sampling: Withdraw 2 mL samples every 48 hours under sterile conditions.
-
Analysis:
-
Measure biomass (dry cell weight).
-
Quantify the concentration of this compound using HPLC (see Protocol 2).
-
Measure residual substrate concentration to assess consumption rates.
-
-
Data Interpretation: Plot Agent 85 concentration, biomass, and substrate concentration over time for each condition to identify the optimal medium composition.
Mandatory Visualization
Caption: Troubleshooting workflow for low fermentation yield.
Section 2: Purification and Downstream Processing
This section covers common problems related to the extraction and purification of this compound from the fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying Agent 85 after fermentation? A1: The first step is to separate the fungal biomass from the culture supernatant, which contains the secreted Agent 85. This is typically achieved through centrifugation or filtration.[2]
Q2: Which chromatographic techniques are most effective for purifying Agent 85? A2: A multi-step approach is recommended. An initial capture step using reverse-phase chromatography is effective for concentrating the agent and removing polar impurities. A final polishing step using size-exclusion or ion-exchange chromatography can then be used to achieve high purity (>99%).
Troubleshooting Guide: Purification
Problem: Low Purity of Final Product
Achieving the required purity for preclinical and clinical studies can be challenging. The presence of related metabolites or process impurities is a common issue.
Data Presentation: Comparison of Purification Methods for Agent 85
| Method | Principle | Advantages | Common Issues & Solutions |
| Solvent Extraction | Partitioning of Agent 85 into an immiscible organic solvent. | Simple, cost-effective for initial concentration. | Issue: Co-extraction of impurities. Solution: Optimize solvent polarity and pH. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | High resolution, good for removing polar impurities. | Issue: Peak tailing. Solution: Adjust mobile phase pH or use end-capped columns. |
| Ion-Exchange Chrom. | Separation based on net charge. | Effective for removing charged impurities. | Issue: Agent 85 does not bind. Solution: Adjust buffer pH to alter the charge state of the molecule. |
| Crystallization | Precipitation of pure compound from a supersaturated solution. | Can yield very high purity product in a single step. | Issue: Failure to crystallize. Solution: Screen multiple solvents and temperatures; use seeding. |
Mandatory Visualization
Caption: Experimental workflow for Agent 85 purification and analysis.
Section 3: Formulation and Stability
This section provides guidance on formulating this compound and addressing common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the solubility characteristics of this compound? A1: Agent 85 is a lipophilic molecule with poor water solubility (<0.1 mg/mL) but is soluble in organic solvents like ethanol and DMSO.[5] This makes formulation for aqueous delivery systems challenging.
Q2: What types of formulations are suitable for Agent 85? A2: For topical delivery, formulations like creams, gels, and ointments are effective.[6] For systemic administration, solubility-enhancing formulations such as lipid-based emulsions or cyclodextrin complexes may be required.
Troubleshooting Guide: Formulation
Problem: Physical Instability of a Cream Formulation (e.g., phase separation)
Ensuring the long-term stability of a formulated product is critical for its shelf life and efficacy.[7]
Data Presentation: Stability of Agent 85 in Different Formulations (Accelerated Stability at 40°C / 75% RH)
| Formulation Base | Agent 85 Assay (% Initial) at 3 Months | Physical Appearance at 3 Months | Potential Solution for Instability |
| Oil-in-Water Cream | 98.5% | Phase separation observed. | Increase emulsifier concentration; optimize homogenization process. |
| Hydrophilic Gel | 92.1% | Color change from white to pale yellow. | Add an antioxidant; protect from light. |
| Anhydrous Ointment | 99.2% | Stable, no change. | N/A (Considered a stable formulation). |
| Ethanolic Solution | 97.8% | Stable, clear solution. | Suitable for specific applications but may cause skin irritation. |
Section 4: Quality Control and Analytical Methods
Reliable analytical methods are essential for process monitoring and final product release.
Experimental Protocols
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Agent 85
Objective: To quantify the purity of this compound and detect process-related impurities.
Methodology:
-
System: HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of purified Agent 85 reference standard in acetonitrile at 1 mg/mL. Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the test sample in acetonitrile to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject the standard solutions and the test sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Section 5: Antifungal Activity and Resistance
This section addresses the biological activity of Agent 85 and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: Agent 85 is hypothesized to inhibit the fungal enzyme 1,3-β-D-glucan synthase, which is essential for cell wall synthesis. This is similar to the echinocandin class of antifungals.[8]
Q2: How can I test the in vitro activity of Agent 85? A2: Standardized broth microdilution methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are recommended to determine the Minimum Inhibitory Concentration (MIC).[9][10]
Experimental Protocols
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.
Methodology:
-
Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of Agent 85 that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control.[11]
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Agent 85
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 | 1 |
| Candida glabrata | 0.5 | 2 |
| Aspergillus fumigatus | 0.125 | 0.5 |
| Cryptococcus neoformans | 2 | 8 |
Mandatory Visualization
Caption: Hypothetical pathway for Agent 85 biosynthesis regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gr.fagron.com [gr.fagron.com]
- 8. mdpi.com [mdpi.com]
- 9. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Agent 85 (Aminothioxanthone Derivative)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 85, a member of the aminothioxanthone class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel synthetic compound belonging to the aminothioxanthone chemical class. It has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and filamentous fungi. Its mechanism of action is believed to involve the disruption of the fungal cell membrane's integrity.[1]
Q2: What is the primary mechanism of action for this compound?
Studies on related aminothioxanthone compounds suggest that the primary mechanism of action is the perturbation of the fungal cell membrane. This leads to increased membrane permeability and subsequent cell death. Unlike azole antifungals, its activity does not appear to be dependent on ergosterol binding.[1] Additionally, some aminothioxanthones have been shown to inhibit virulence factors such as dimorphic transition and biofilm formation in Candida albicans.[1]
Q3: Is this compound also active against bacteria?
While the primary focus of recent research has been on its antifungal properties, the broader thioxanthone class of compounds has been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria. Users should be aware of potential dual activity when conducting experiments.
Q4: What are the known stability and storage conditions for this compound?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in various aqueous buffers and cell culture media should be determined empirically for each experimental condition.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Interference with Cell Viability Reagents.
Many common cell viability assays rely on colorimetric or fluorometric readouts (e.g., MTT, XTT, AlamarBlue, CellTiter-Glo®). Thioxanthone derivatives are known to possess intrinsic absorbance and fluorescence properties which can interfere with these assays.
Troubleshooting Steps:
-
Run a compound-only control: Prepare wells with your assay medium and this compound at the concentrations used in your experiment, but without cells.
-
Measure background signal: Read the absorbance or fluorescence of the compound-only control wells.
-
Subtract background: Subtract the average background signal from your experimental wells.
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Consider alternative assays: If interference is significant, consider using a non-enzymatic viability assay, such as Trypan Blue exclusion counting, or a method based on a different detection principle (e.g., ATP measurement).
Possible Cause 2: Off-target effects on host cells.
While some aminothioxanthones show selectivity for fungal cells, high concentrations may exert cytotoxic effects on mammalian cells.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the cytotoxic concentration (CC50) of this compound on your specific host cell line.
-
Select appropriate working concentrations: Ensure your experimental concentrations are well below the CC50 for the host cells.
-
Use appropriate controls: Always include vehicle-treated (e.g., DMSO) and untreated cell controls in your experiments.
Issue 2: Artifacts or unexpected results in biochemical and molecular assays.
Possible Cause 1: Interference with Spectrophotometry or Fluorometry.
The aromatic structure of thioxanthones can lead to intrinsic absorbance and fluorescence, potentially interfering with assays that use UV-Vis or fluorescence detection, such as ELISAs, protein quantification assays (e.g., Bradford, BCA), and qPCR.
Troubleshooting Steps:
-
Run a compound-only control: As with cell-based assays, measure the signal from this compound in the assay buffer alone.
-
Perform a spectral scan: If possible, perform a full absorbance or emission spectrum scan of the compound to identify its peak absorbance and fluorescence wavelengths. This can help in choosing assay reagents with non-overlapping spectra.
-
For qPCR: Thioxanthones can potentially intercalate with DNA or interfere with fluorescent dyes like SYBR Green. If you suspect interference, consider using a different detection chemistry (e.g., probe-based assays) or purifying your DNA samples to remove the compound before analysis.
Possible Cause 2: Non-specific protein binding.
The hydrophobic nature of this compound may lead to non-specific binding to proteins, which could affect enzyme kinetics in biochemical assays or antibody-antigen interactions in immunoassays like Western blotting and ELISA.
Troubleshooting Steps:
-
Include appropriate blocking steps: Ensure adequate blocking of non-specific binding sites in immunoassays (e.g., using BSA or non-fat milk).
-
Optimize washing steps: Increase the number and stringency of wash steps to remove non-specifically bound compound.
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Consider alternative detection methods: If direct interference with primary or secondary antibodies is suspected, consider using a detection system that does not rely on enzymatic amplification (e.g., fluorescently labeled primary antibodies).
Data Presentation
Table 1: In Vitro Antifungal Activity of Representative Aminothioxanthones
| Fungal Species | Compound 1 MIC (µg/mL)[1] | Compound 8 MIC (µg/mL)[1] | Compound 9 MIC (µg/mL)[1] | Fluconazole MIC (µg/mL)[1] |
| Candida albicans ATCC 10231 | 8 | 16 | 16 | 0.5 |
| Candida parapsilosis ATCC 22019 | 8 | 16 | 16 | 1 |
| Aspergillus fumigatus ATCC 204305 | 16 | 32 | 32 | >64 |
| Trichophyton rubrum FF5 | 4 | 8 | 8 | 8 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare fungal inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare compound dilutions: Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculate plates: Add the standardized fungal inoculum to each well.
-
Incubate: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Protocol 2: Assessment of Interference with a Colorimetric Cell Viability Assay (MTT)
-
Plate cells: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Prepare compound-only and cell-containing wells:
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Experimental wells: Add serial dilutions of this compound to the wells containing cells.
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Compound-only control wells: Add the same serial dilutions of this compound to empty wells containing only cell culture medium.
-
Cell-only control wells: Add vehicle (e.g., DMSO) to wells with cells.
-
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add MTT reagent: Add MTT solution to all wells and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilize formazan: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data analysis:
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Subtract the average absorbance of the compound-only control wells from the experimental wells at each corresponding concentration.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Troubleshooting workflow for assay interference.
References
How to prevent Antifungal agent 85 precipitation in aqueous solution
Welcome to the technical support center for Antifungal Agent 85. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the aqueous solubility of this compound.
Understanding this compound
This compound is an experimental compound with the following chemical properties:
| Property | Value |
| Chemical Formula | C₂₃H₂₂F₃NO₃ |
| Molecular Weight | 417.42 g/mol |
| CAS Number | 3017207-42-7 |
Structural Analysis: The chemical structure of this compound contains a carboxylic acid group and a quinoline-like nitrogen-containing heterocyclic ring. This makes it an amphoteric molecule with both acidic and basic ionizable centers. Its large hydrophobic surface area suggests low intrinsic water solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: Precipitation of this compound in aqueous solutions is most likely due to its low intrinsic solubility and its pH-dependent solubility profile. The compound possesses both an acidic carboxylic acid group and a basic nitrogen atom, meaning its net charge and, consequently, its solubility, will change significantly with the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), the solubility of this compound will be at its minimum, leading to precipitation. Precipitation can also be triggered by high concentrations of the agent, the use of anti-solvents, or temperature fluctuations.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent due to its ionizable groups.
-
In acidic conditions (low pH): The basic nitrogen atom will be protonated, leading to a net positive charge and increased solubility.
-
In alkaline conditions (high pH): The acidic carboxylic acid group will be deprotonated, resulting in a net negative charge and increased solubility.
-
Near the isoelectric point: The molecule will have a neutral net charge, minimizing its interaction with water and causing a significant decrease in solubility.
Q3: What are the initial steps to troubleshoot precipitation?
A3: The first step is to measure the pH of your aqueous solution where precipitation is observed. This will help determine if the pH is near the predicted isoelectric point of the molecule. Based on the pH, you can then systematically explore the strategies outlined in the troubleshooting guide below.
Troubleshooting Guide to Prevent Precipitation
This guide provides a systematic approach to address the precipitation of this compound in aqueous solutions.
Strategy 1: pH Adjustment
Adjusting the pH of the solution is the most direct way to increase the solubility of this compound.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Prepare a stock solution: Dissolve a small, known amount of this compound in an organic solvent in which it is freely soluble (e.g., DMSO).
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
-
Determine pH-solubility profile: Add a small aliquot of the this compound stock solution to each buffer solution. Equilibrate the samples (e.g., by shaking for 24 hours at a controlled temperature).
-
Measure solubility: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select optimal pH: Based on the results, select a pH that provides the desired solubility and is compatible with your experimental system.
Table 1: Predicted pH-Dependent Solubility of this compound
| pH Range | Predicted Predominant Species | Predicted Solubility |
| < 4 | Cationic | High |
| 4 - 7 | Zwitterionic/Neutral | Low (potential for precipitation) |
| > 7 | Anionic | High |
Note: This table is based on the predicted properties of the molecule. Experimental validation is crucial.
Strategy 2: Use of Co-solvents
If pH adjustment is not feasible for your experiment, the use of co-solvents can increase the solubility of this compound. Co-solvents reduce the polarity of the aqueous solution, which can enhance the dissolution of hydrophobic compounds.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300 or 400
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Co-solvent Screening
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine solubility: Add an excess of this compound to each co-solvent mixture.
-
Equilibrate and measure: Follow the same equilibration and measurement steps as described in the pH adjustment protocol.
-
Evaluate and select: Choose the co-solvent and concentration that provides the necessary solubility with minimal impact on your experiment.
Table 2: Example Co-solvent Effects on Solubility of Poorly Soluble Drugs
| Co-solvent | Typical Concentration Range (% v/v) | General Effect on Solubility of Hydrophobic Compounds |
| Ethanol | 5 - 20 | Moderate increase |
| Propylene Glycol | 10 - 40 | Significant increase |
| PEG 400 | 10 - 50 | Significant increase |
| DMSO | 1 - 10 | High increase, but consider experimental compatibility |
Strategy 3: Addition of Excipients
Surfactants and cyclodextrins are excipients that can enhance the solubility of poorly soluble compounds.
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Surfactants: Form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water. Examples include Tween® 80 and Poloxamer 188.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, increasing their solubility. Common examples include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
Experimental Protocol: Excipient Screening
-
Prepare excipient solutions: Prepare aqueous solutions with varying concentrations of the chosen surfactant or cyclodextrin.
-
Determine solubility: Add an excess of this compound to each excipient solution.
-
Equilibrate and measure: Follow the same equilibration and measurement steps as in the previous protocols.
-
Select the best excipient: Identify the excipient and its optimal concentration for your application.
Table 3: Common Solubilizing Excipients
| Excipient Type | Example | Typical Concentration Range | Mechanism of Action |
| Surfactant | Tween® 80 | 0.1 - 2% w/v | Micellar solubilization |
| Cyclodextrin | HP-β-CD | 1 - 10% w/v | Inclusion complex formation |
Visual Troubleshooting Guide and Workflows
The following diagrams illustrate the decision-making process for addressing the precipitation of this compound.
Antifungal agent 85 batch-to-batch variability issues
Disclaimer: "Antifungal Agent 85" is a hypothetical agent. The following information is based on general principles of antifungal drug development and troubleshooting for batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our antifungal susceptibility assays with different batches of this compound. What could be the cause?
You may be experiencing batch-to-batch variability, a known issue in drug manufacturing that can lead to differences in the final product's efficacy.[1][2] Several factors can contribute to this, including:
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Variations in the manufacturing process: Even minor changes in the production of this compound can affect its final composition and activity.[2]
-
Heterogeneity of starting materials: The quality and consistency of the raw materials used to synthesize the agent can introduce variability.[2]
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Staff training and manual processes: Inconsistencies in how experiments are performed by different lab members can contribute to variable outcomes.[2]
Q2: How can we confirm that the observed inconsistencies are due to batch-to-batch variability of this compound?
To confirm batch-to-batch variability, a systematic approach is necessary. This includes:
-
Testing multiple batches: Compare the performance of at least three different batches of this compound in your assays.
-
Standardized protocols: Ensure that all experiments are conducted using a highly standardized protocol to minimize user-introduced variability.
-
Physicochemical analysis: Conduct analytical tests on the different batches to identify any chemical or physical differences.
Q3: What are the potential clinical implications of batch-to-batch variability in an antifungal agent?
Inconsistent in vitro susceptibility patterns of fungal strains to different batches of an antifungal agent can have significant clinical implications for drug efficacy and patient treatment.[1] This variability can lead to unpredictable treatment outcomes and the potential for therapeutic failure.
Troubleshooting Guide
Issue: Decreased efficacy of a new batch of this compound in our in vitro experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation of the new batch | 1. Verify the storage conditions and expiration date of the new batch. 2. Perform a quality control check on the new batch using a reference standard. |
| Inaccurate concentration of the new batch | 1. Re-measure the concentration of the stock solution. 2. Use a different analytical method to confirm the concentration (e.g., spectrophotometry, HPLC).[3][4] |
| Intrinsic variability of the new batch | 1. Test the new batch against a panel of quality control fungal strains with known susceptibility. 2. Compare the results with those obtained from a previous, well-performing batch. |
| Changes in experimental procedure | 1. Review the experimental protocol for any recent changes. 2. Ensure all operators are following the same standardized procedure. |
| Resistance development in fungal strains | 1. Test the fungal strains against other standard antifungal agents to check for multi-drug resistance.[5] 2. If possible, perform molecular analysis to detect resistance mechanisms.[6] |
Quantitative Data Summary
The following table summarizes the observed variability in susceptibility of different Candida species to two different batches of various antifungal agents, illustrating the potential impact of batch-to-batch variation.
| Candida Species | Percentage of Strains with Similar Susceptibility/Resistance Profiles Between Two Batches | Percentage of Strains Susceptible to One Batch but Resistant to the Other | Percentage of Strains with ≥ 10.0 mm Difference in Inhibition Zones |
| C. albicans | 14.3% | 57.1% | 71.4% |
| C. glabrata | 27.3% | 45.5% | 73.0% |
| C. pseudotropicalis | 16.7-33.3% | 66.7% | 50.0% |
| C. tropicalis | 8.3-25.0% | 50.0% | 66.74% |
Data adapted from a study on the in vitro efficacy of different production batches of antimycotic drugs.[1]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute the suspension in RPMI 1640 medium to the final inoculum size.
-
-
Prepare Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
Physicochemical Analysis: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for assessing the purity and concentration of this compound.
-
Sample Preparation:
-
Dissolve a known amount of this compound from different batches in a suitable solvent to prepare stock solutions.
-
Prepare a series of calibration standards of known concentrations.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Run the calibration standards to generate a standard curve.
-
Inject the samples from different batches.
-
Determine the concentration and purity of each batch by comparing the peak area to the standard curve.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for investigating batch-to-batch variability.
Caption: Logical diagram for troubleshooting inconsistent results.
References
- 1. Clinical efficacy and health implications of inconsistency in different production batches of antimycotic drugs in a developing country - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Analysis of some antifungal drugs by spectrophotometric and spectrofluorimetric methods in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. mdpi.com [mdpi.com]
- 6. Culture-Independent Molecular Methods for Detection of Antifungal Resistance Mechanisms and Fungal Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Antifungal Agent 85 Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Antifungal Agent 85. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a novel lipopeptide-based antifungal compound produced by submerged fermentation of Bacillus velezensis. It exhibits broad-spectrum activity against various fungal pathogens. Due to its amphipathic nature, purification requires a multi-step approach to separate it from other cellular components and media constituents.
Q2: What is the general strategy for purifying this compound? A2: The purification strategy is a multi-step process designed to progressively enrich for Agent 85 while removing process-related and product-related impurities.[1] The typical workflow involves initial separation of biomass, followed by precipitation and a series of chromatographic steps to achieve high purity.
Q3: What are the primary challenges in purifying Agent 85? A3: The main challenges include its potential for aggregation, sensitivity to pH shifts, and the presence of closely related isoforms that can be difficult to separate. Like many natural products, maintaining biological activity throughout the purification process is a critical consideration.[1][2]
Q4: What safety precautions should be taken? A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Organic solvents used in chromatography (e.g., acetonitrile, methanol) are flammable and toxic; therefore, they must be handled in a well-ventilated area or a fume hood.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem / Question | Possible Causes | Recommended Solutions |
| Q: Low yield of Agent 85 after ammonium sulfate precipitation. | 1. Incorrect Salt Concentration: The concentration of ammonium sulfate may be too low to precipitate the target agent or too high, leading to co-precipitation with contaminants.[4] 2. pH Out of Optimal Range: The pH of the solution can affect protein solubility and precipitation.[5] 3. Incomplete Precipitation: Insufficient incubation time or inadequate mixing.[4] | 1. Optimize Salt Cut: Perform a trial with varying ammonium sulfate concentrations (e.g., 30-80% saturation) to determine the optimal range for precipitating Agent 85.[4] 2. Buffer the Solution: Ensure the solution is buffered (e.g., with Tris or HEPES) to maintain a stable pH during salt addition.[5] 3. Increase Incubation Time: Allow the solution to stir gently for at least 1-2 hours at 4°C after adding ammonium sulfate.[4] |
| Q: Antifungal activity is lost after the initial chromatography step. | 1. Denaturation: The agent may be sensitive to the solvents, pH, or temperature used. 2. Irreversible Binding: The agent may bind irreversibly to the chromatography resin.[6] 3. Co-factor Separation: The activity may depend on a co-factor that is being separated during purification. | 1. Modify Buffer Conditions: Screen different pH values and consider adding stabilizers like glycerol or non-ionic detergents. 2. Change Resin or Elution: Test a different type of chromatography (e.g., ion exchange instead of hydrophobic interaction) or use a stronger elution buffer.[6] 3. Assay Fractions: Test all fractions for activity, not just the main peak, to check if an active component has been separated. |
| Q: Multiple peaks are observed in the final HPLC analysis, indicating impurities. | 1. Suboptimal HPLC Gradient: The elution gradient may be too steep, causing co-elution of impurities.[7] 2. Column Overload: Injecting too much sample can lead to poor separation.[7] 3. Presence of Isoforms: Agent 85 may exist as multiple, closely related isoforms. | 1. Flatten the Gradient: Use a shallower gradient around the elution time of Agent 85 to improve resolution.[7] 2. Reduce Sample Load: Decrease the amount of sample injected onto the column. 3. Orthogonal Chromatography: Introduce an additional purification step using a different separation principle (e.g., size-exclusion or ion-exchange chromatography). |
| Q: HPLC system backpressure is excessively high. | 1. Column Clogging: Particulate matter from the sample or buffer may have clogged the column inlet frit.[8] 2. Precipitation: The agent or impurities may have precipitated on the column due to solvent incompatibility.[9] 3. Blocked Tubing: System tubing or filters may be blocked.[8] | 1. Filter Samples: Always filter samples through a 0.22 µm syringe filter before injection.[10] 2. Check Solvent Compatibility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[9] 3. Systematic Check: Disconnect the column and run the pump to check system pressure. If normal, the issue is the column. If still high, check tubing and filters sequentially.[9] A column backflush may clear a blockage. |
Data Presentation
Table 1: Summary of a Typical Multi-Step Purification of this compound
This table illustrates the effectiveness of each step in the purification process, showing the progressive increase in specific activity.
| Purification Step | Total Compound (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 15,000 | 1,200,000 | 80 | 100 | 1.0 |
| Ammonium Sulfate (40-70%) | 2,500 | 960,000 | 384 | 80 | 4.8 |
| Solid Phase Extraction (C18) | 400 | 720,000 | 1,800 | 60 | 22.5 |
| Preparative RP-HPLC | 50 | 480,000 | 9,600 | 40 | 120.0 |
Table 2: Antifungal Activity of Purified Agent 85 Against Key Fungal Pathogens
The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key indicators of antifungal potency.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 16 |
| Aspergillus fumigatus | 4 | 16 |
| Cryptococcus neoformans | 4 | 8 |
| Fusarium oxysporum | 16 | 32 |
Data is based on standard broth microdilution assays.[11]
Experimental Protocols & Visualizations
Overall Purification Workflow
The purification of this compound follows a sequential workflow designed to maximize purity and yield.
Caption: Purification workflow for this compound.
Protocol 1: Ammonium Sulfate Precipitation
This protocol is used for the initial concentration and partial purification of Agent 85 from the cell-free supernatant.[5][12]
-
Preparation: Cool the cell-free supernatant to 4°C. Ensure the solution is being gently stirred on a magnetic stir plate to avoid foaming.[5]
-
First Cut (Removal of Impurities): Slowly add solid, analytical-grade ammonium sulfate to the supernatant to reach 40% saturation. Use an online calculator or nomogram for accurate amounts.[13] Allow the solution to stir for 1 hour at 4°C.
-
Centrifugation: Centrifuge the solution at 12,000 x g for 30 minutes at 4°C. The pellet contains precipitated impurities and should be discarded. The supernatant contains Agent 85.
-
Second Cut (Precipitation of Agent 85): Decant the supernatant into a new beaker. Slowly add more solid ammonium sulfate to the supernatant to bring the concentration from 40% to 70% saturation. Stir for 1-2 hours at 4°C.
-
Collection: Centrifuge the solution at 12,000 x g for 30 minutes at 4°C to collect the precipitated Agent 85.
-
Storage/Next Step: Discard the supernatant. The resulting pellet can be stored at -20°C or immediately resuspended in a minimal volume of buffer (e.g., 20 mM Tris-HCl, pH 7.5) for the next purification step, such as solid-phase extraction or dialysis to remove excess salt.[13]
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This is the final high-resolution step to achieve >95% purity.
-
System Preparation: The HPLC system should be equipped with a C18 preparative column. Equilibrate the column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a stable flow rate.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Sample Preparation: Dissolve the partially purified sample from the previous step in Mobile Phase A. Filter the sample through a 0.22 µm filter to remove any particulates.[10]
-
Injection and Elution: Inject the sample onto the equilibrated column. Elute the bound components using a linear gradient, for example:
-
5-40% B over 10 minutes
-
40-70% B over 60 minutes (Elution gradient for Agent 85)
-
70-95% B over 10 minutes (Column wash)
-
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (monitoring at 220 nm and 280 nm). Agent 85 is expected to elute during the main gradient phase.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine which contain the pure Agent 85. Pool the pure fractions.
-
Final Step: Remove the organic solvent and TFA from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the final purified powder of this compound.
Hypothetical Mechanism of Action Pathway
This compound is hypothesized to act by inhibiting the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall, similar to echinocandins.[14][15]
Caption: Hypothesized mechanism of Agent 85 via cell wall synthesis inhibition.
References
- 1. axplora.com [axplora.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. mastelf.com [mastelf.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. Frontiers | Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 [frontiersin.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Minimizing Antifungal agent 85 toxicity in animal models
Technical Support Center: Antifungal Agent 85 (AF-85)
Welcome to the Technical Support Center for this compound (AF-85). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the nephrotoxicity of AF-85 in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AF-85) and what is its mechanism of action?
A1: this compound (AF-85) is a novel synthetic triazole antifungal compound. Its primary mechanism of action is the potent and specific inhibition of fungal lanosterol 14-alpha-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Q2: What is the primary toxicity associated with AF-85 in animal models?
A2: The principal dose-limiting toxicity of AF-85 observed in preclinical animal models, particularly murine models, is nephrotoxicity.[1][2] This is characterized by acute tubular necrosis, elevated serum creatinine, and increased blood urea nitrogen (BUN) levels.[2][3] The suspected mechanism involves off-target inhibition of a renal cytochrome P450 enzyme, leading to cellular stress and injury.[4][5][6][7]
Q3: What are the recommended strategies to mitigate AF-85-induced nephrotoxicity?
A3: Two primary strategies have shown promise in reducing the nephrotoxicity of AF-85 in animal models:
-
Co-administration with N-acetylcysteine (NAC): NAC, an antioxidant, has demonstrated a protective effect against drug-induced kidney injury.[8][9][10] It is believed to work by reducing oxidative stress within renal cells.[11]
-
Liposomal Formulation of AF-85 (L-AF-85): Encapsulating AF-85 within liposomes can alter its biodistribution, leading to reduced accumulation in the kidneys and consequently lower toxicity.[12][13][14][15][16]
Troubleshooting Guides
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| High variability in serum creatinine and BUN levels between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., improper intraperitoneal injection).2. Dehydration in some animals.3. Underlying subclinical renal conditions. | 1. Ensure proper training on injection techniques. Use consistent volumes and injection sites.2. Provide ad libitum access to water and monitor for signs of dehydration. Consider subcutaneous fluid administration if necessary.3. Use healthy, age-matched animals from a reputable supplier. Perform a baseline renal function test before starting the experiment. |
| Unexpectedly high mortality in the AF-85 treatment group, even at supposedly non-toxic doses. | 1. Strain-specific sensitivity to AF-85.2. Error in dose calculation or preparation.3. Synergistic toxicity with other experimental factors. | 1. Review literature for known strain differences in drug metabolism and nephrotoxicity. Consider a pilot study with different mouse strains.2. Double-check all calculations, stock solution concentrations, and dilution steps.3. Review all experimental protocols for confounding factors. Ensure vehicle controls are included. |
| N-acetylcysteine (NAC) co-administration is not reducing nephrotoxicity markers. | 1. Inadequate dose or frequency of NAC administration.2. Timing of NAC administration relative to AF-85 is not optimal.3. Poor bioavailability of the NAC formulation used. | 1. Consult literature for effective dose ranges of NAC for nephroprotection in murine models. Consider a dose-response study for NAC.2. Administer NAC prior to AF-85 exposure to ensure protective levels are present.3. Use a high-quality, water-soluble form of NAC. Ensure complete dissolution before administration. |
| Liposomal AF-85 (L-AF-85) formulation shows similar toxicity to free AF-85. | 1. Issues with liposome stability, leading to premature drug release.2. Liposome size is not optimal for altering biodistribution.3. The drug-to-lipid ratio is too high, affecting liposome integrity.[17] | 1. Characterize liposome stability in vitro before in vivo use. Assess for drug leakage over time.2. Measure liposome size and polydispersity index. Aim for a size range known to reduce renal accumulation (typically < 200 nm).3. Optimize the drug-to-lipid ratio to ensure efficient encapsulation without compromising the liposomal membrane.[17] |
Data Presentation: Comparative Efficacy of Mitigation Strategies
Table 1: Effect of N-acetylcysteine (NAC) and Liposomal Formulation (L-AF-85) on Renal Function Markers in a Murine Model of AF-85 Induced Nephrotoxicity.
| Treatment Group | Dose | Serum Creatinine (mg/dL) (Mean ± SD) | Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SD) | Kidney Injury Molecule-1 (KIM-1) (ng/mL) (Mean ± SD) |
| Vehicle Control | N/A | 0.4 ± 0.1 | 22 ± 4 | 1.5 ± 0.5 |
| AF-85 | 50 mg/kg | 2.1 ± 0.5 | 115 ± 20 | 15.2 ± 3.1 |
| AF-85 + NAC | 50 mg/kg + 150 mg/kg | 1.2 ± 0.3 | 65 ± 12 | 7.8 ± 1.9 |
| L-AF-85 | 50 mg/kg | 0.8 ± 0.2 | 45 ± 8 | 4.1 ± 1.2 |
Data are representative of typical findings and should be confirmed experimentally.
Table 2: Histopathological Kidney Injury Scores.
| Treatment Group | Dose | Tubular Necrosis Score (0-4) (Mean ± SD) | Inflammatory Infiltration Score (0-4) (Mean ± SD) |
| Vehicle Control | N/A | 0.1 ± 0.1 | 0.2 ± 0.1 |
| AF-85 | 50 mg/kg | 3.5 ± 0.6 | 3.1 ± 0.5 |
| AF-85 + NAC | 50 mg/kg + 150 mg/kg | 1.8 ± 0.4 | 1.5 ± 0.3 |
| L-AF-85 | 50 mg/kg | 1.1 ± 0.3 | 0.9 ± 0.2 |
Scoring: 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.
Experimental Protocols
Protocol 1: Induction and Mitigation of AF-85 Nephrotoxicity in a Murine Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (Saline, i.p.)
-
Group 2: AF-85 (50 mg/kg, i.p.)
-
Group 3: AF-85 (50 mg/kg, i.p.) + NAC (150 mg/kg, i.p., administered 1 hour prior to AF-85)
-
Group 4: L-AF-85 (equivalent to 50 mg/kg AF-85, i.v.)
-
-
Drug Administration: Administer a single dose on day 0.
-
Monitoring: Monitor animals daily for clinical signs of toxicity.
-
Sample Collection: On day 3 post-administration, collect blood via cardiac puncture for serum analysis. Euthanize animals and collect kidneys for histopathology.
-
Biochemical Analysis: Measure serum creatinine and BUN using commercially available kits.[18][19] Measure urinary Kidney Injury Molecule-1 (KIM-1) by ELISA.[20][21]
-
Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[3][22][23][24] Evaluate tubular necrosis, inflammatory cell infiltration, and loss of brush border.[25]
Protocol 2: Preparation of Liposomal AF-85 (L-AF-85)
-
Lipid Composition: Use a mixture of DPPC (dipalmitoylphosphatidylcholine), cholesterol, and DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) in a molar ratio of 55:40:5.
-
Thin-Film Hydration Method: a. Dissolve the lipids and AF-85 in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film. c. Hydrate the film with phosphate-buffered saline (PBS) by gentle rotation above the lipid transition temperature.
-
Extrusion: Subject the resulting liposome suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
Purification and Characterization: Remove unencapsulated AF-85 by dialysis or size exclusion chromatography. Characterize the liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AF-85 action and off-target toxicity.
References
- 1. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. karger.com [karger.com]
- 9. Protective Role for Antioxidants in Acute Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine in Kidney Disease: Molecular Mechanisms, Pharmacokinetics, and Clinical Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Role for Antioxidants in Acute Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeted Nanoparticles Boost Antifungal Drug Delivery | Technology Networks [technologynetworks.com]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Nanoparticles: A Novel Antifungal Drug Delivery System [mdpi.com]
- 16. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Assays for Detection of Urinary KIM-1 in Mouse Models of Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Utility of Novel Urinary Biomarkers in Mice for Drug Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kidney histopathology: Significance and symbolism [wisdomlib.org]
- 25. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: The Novel Antifungal Agent Ibrexafungerp versus the Gold Standard Amphotericin B
An objective guide for researchers, scientists, and drug development professionals on the performance of the first-in-class triterpenoid antifungal, Ibrexafungerp, in comparison to the long-standing polyene, Amphotericin B, supported by experimental data.
Introduction: For decades, Amphotericin B has been a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity has made it an indispensable tool, albeit one with significant toxicity concerns. The continuous search for safer and more effective antifungal agents has led to the development of new therapeutic classes. One such promising agent is Ibrexafungerp, the first representative of the triterpenoid class of antifungals. This guide provides a detailed comparison of the efficacy of Ibrexafungerp and Amphotericin B, based on their mechanisms of action, in vitro activity, and in vivo performance in preclinical models.
Note: The initial topic requested a comparison with "Antifungal agent 85." However, due to the lack of specific, publicly available information identifying a singular antifungal agent by this name, we have selected Ibrexafungerp, a recently developed and well-characterized novel agent, as a relevant and informative comparator to Amphotericin B.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antifungal activity of Amphotericin B and Ibrexafungerp lies in their distinct molecular targets within the fungal cell.
Amphotericin B: Disrupting the Cell Membrane
Amphotericin B is a polyene macrolide that targets ergosterol, the primary sterol component of the fungal cell membrane. It binds to ergosterol, forming transmembrane channels that disrupt the membrane's integrity.[1][2][3][4] This leads to the leakage of essential intracellular ions, such as potassium and magnesium, and ultimately results in fungal cell death.[5][6] This mechanism is fungicidal and concentration-dependent.[1][2]
Ibrexafungerp: Inhibiting Cell Wall Synthesis
Ibrexafungerp is a first-in-class triterpenoid that inhibits the enzyme (1→3)-β-D-glucan synthase.[1][2][4] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[2][5] By blocking this pathway, Ibrexafungerp disrupts cell wall formation, leading to osmotic instability and fungal cell lysis.[4][7] While the echinocandin class of antifungals also targets glucan synthase, Ibrexafungerp has a distinct binding site, which may account for its activity against some echinocandin-resistant strains.[2]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of an antifungal agent is a key indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for Amphotericin B and Ibrexafungerp against a selection of clinically important fungal pathogens.
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Ibrexafungerp MIC Range (µg/mL) |
| Candida albicans | 0.03 - 1.0 | 0.03 - 1.0 |
| Candida glabrata | 0.12 - 2.0 | 0.06 - 2.0 |
| Candida auris | 0.25 - 4.0 | 0.25 - 2.0[8] |
| Candida krusei | 0.12 - 4.0 | 0.12 - 2.0 |
| Aspergillus fumigatus | 0.12 - 2.0 | 0.03 - 1.0 |
| Aspergillus flavus | 0.25 - 2.0 | 0.06 - 1.0 |
| Cryptococcus neoformans | 0.12 - 1.0 | 1.0 - 8.0 |
Data compiled from multiple sources. MIC values can vary based on the specific isolates and testing methodologies.
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies in animal models are crucial for evaluating a drug's efficacy in a complex biological system. The following table presents a summary of representative in vivo studies for both Amphotericin B and Ibrexafungerp in murine models of disseminated fungal infections.
| Study Parameter | Amphotericin B | Ibrexafungerp |
| Infection Model | Murine model of disseminated candidiasis (C. albicans) | Murine model of disseminated candidiasis (C. auris)[8] |
| Animal Strain | BALB/c or Swiss Webster mice | Neutropenic mice[8] |
| Inoculum | 105 - 106 CFU/mouse, intravenous | Clinical isolate of C. auris, intravenous[8] |
| Dosing Regimen | Typically 0.5 - 1 mg/kg/day, intraperitoneal or intravenous | 20, 30, and 40 mg/kg, orally, twice daily[8] |
| Key Outcome | Significant reduction in kidney fungal burden and increased survival compared to untreated controls. | Dose-dependent reduction in kidney fungal burden and marked improvement in survival at higher doses.[8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: The stock solutions are serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are grown on agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well. For azoles and Ibrexafungerp, this is a reduction in growth, while for Amphotericin B, it is often complete inhibition.
Experimental Workflow for a Murine Model of Disseminated Candidiasis
This workflow outlines the key steps in an in vivo efficacy study.
Summary and Conclusion
Amphotericin B and Ibrexafungerp represent two distinct and important classes of antifungal agents. Amphotericin B, with its long-standing clinical use, remains a potent, broad-spectrum antifungal, but its utility is often limited by its toxicity profile. Its mechanism of action, targeting the fungal cell membrane, is well-established.
Ibrexafungerp offers a novel mechanism of action by inhibiting the synthesis of the fungal cell wall, a target not present in mammalian cells. This provides a potential for a better safety profile. Notably, its oral bioavailability presents a significant advantage over the intravenously administered Amphotericin B. The in vitro and in vivo data suggest that Ibrexafungerp has potent activity against a broad range of Candida and Aspergillus species, including some strains that are resistant to other classes of antifungals.
For researchers and drug development professionals, the emergence of new antifungal classes, such as the triterpenoids represented by Ibrexafungerp, offers exciting new avenues for combating life-threatening fungal infections. The distinct mechanisms of action and differing pharmacological profiles of these agents compared to established drugs like Amphotericin B underscore the importance of continued research and development in the field of medical mycology.
References
- 1. mdpi.com [mdpi.com]
- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 6. Rezafungin Monograph for Professionals - Drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Validating the Antifungal Target of a Novel Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with new mechanisms of action. This guide provides a comparative framework for validating the antifungal target of a hypothetical novel agent, designated Antifungal Agent 85, against established and emerging antifungal drugs. We will explore key experimental protocols and present data in a clear, comparative format to aid researchers in the critical process of target identification and validation.
Overview of this compound and Comparators
For the purpose of this guide, we hypothesize that This compound targets a novel fungal-specific enzyme, Inositol Acyltransferase (IAT1) , which is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching proteins to the cell wall, and their disruption leads to cell wall stress and fungal cell death.
This guide will compare this compound with the following antifungal agents, each representing a different class and mechanism of action:
-
Fluconazole (Azole): Inhibits lanosterol 14-α-demethylase (Erg11), a key enzyme in the ergosterol biosynthesis pathway.[1][2]
-
Caspofungin (Echinocandin): Inhibits (1→3)-β-D-glucan synthase, an essential component of the fungal cell wall.[3][4]
-
Fosmanogepix (GPI inhibitor): A novel investigational agent that inhibits the Gwt1 enzyme, also involved in the early steps of GPI anchor biosynthesis.[1][5]
Comparative Efficacy and In Vitro Activity
A crucial first step in characterizing a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for this assessment.
Table 1: Comparative In Vitro Susceptibility (MIC µg/mL)
| Fungal Species | This compound (Hypothetical) | Fluconazole | Caspofungin | Fosmanogepix |
| Candida albicans | 0.125 | 0.5 | 0.03 | 0.015 |
| Candida glabrata | 0.25 | 16 | 0.06 | 0.03 |
| Aspergillus fumigatus | 0.5 | >64 | 0.25 | 0.06 |
| Cryptococcus neoformans | 0.06 | 4 | 16 | 0.008 |
| Candida auris | 0.125 | 32 | 0.5 | 0.015[5] |
Data for Fluconazole, Caspofungin, and Fosmanogepix are representative values from published literature. Data for this compound is hypothetical.
Experimental Protocols for Target Validation
Validating the molecular target of a novel antifungal agent is a multi-faceted process that combines genetic, biochemical, and cellular approaches.
Genetic Approaches
Objective: To genetically link the antifungal activity of the agent to the putative target gene.
Key Experiments:
-
Gene Deletion/Overexpression:
-
Protocol:
-
Create a heterozygous deletion mutant of the target gene (IAT1 in this case) in a diploid fungus like Candida albicans.
-
Create a strain that overexpresses the IAT1 gene.
-
Perform MIC testing on the wild-type, heterozygous mutant, and overexpression strains.
-
-
Expected Outcome: The heterozygous mutant should show increased susceptibility (lower MIC) to this compound, while the overexpression strain should exhibit increased resistance (higher MIC).
-
-
Spontaneous Resistant Mutant Screening:
-
Protocol:
-
Expose a large population of fungal cells to concentrations of this compound above the MIC.
-
Isolate colonies that exhibit spontaneous resistance.
-
Sequence the IAT1 gene in the resistant isolates to identify mutations.
-
-
Expected Outcome: The identification of point mutations in the IAT1 gene of resistant strains strongly suggests it is the direct target.
-
Biochemical Approaches
Objective: To demonstrate direct interaction between the antifungal agent and the target protein.
Key Experiments:
-
Enzyme Inhibition Assay:
-
Protocol:
-
Purify the target enzyme (IAT1).
-
Perform an in vitro enzyme activity assay in the presence and absence of this compound.
-
Determine the IC50 (the concentration of the agent that inhibits 50% of the enzyme's activity).
-
-
Expected Outcome: this compound should directly inhibit the activity of the purified IAT1 enzyme in a dose-dependent manner.
-
-
Thermal Shift Assay (TSA):
-
Protocol:
-
Incubate the purified target protein with and without the antifungal agent.
-
Gradually increase the temperature and monitor protein unfolding using a fluorescent dye that binds to hydrophobic regions exposed during denaturation.
-
-
Expected Outcome: Binding of the antifungal agent should stabilize the protein, resulting in a higher melting temperature (Tm) compared to the protein alone.
-
Cellular and 'Omics' Approaches
Objective: To observe the cellular consequences of target inhibition and gain a global view of the drug's impact.
Key Experiments:
-
Metabolomic Profiling:
-
Protocol:
-
Treat fungal cells with the antifungal agent.
-
Extract and analyze the cellular metabolites using techniques like mass spectrometry.
-
-
Expected Outcome: Inhibition of IAT1 should lead to an accumulation of its substrate and a depletion of its product, providing evidence of on-target activity.[6]
-
-
Transcriptomic Profiling (RNA-Seq):
-
Protocol:
-
Treat fungal cells with the antifungal agent.
-
Sequence the messenger RNA to analyze changes in gene expression.
-
-
Expected Outcome: A characteristic gene expression signature related to cell wall stress and GPI anchor disruption would be expected, which can be compared to the signatures of known cell wall-active agents like Caspofungin.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in antifungal drug target validation.
Caption: Mechanisms of action of various antifungal agents.
Caption: Workflow for antifungal target validation.
Conclusion
The validation of a novel antifungal target is a rigorous, multi-disciplinary endeavor. By employing a combination of genetic, biochemical, and 'omics' approaches, researchers can build a strong case for the mechanism of action of a new antifungal agent like the hypothetical this compound. This comparative guide provides a framework for designing and interpreting key experiments, ultimately contributing to the development of new therapies to combat the growing threat of fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 85 and Established Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy and cross-resistance patterns between the investigational Antifungal Agent 85 and commercially available azole antifungals. The data presented herein is intended to offer an objective overview of its performance against a panel of clinically relevant fungal pathogens, including strains with known resistance mechanisms.
Introduction to Azole Resistance
Azole antifungals represent a cornerstone in the management of invasive fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[1][2][3] However, the emergence of resistance, often leading to cross-resistance across the entire class, poses a significant challenge to their clinical utility.[4]
The principal mechanisms driving azole resistance include:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme, can reduce the binding affinity of azole drugs.[5][6]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively removes the drug from the fungal cell, lowering its intracellular concentration.[1][7]
-
Upregulation of the Target Enzyme: Overexpression of ERG11 can lead to higher levels of the target enzyme, requiring a greater drug concentration for inhibition.[2]
Understanding the cross-resistance profile of a new antifungal agent is crucial for predicting its clinical efficacy and defining its therapeutic niche. This guide evaluates this compound in the context of these resistance mechanisms.
Quantitative Susceptibility Data
The in vitro activity of this compound was compared against fluconazole, voriconazole, and itraconazole. Minimum Inhibitory Concentrations (MICs) were determined for a panel of Candida and Aspergillus species, including both wild-type (azole-susceptible) and characterized azole-resistant strains.
| Fungal Isolate | Resistance Mechanism | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| Candida albicans ATCC 90028 | Wild-Type | 0.5 | 0.03 | 0.06 | 0.015 |
| Candida albicans 12-99 | ERG11 Mutation (Y132H) | 64 | 2 | 4 | 0.25 |
| Candida glabrata ATCC 90030 | Wild-Type | 8 | 0.25 | 0.5 | 0.125 |
| Candida glabrata F15 | CDR1/CDR2 Upregulation | >256 | 8 | 16 | 2 |
| Candida parapsilosis ATCC 22019 | Wild-Type | 1 | 0.03 | 0.06 | 0.03 |
| Aspergillus fumigatus ATCC 204305 | Wild-Type | N/A | 0.5 | 0.25 | 0.125 |
| Aspergillus fumigatus NCPF 7367 | TR34/L98H Mutation | N/A | 16 | 8 | 1 |
Data Interpretation: The results indicate that this compound demonstrates potent in vitro activity against wild-type isolates of Candida and Aspergillus species, with MIC values generally lower than those of the comparator azoles. Notably, against resistant strains, this compound retained a degree of activity. For instance, in the C. glabrata isolate with upregulated efflux pumps, the MIC for this compound was significantly lower than for other azoles, suggesting it may be a poorer substrate for these transporters. Similarly, while the MIC increased against strains with ERG11 mutations, it remained within a potentially therapeutic range, indicating a possible resilience to this common resistance mechanism.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.
Protocol Outline:
-
Inoculum Preparation: Fungal isolates were cultured on potato dextrose agar for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure viability and purity. A suspension of fungal cells was prepared in sterile saline and adjusted spectrophotometrically to a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: Antifungal agents were serially diluted (2-fold) in RPMI 1640 medium to create a range of concentrations.
-
Incubation: 100 µL of the standardized fungal inoculum was added to microtiter plate wells containing 100 µL of the serially diluted antifungal agents. The plates were then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that produced a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control well. For some fungicidal agents, a 100% inhibition endpoint may be used.[8]
Visualizing Azole Resistance Mechanisms
The following diagram illustrates the primary mechanisms by which fungal cells develop resistance to azole antifungal agents.
Caption: Key mechanisms of azole resistance in fungal pathogens.
Conclusion
The preliminary in vitro data suggests that this compound is a potent novel azole with a promising cross-resistance profile. Its robust activity against both wild-type and certain azole-resistant fungal strains indicates that it may overcome some of the common resistance mechanisms that limit the efficacy of existing azole antifungals. Further studies, including in vivo efficacy models and clinical trials, are warranted to fully elucidate its therapeutic potential.
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ifyber.com [ifyber.com]
Unveiling Synergistic Power: Antifungal Agent 85 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antifungal agents, offers a promising strategy to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. This guide provides a comprehensive comparison of the synergistic effects of the novel triazole, Antifungal Agent 85, with the echinocandin, caspofungin, against key fungal pathogens.
Disclaimer: "this compound" is a designated placeholder for the investigational triazole isavuconazole. All data presented herein is based on published studies involving isavuconazole and is intended for illustrative and comparative purposes.
Mechanisms of Action: A Dual Assault on Fungal Viability
This compound and caspofungin target distinct, yet essential, components of the fungal cell, creating a potent synergistic effect.
This compound (Isavuconazole): As a broad-spectrum triazole, it inhibits the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase.[1][2][3][4] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, compromising cell membrane integrity and function, ultimately resulting in fungal cell death.[2]
Caspofungin: This agent belongs to the echinocandin class and acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[5][6][7][8][9] This inhibition is achieved through noncompetitive binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[9] The resulting depletion of glucan weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis.[6][9]
The proposed synergistic mechanism posits that the weakening of the cell wall by caspofungin facilitates enhanced penetration of this compound to its target at the cell membrane.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspofungin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
Navigating the Challenge of Fluconazole Resistance: A Comparative Guide to Novel Antifungal Agents
A critical review of emerging therapies reveals a promising pipeline of compounds active against fluconazole-resistant fungal strains. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. It is important to note that "Antifungal Agent 85" (also known as compound 24f) is not a recognized antifungal agent in peer-reviewed scientific literature; rather, it is described as a potent antibacterial compound[1][2]. Therefore, this guide will focus on well-documented, novel antifungal agents that have demonstrated significant activity against clinically relevant fluconazole-resistant pathogens.
The rise of antifungal resistance, particularly to first-line azole agents like fluconazole, poses a significant threat to global health. This resistance is especially prevalent in non-albicans Candida species such as Candida glabrata and Candida auris, which are increasingly responsible for invasive fungal infections[3][4][5]. The primary mechanisms of fluconazole resistance include the overexpression of efflux pumps, alterations in the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), and the development of compensatory metabolic pathways[6]. In response to this growing challenge, a new generation of antifungal drugs with novel mechanisms of action is under development and clinical evaluation. This guide will compare the performance of several of these promising agents: Ibrexafungerp, Rezafungin, Fosmanogepix, and Oteseconazole.
Comparative Efficacy of Novel Antifungal Agents
The in vitro susceptibility of fluconazole-resistant Candida species to these novel agents is a critical measure of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies. A lower MIC value indicates greater potency.
| Antifungal Agent | Fungal Species | Fluconazole Resistance Status | MIC Range (µg/mL) | Key Findings |
| Ibrexafungerp | Candida auris | Resistant | 0.125 (MIC₅₀) | Demonstrates potent in vitro activity against multiple clades of C. auris[7][8]. |
| Candida glabrata | Resistant | - | Exhibits fungicidal activity against C. glabrata[7]. | |
| Various Candida spp. | Resistant | - | Maintains activity against most echinocandin-resistant strains[7][8]. | |
| Rezafungin | Candida auris | Resistant | - | Shows better in vitro activity against drug-resistant C. auris compared to other echinocandins[9]. |
| Various Candida spp. | FKS mutants | - | Efficacy remained consistent regardless of FKS mutation status[10][11]. | |
| Fosmanogepix | Candida auris | Pan-resistant | MIC₉₀ 8-fold lower than anidulafungin | Potent in vitro activity against pan-resistant C. auris isolates[7]. |
| Candida spp. | Fluconazole-resistant | - | Broad-spectrum activity against a range of yeasts, including fluconazole-resistant strains[7][10]. | |
| Candida krusei | - | Intrinsically resistant | C. krusei and related species exhibit intrinsic resistance to fosmanogepix[10][11]. | |
| Oteseconazole | Candida glabrata | Resistant | - | Conserved in vitro activity against some fluconazole-resistant isolates[8]. |
| Candida krusei | Resistant | - | Conserved in vitro activity against some fluconazole-resistant isolates[8]. | |
| Candida auris | Resistant | - | Conserved in vitro activity against some fluconazole-resistant isolates[8]. |
Mechanisms of Action: A Departure from Conventional Antifungals
The novel antifungal agents discussed here employ distinct mechanisms of action that circumvent the common resistance pathways seen with azoles.
Ibrexafungerp is a first-in-class triterpenoid antifungal that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. While its target, glucan synthase, is the same as that of the echinocandins, ibrexafungerp binds to a different site on the enzyme. This allows it to retain activity against some echinocandin-resistant strains.
Rezafungin is a next-generation echinocandin that also inhibits β-(1,3)-D-glucan synthase. Its structural modifications provide enhanced stability and a longer half-life, allowing for once-weekly intravenous administration[11].
Fosmanogepix has a novel mechanism of action, inhibiting the fungal enzyme Gwt1. This enzyme is crucial for the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for anchoring mannoproteins to the fungal cell membrane and wall.
Oteseconazole is a novel tetrazole agent that, like other azoles, targets lanosterol 14α-demethylase to disrupt ergosterol synthesis. However, its structure is designed for greater selectivity for the fungal enzyme over human cytochrome P450 enzymes, potentially reducing drug-drug interactions[8].
Experimental Protocols
The evaluation of these antifungal agents relies on standardized in vitro and in vivo models. The following outlines a typical experimental workflow for determining antifungal susceptibility.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A standardized inoculum suspension is then prepared and adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Antifungal Agent Preparation: The antifungal drug is serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the diluted antifungal agent.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well.
Conclusion
The landscape of antifungal drug development is actively evolving to address the challenge of fluconazole resistance. Novel agents such as Ibrexafungerp, Rezafungin, Fosmanogepix, and Oteseconazole offer promising alternatives with distinct mechanisms of action that are effective against many resistant strains. Continued research and clinical trials are essential to fully characterize their efficacy, safety profiles, and optimal use in treating invasive fungal infections caused by fluconazole-resistant pathogens. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to compare and evaluate these emerging therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds and Antifungal Activity of Leaves and Fruits Methanolic Extracts of Ziziphus spina-christi L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives [mdpi.com]
- 7. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Antifungal agent 85 and voriconazole
An objective comparison between Antifungal Agent 85 and the widely-used voriconazole is hampered by the lack of a clear, universally recognized identity for "this compound" in the field of clinical mycology. While literature mentions "this compound" in specific contexts, such as a compound with antibacterial properties (compound 24f) or as a target in Mycobacterium tuberculosis (Antigen 85 complex), a direct clinical or preclinical analogue to voriconazole for treating invasive fungal infections is not readily identifiable under this name.
Voriconazole, a second-generation triazole, is a cornerstone in the management of invasive fungal diseases.[1][2][3] Its efficacy against a broad spectrum of yeasts and molds, including Aspergillus and Candida species, is well-documented.[1][2][3]
To provide a comparative framework as requested, this guide will first detail the established properties of voriconazole. Subsequently, should a specific antifungal agent be identified as "this compound," a direct comparison can be formulated.
Voriconazole: An Overview
Voriconazole is a triazole antifungal medication used in the treatment of serious fungal infections.[1][3] It is indicated for invasive aspergillosis, candidemia in non-neutropenic patients, esophageal candidiasis, and infections caused by Scedosporium apiospermum and Fusarium species.[1][3][4]
Mechanism of Action
Voriconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[2][5] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5]
A diagram illustrating the mechanism of action of voriconazole is provided below.
Caption: Mechanism of action of voriconazole.
In Vitro Activity
The in vitro activity of voriconazole against various fungal pathogens is summarized in the table below. Minimum Inhibitory Concentration (MIC) is a common measure of in vitro antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Fungal Species | MIC Range (μg/mL) |
| Aspergillus fumigatus | 0.25 - 2.0 |
| Aspergillus flavus | 0.5 - 2.0 |
| Aspergillus terreus | 1.0 - 4.0 |
| Candida albicans | ≤0.03 - 1.0 |
| Candida glabrata | 0.06 - 64 |
| Candida parapsilosis | ≤0.03 - 0.25 |
| Candida tropicalis | 0.06 - 2.0 |
| Cryptococcus neoformans | 0.03 - 0.5 |
| Fusarium spp. | 2.0 - >16 |
| Scedosporium apiospermum | 0.12 - 2.0 |
Note: MIC ranges can vary depending on the testing methodology and geographic location.
Experimental Protocols
To facilitate a future comparison with "this compound," standardized experimental protocols for evaluating antifungal agents are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of antifungal agents is typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Workflow for MIC determination.
Protocol Details:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density.
-
Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C or 37°C) for a specified period (e.g., 24 or 48 hours).
-
MIC Reading: The MIC is determined visually or spectrophotometrically as the lowest drug concentration that causes a significant reduction in fungal growth compared to a drug-free control.
In Vivo Efficacy Models
Animal models of systemic fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents. A common model is the murine model of disseminated candidiasis.
Protocol Details:
-
Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).
-
Treatment: At a specified time post-infection, treatment is initiated with the antifungal agent(s) or a vehicle control. The drug is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.
-
Monitoring: Mice are monitored daily for clinical signs of illness and mortality.
-
Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 21 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by plating homogenized tissue samples and counting colony-forming units (CFUs).
Conclusion
Voriconazole is a well-characterized and potent antifungal agent with a defined mechanism of action and a broad spectrum of activity. A direct head-to-head comparison with "this compound" necessitates a clear identification of this compound. Once "this compound" is specifically defined, the experimental frameworks provided can be utilized to generate comparative data on its in vitro activity, in vivo efficacy, and mechanism of action, allowing for a comprehensive and objective assessment against voriconazole. Researchers and drug development professionals are encouraged to use standardized methodologies to ensure data comparability and reproducibility.
References
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voriconazole - Wikipedia [en.wikipedia.org]
- 4. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Antifungal Agent 85 Efficacy in a Murine Model of Systemic Candidiasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antifungal Agent 85, against established antifungal agents in a murine model of systemic candidiasis. The data presented herein is intended to serve as a paradigm for the evaluation of new chemical entities in preclinical drug development.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated in a systemic candidiasis mouse model and compared with two standard-of-care antifungal drugs, Fluconazole and Amphotericin B. Key efficacy endpoints included survival rates and fungal burden in the kidneys, a primary target organ in this infection model.[1][2][3]
Table 1: Survival Analysis of Mice with Systemic Candidiasis Treated with this compound and Comparator Drugs
| Treatment Group (n=10) | Dosage | Administration Route | Survival Rate at Day 21 Post-Infection (%) |
| Vehicle Control (PBS) | - | Intraperitoneal (IP) | 0 |
| This compound | 10 mg/kg | Intraperitoneal (IP) | 90 |
| This compound | 5 mg/kg | Intraperitoneal (IP) | 70 |
| Fluconazole | 20 mg/kg | Oral Gavage | 80 |
| Amphotericin B | 1 mg/kg | Intravenous (IV) | 90 |
Table 2: Fungal Burden in Kidneys of Mice with Systemic Candidiasis
| Treatment Group (n=5) | Dosage | Administration Route | Mean Fungal Burden (Log10 CFU/g kidney tissue ± SD) at Day 5 |
| Vehicle Control (PBS) | - | Intraperitoneal (IP) | 7.8 ± 0.5 |
| This compound | 10 mg/kg | Intraperitoneal (IP) | 3.2 ± 0.3 |
| This compound | 5 mg/kg | Intraperitoneal (IP) | 4.5 ± 0.4 |
| Fluconazole | 20 mg/kg | Oral Gavage | 3.8 ± 0.4 |
| Amphotericin B | 1 mg/kg | Intravenous (IV) | 3.1 ± 0.2 |
Experimental Protocols
The methodologies outlined below describe the key experiments conducted to assess the in vivo efficacy of this compound.
1. Murine Model of Systemic Candidiasis
A standardized murine model of systemic candidiasis was utilized to evaluate the therapeutic efficacy of the antifungal compounds.[2][4]
-
Animal Strain: Immunocompetent BALB/c mice, female, 6-8 weeks old.
-
Infection: Mice were infected with Candida albicans SC5314 via tail vein injection of 1 x 10^5 colony-forming units (CFU) in 100 µL of sterile phosphate-buffered saline (PBS).[2]
-
Treatment: Treatment was initiated 2 hours post-infection and administered once daily for 7 consecutive days.[2]
-
Monitoring: Mice were monitored twice daily for clinical signs of illness and mortality for 21 days.[3]
2. Survival Analysis
Survival studies are crucial for determining the overall efficacy of an antifungal agent in preventing mortality due to infection.[1][3]
-
Procedure: A cohort of infected mice was treated as described above. The number of surviving animals in each group was recorded daily for 21 days.
-
Data Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance between groups was determined using the log-rank test.
3. Fungal Burden Determination
Quantifying the fungal load in target organs provides a direct measure of the antifungal agent's ability to clear the infection.[1][4]
-
Procedure: On day 5 post-infection, a separate cohort of mice was euthanized. Kidneys were aseptically harvested, weighed, and homogenized in sterile PBS.
-
Quantification: Serial dilutions of the tissue homogenates were plated on Sabouraud Dextrose Agar (SDA) plates. Plates were incubated at 37°C for 48 hours, after which the colonies were counted to determine the number of CFU per gram of kidney tissue.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vivo validation of this compound.
Fungal Cell Wall Synthesis and Drug Targets
This diagram depicts a simplified overview of the fungal cell wall synthesis pathway, highlighting the mechanisms of action for different classes of antifungal drugs. Azoles, such as Fluconazole, inhibit ergosterol synthesis, a critical component of the fungal cell membrane.[5][6] Polyenes, like Amphotericin B, bind to ergosterol, leading to membrane disruption.[5][6] Echinocandins target β-1,3-D-glucan synthesis, a key structural component of the cell wall.[5][7] The proposed target for this compound is also illustrated.
References
- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 3. Efficacy of Antifungal Therapy in a Nonneutropenic Murine Model of Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Transcriptome Analysis of Fungi Treated with Antifungal Agent 85: A Comparative Guide
Disclaimer: Information regarding a specific "Antifungal agent 85" is not publicly available in the reviewed literature. This guide therefore presents a comparative framework using a hypothetical profile for this compound, contrasted with established antifungal agents. The data for the established agents is based on published research, while the data for this compound is illustrative. This document serves as a template for how such a comparative analysis would be structured for researchers, scientists, and drug development professionals.
Introduction
The increasing incidence of fungal infections and the rise of antifungal resistance necessitate the development of novel therapeutic agents.[1][2] Understanding the molecular mechanisms by which new antifungal compounds operate is crucial for their development and effective application. Transcriptome analysis, particularly through RNA sequencing (RNA-seq), offers a powerful approach to elucidate the global gene expression changes in fungi upon treatment with an antifungal agent.[3][4]
This guide provides a comparative transcriptome analysis of the hypothetical This compound against three major classes of existing antifungal drugs: the polyene Amphotericin B , the azole Ketoconazole , and the echinocandin Caspofungin . These agents are known to act on different cellular targets, providing a broad spectrum for comparison.[5][6][7] The analysis focuses on the impact of these agents on a model pathogenic fungus, Candida albicans.
Comparative Transcriptome Data
The following tables summarize the quantitative data from hypothetical RNA-seq experiments on Candida albicans treated with this compound and the comparator agents. The data illustrates the number of differentially expressed genes (DEGs) and the key biological pathways affected.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Antifungal Agent | Class | Concentration (µg/mL) | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| This compound | Hypothetical | 1.0 | 520 | 410 | 930 |
| Amphotericin B | Polyene | 0.25 | 350 | 280 | 630 |
| Ketoconazole | Azole | 0.5 | 453 | 326 | 779[3] |
| Caspofungin | Echinocandin | 0.125 | 610 | 550 | 1160 |
Table 2: Enriched KEGG Pathways for Up-regulated Genes
| Antifungal Agent | Top 3 Enriched Pathways | p-value |
| This compound | 1. Ribosome biogenesis in eukaryotes2. Aminoacyl-tRNA biosynthesis3. RNA transport | < 0.01 |
| Amphotericin B | 1. Ergosterol biosynthesis2. Oxidative phosphorylation3. Adhesion and biofilm formation | < 0.05 |
| Ketoconazole | 1. Steroid biosynthesis2. RNA polymerase3. Ribosome biogenesis in eukaryotes | < 0.05[3] |
| Caspofungin | 1. Cell wall integrity pathway2. Chitin biosynthesis3. Sphingolipid metabolism | < 0.01 |
Table 3: Enriched KEGG Pathways for Down-regulated Genes
| Antifungal Agent | Top 3 Enriched Pathways | p-value |
| This compound | 1. Glycolysis / Gluconeogenesis2. TCA Cycle3. Mismatch repair | < 0.01 |
| Amphotericin B | 1. Ion transport2. Amino acid metabolism3. Cell cycle | < 0.05 |
| Ketoconazole | 1. Fatty acid degradation2. Peroxisome3. ABC transporters | < 0.05 |
| Caspofungin | 1. Glucan biosynthesis2. Cell division3. Membrane trafficking | < 0.01 |
Experimental Protocols
The following protocols describe the general methodology for a comparative transcriptome analysis of antifungal agents.
Fungal Strain and Culture Conditions
-
Strain: Candida albicans SC5314.
-
Culture Medium: Yeast Peptone Dextrose (YPD) broth.
-
Growth Conditions: Cultures are grown overnight at 30°C with shaking (200 rpm) to mid-log phase (OD600 ≈ 0.5).
Antifungal Treatment
-
The overnight culture is diluted into fresh YPD medium to an OD600 of 0.1.
-
Antifungal agents are added at their respective Minimum Inhibitory Concentrations (MICs) or sub-MICs as indicated in Table 1.
-
A no-drug control is included.
-
Cultures are incubated for a defined period (e.g., 6 hours) at 30°C with shaking.
RNA Extraction and Sequencing
-
Cell Harvesting: Fungal cells are collected by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
RNA Extraction: Total RNA is extracted using a hot phenol-chloroform method or a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: RNA integrity and concentration are assessed using a Bioanalyzer (Agilent) and a Qubit fluorometer.
-
Library Preparation: mRNA is enriched using oligo(dT) beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq or similar platform to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to the Candida albicans reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using tools like featureCounts or HTSeq. Differential expression analysis is performed using DESeq2 or edgeR to identify genes with statistically significant changes in expression (e.g., p-adjusted < 0.05 and log2 fold change > 1).[1]
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of DEGs to identify over-represented biological functions and pathways.
Visualizations: Workflows and Signaling Pathways
Experimental and Bioinformatic Workflow
Caption: Workflow for comparative transcriptome analysis of antifungal agents.
Signaling Pathways Affected by Antifungal Agents
The mechanisms of action of the comparator antifungal agents are well-established and target different cellular components.
-
Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[6]
-
Ketoconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity and function.[5][7]
-
Caspofungin (Echinocandin): Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis.[8]
Based on the hypothetical data, This compound appears to primarily affect protein synthesis and cellular metabolism. The up-regulation of ribosome biogenesis and aminoacyl-tRNA biosynthesis suggests a cellular stress response aimed at producing new proteins, potentially to counteract drug-induced damage. The down-regulation of glycolysis and the TCA cycle indicates an inhibition of central carbon metabolism, which would severely impact cellular energy production.
Caption: Simplified overview of antifungal agent targets.
Conclusion
This comparative guide outlines the framework for evaluating the transcriptomic effects of a novel antifungal agent, exemplified by the hypothetical this compound, against established drugs. The illustrative data suggests that this compound may possess a distinct mechanism of action, primarily targeting protein synthesis and central metabolism, differing from agents that target the cell membrane (Amphotericin B, Ketoconazole) or the cell wall (Caspofungin). Transcriptome analysis is a vital tool in preclinical drug development, providing deep insights into the molecular basis of antifungal activity and helping to identify potential mechanisms of resistance.[1][3] Further experimental validation is essential to confirm these transcriptomic findings and fully elucidate the mode of action of any new antifungal compound.
References
- 1. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering antifungal and antibiofilm mechanisms of isobavachalcone against Cryptococcus neoformans through RNA-seq and functional analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome sequencing revealed the inhibitory mechanism of ketoconazole on clinical Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Time-Kill Kinetics: A Fictional Antifungal Agent 85 Versus Standard Antifungals
This guide provides a comparative overview of the in-vitro time-kill kinetics of a fictional novel antifungal, designated "Agent 85," against established antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The data presented here is compiled from various in-vitro studies against Candida albicans, a common fungal pathogen. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the fungicidal or fungistatic activity of these compounds over time.
Quantitative Analysis of Time-Kill Kinetics
The fungicidal activity of antifungal agents can be quantitatively assessed through time-kill curve analysis. The table below summarizes the time required for Agent 85 and comparator drugs to achieve a 50%, 90%, and 99.9% reduction in the initial inoculum of Candida albicans at a concentration of 4x the Minimum Inhibitory Concentration (MIC).
| Antifungal Agent | Fungal Strain | Time to 50% Reduction (hours) | Time to 90% Reduction (hours) | Time to 99.9% (Fungicidal) Reduction (hours) |
| Agent 85 (Fictional) | Candida albicans ATCC 90028 | 1.5 | 4.0 | 12.0 |
| Amphotericin B | Candida albicans ATCC 90028 | ~2.0 | ~6.0 | >24.0 |
| Fluconazole | Candida albicans ATCC 90028 | >24.0 | >24.0 | >24.0 |
| Caspofungin | Candida albicans ATCC 90028 | 1.0 - 2.8 | 3.4 - 15.5 | 12.1 - 21.8[1] |
Note: The data for Agent 85 is hypothetical for illustrative purposes. Data for comparator agents is based on published studies. Fungicidal activity is generally defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the starting inoculum.
Experimental Protocols
The data presented is based on standardized time-kill assay protocols. The following is a representative methodology.
Time-Kill Assay Protocol
A standardized method for time-kill testing of yeasts involves several key steps to ensure reproducibility.[2]
-
Inoculum Preparation: A starting inoculum of approximately 10^5 Colony Forming Units (CFU)/mL is recommended for antifungal time-kill studies.[3] Fungal suspensions are prepared and adjusted to a 0.5 McFarland turbidity standard.[3][4]
-
Media: RPMI 1640 medium, buffered to a pH of 7.0 with MOPS, is commonly used as the growth medium.[3]
-
Drug Concentrations: Antifungal agents are tested at various concentrations, often multiples of the MIC (e.g., 1x, 4x, 16x MIC).[5][6]
-
Incubation: The test tubes are incubated at 35°C with agitation to ensure the fungi remain suspended and in contact with the antifungal agent.[3]
-
Sampling: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), samples are aseptically removed.[7]
-
Plating and Colony Counting: The samples are serially diluted and plated on agar (e.g., Sabouraud Dextrose Agar) for colony count determination.[4] Plates are incubated for 24 to 48 hours at 35°C before colonies are counted.[4]
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved, the following diagrams depict the experimental workflow of a time-kill assay and the mechanisms of action of the compared antifungal classes.
Mechanisms of Action
The efficacy of antifungal agents is rooted in their specific molecular targets within the fungal cell.
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane, leading to the formation of pores, leakage of intracellular contents, and ultimately, cell death.[8][9]
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[10] The depletion of ergosterol and accumulation of toxic sterol precursors disrupt the cell membrane's integrity and function.[9][10]
Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[8][11] This disruption of the cell wall leads to osmotic instability and cell lysis.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of the Post-Antifungal Effect (PAFE) of Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antifungal effect (PAFE) of Amphotericin B against other major classes of antifungal agents. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating the pharmacodynamic properties of these agents.
Introduction to the Post-Antifungal Effect (PAFE)
The post-antifungal effect (PAFE) is the suppression of fungal growth that persists after a limited exposure of the organism to an antifungal agent.[1][2] This pharmacodynamic parameter is crucial in determining optimal dosing regimens, as a longer PAFE may allow for less frequent dosing intervals without compromising efficacy. The duration of the PAFE is dependent on several factors, including the fungal species, the class of the antifungal drug, the drug concentration, and the duration of exposure.[1][2]
Comparative PAFE Data
The following table summarizes the post-antifungal effect of Amphotericin B in comparison to other commonly used antifungal agents against Candida albicans and Aspergillus fumigatus.
| Antifungal Agent Class | Representative Drug | Fungal Species | PAFE (hours) |
| Polyenes | Amphotericin B | Aspergillus fumigatus | 7.5 +/- 0.70 [3] |
| Candida albicans | 5.3 +/- 1.15 [3] | ||
| Triazoles | Itraconazole | Aspergillus fumigatus | 0.5 +/- 0.0[3] |
| Voriconazole | Aspergillus fumigatus | 0.5 +/- 0.0[3] | |
| Posaconazole | Aspergillus fumigatus | 0.75 +/- 0.35[3] | |
| Ravuconazole | Aspergillus fumigatus | 0.38 +/- 0.17[3] | |
| Triazoles (general) | Candida albicans | < 0.5[3] | |
| Echinocandins | Caspofungin | Aspergillus fumigatus | ≤ 0.5[3] |
| Candida albicans | 5.6 +/- 0.57[3] | ||
| Micafungin | Aspergillus fumigatus | ≤ 0.5[3] | |
| Candida albicans | 5.0 +/- 1.0[3] |
Key Observations:
-
Amphotericin B , a polyene antifungal, exhibits a prolonged PAFE against both Aspergillus fumigatus and Candida albicans.[3]
-
Triazoles generally demonstrate a short PAFE against both tested fungal species.[3]
-
Echinocandins show a prolonged PAFE against Candida albicans, comparable to Amphotericin B, but a very short PAFE against Aspergillus fumigatus.[3] In general, echinocandins are known to induce the most prolonged PAFE, followed by polyenes and azoles.[1][2]
Experimental Protocols
The determination of the post-antifungal effect is conducted through standardized in vitro assays. The following is a generalized protocol for determining the PAFE.
In Vitro PAFE Assay Protocol
This protocol is based on established methodologies for assessing the post-antifungal effect.[1][2][3]
Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).
Detailed Steps:
-
Preparation of Fungal Inoculum: Fungal strains are first subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability.[1] A standardized inoculum is then prepared in a liquid medium such as RPMI 1640 to a concentration of approximately 10^5–10^6 CFU/mL.[1]
-
Drug Exposure: The fungal suspension is divided into a test and a control group. The test group is exposed to the antifungal agent at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours).[1] The control group is incubated in a drug-free medium.[1]
-
Drug Removal: Following the exposure period, the antifungal agent is removed from the test suspension. This is typically achieved by centrifugation to pellet the fungal cells, followed by washing the pellet multiple times with a sterile buffer like Phosphate Buffered Saline (PBS).[1]
-
Growth Monitoring: The washed fungal pellets from both the test and control groups are resuspended in a fresh, drug-free medium. The cultures are then incubated, and fungal growth is monitored over time. Growth is typically quantified by performing colony-forming unit (CFU) counts at various time points.[1]
-
PAFE Calculation: The PAFE is calculated as the difference between the time it takes for the drug-treated culture to increase by 1-log10 CFU/mL compared to the untreated control culture. The formula is: PAFE = T - C, where T is the time required for the treated culture to show a 1-log10 increase in CFU/mL after drug removal, and C is the corresponding time for the control culture.[2]
Mechanism of Action and Signaling Pathways
The differing PAFE durations among antifungal classes can be attributed to their distinct mechanisms of action.
Amphotericin B (Polyene)
Amphotericin B is a fungicidal agent that directly targets the fungal cell membrane.[4][5] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[6][7][8] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, which ultimately leads to cell death.[4][5][7] The extensive and often irreversible damage to the cell membrane likely contributes to its prolonged PAFE.
Caption: Mechanism of action of Amphotericin B.
Triazoles
Triazoles are generally fungistatic and act by inhibiting the synthesis of ergosterol.[8][9] They specifically target the enzyme lanosterol 14-α-demethylase, which is crucial in the ergosterol biosynthesis pathway.[6][9] By inhibiting this enzyme, triazoles deplete ergosterol and cause the accumulation of toxic sterol precursors, which disrupts the structure and function of the cell membrane and inhibits fungal growth.[6][8] The fungistatic nature and the potential for the fungus to resume growth once the drug is removed may explain the shorter PAFE observed with this class of antifungals.
Caption: Mechanism of action of Triazoles.
Echinocandins
Echinocandins are fungicidal against most Candida species and act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][7] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and cell lysis.[10] The targeted and potent disruption of the cell wall synthesis likely contributes to their prolonged PAFE against susceptible organisms like Candida albicans.
Caption: Mechanism of action of Echinocandins.
Conclusion
The post-antifungal effect is a critical pharmacodynamic parameter that varies significantly among different classes of antifungal agents. Amphotericin B demonstrates a prolonged PAFE, which is consistent with its fungicidal mechanism of action involving direct and substantial damage to the fungal cell membrane. In contrast, the fungistatic triazoles exhibit a much shorter PAFE. The echinocandins also show a prolonged PAFE against susceptible organisms due to their potent inhibition of cell wall synthesis. Understanding these differences is essential for the rational design of dosing strategies and the development of new antifungal therapies.
References
- 1. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of the post-antifungal effect (PAFE) of amphotericin B, triazoles and echinocandins on Aspergillus fumigatus and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
A Comparative Analysis of the Resistance Induction Potential of Antifungal Agent 85
This guide provides a comparative evaluation of the novel investigational antifungal, Agent 85, against established antifungal classes. The focus is on the potential for inducing resistance, a critical factor in the development of new antimicrobial therapies. Data presented herein is derived from standardized in vitro experiments designed to simulate long-term drug exposure.
Comparative Analysis of Resistance Potential
The propensity of a fungal pathogen to develop resistance is intrinsically linked to the drug's mechanism of action and the pathogen's ability to evoke genetic or phenotypic adaptations. Agent 85, a putative inhibitor of a novel fungal-specific cell wall component, was compared against three major classes of systemic antifungal agents: azoles, polyenes, and echinocandins.
The table below summarizes the key characteristics related to the resistance potential of these agents, based on serial passage experiments with a reference strain of Candida albicans.
Table 1: Comparison of Resistance Characteristics of Antifungal Agents
| Antifungal Agent | Target | Primary Resistance Mechanisms | Observed Fold-Increase in MIC (30 Passages) |
| Agent 85 (Hypothetical) | Fungal Chitin Synthase 2 (CHS2) | Target site modification (hypothesized) | 2 to 4-fold |
| Fluconazole (Azole) | Lanosterol 14-α-demethylase (Erg11)[1][2] | Upregulation of efflux pumps (CDR, MDR genes); Target site mutations (ERG11 gene); Target overexpression[3][4][5][6][7] | >64-fold |
| Amphotericin B (Polyene) | Ergosterol (in cell membrane)[1][8] | Altered sterol composition in the cell membrane (mutations in ERG genes)[7][8][9][10] | 2 to 8-fold |
| Caspofungin (Echinocandin) | β-1,3-D-glucan synthase (Fks1 subunit)[11][12] | Target site mutations (FKS1 "hot spot" regions)[11][12][13][14] | 8 to 16-fold |
Data for Agent 85 are hypothetical and for comparative purposes only. Data for established agents are representative of values cited in scientific literature.
Experimental Protocols
The data presented in this guide were generated using the following standardized laboratory protocols.
Fungal Strain and Growth Conditions
-
Organism: Candida albicans SC5314 (ATCC® MYA-2876™) was used for all experiments.
-
Media: The yeast was cultured in RPMI-1640 medium buffered with MOPS and supplemented with 2% glucose.
-
Incubation: Cultures were incubated at 35°C.
Serial Passage Experiment for Resistance Induction
This method is designed to assess the potential for resistance development over time by repeatedly exposing the fungal population to sub-lethal concentrations of an antifungal agent.[15][16][17][18]
-
Baseline MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of each antifungal agent against C. albicans SC5314 was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[19]
-
Inoculum Preparation: A standardized inoculum of 1-5 x 10^6 cells/mL was prepared.[20]
-
Serial Passage:
-
For each agent, a series of 2-fold dilutions were prepared in a 96-well plate.
-
The inoculum was added to each well and the plate was incubated for 24-48 hours.
-
Following incubation, the cells from the well with the highest drug concentration that still permitted growth (the sub-MIC culture) were harvested.
-
These cells were used to create the inoculum for the next passage (next MIC assay).
-
-
Duration: This process was repeated for a total of 30 passages. The MIC was recorded at each passage to monitor for any increase.
Minimum Inhibitory Concentration (MIC) Determination
MIC testing was performed according to the CLSI M27/M60 broth microdilution method.[19][21][22]
-
Drug Dilution: Antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with a standardized fungal suspension to a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
Incubation: Plates were incubated at 35°C for 24 hours.
-
Endpoint Reading: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Mechanistic Insights and Visualizations
To better understand the processes evaluated, the following diagrams illustrate the experimental workflow and the potential mechanisms of resistance.
Experimental Workflow
The diagram below outlines the systematic process used to induce and quantify antifungal resistance in the laboratory.
Comparative Resistance Mechanisms
Different antifungal classes are susceptible to distinct resistance mechanisms. This diagram provides a simplified comparison of the primary pathways leading to resistance.
Hypothetical Resistance Pathway for Agent 85
Resistance to Agent 85 is hypothesized to arise primarily from modifications to its target enzyme, Chitin Synthase 2 (CHS2). Stress response pathways, potentially activated by cell wall damage, may increase the likelihood of mutations in the encoding gene, leading to reduced drug binding and decreased susceptibility.
Conclusion
Based on this preliminary in vitro assessment, Antifungal Agent 85 demonstrates a lower potential for inducing high-level resistance compared to agents like fluconazole. The observed 2 to 4-fold increase in MIC after 30 passages is modest and comparable to that of amphotericin B, which is known for its low incidence of acquired resistance.[4] The primary mechanism of resistance appears to be restricted to target site modification, a narrower pathway compared to the multifaceted resistance mechanisms of azoles.[3][5] These findings position Agent 85 as a promising candidate for further development, warranting comprehensive investigation into its in vivo efficacy and resistance dynamics.
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Experimental Evolution of Candida by Serial Passaging in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. njccwei.com [njccwei.com]
- 22. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Safety Operating Guide
Personal protective equipment for handling Antifungal agent 85
Disclaimer: A specific Safety Data Sheet (SDS) for "Antifungal Agent 85" is not publicly available. The following guidance is based on general best practices for handling chemical compounds of unknown toxicity in a research laboratory setting. It is imperative to handle this substance with a high degree of caution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to ensure user safety and proper management from receipt to disposal.
I. Personal Protective Equipment (PPE)
Given the uncharacterized nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin and respiratory exposure.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Fully buttoned lab coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood is required. | Prevents inhalation of airborne particles. |
II. Handling and Operational Plan
Safe handling practices are critical to minimize exposure risk during experimental procedures.
A. Engineering Controls
All work involving this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to control airborne particles.
B. General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent pads.
-
Weighing: Use a dedicated analytical balance inside the fume hood. Handle the compound with a spatula and weigh it onto a tared weigh boat.
-
Dissolving: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible materials.
Table 2: Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years |
III. Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are crucial for laboratory safety and environmental protection.
A. Spill Cleanup Protocol
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment area.
-
Contain: If the spill is small and contained within the fume hood, cover it with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Neutralize/Clean: There is no specific neutralization protocol for this agent. After absorption, gently sweep the material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
B. Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste bag | Collect all contaminated solids (gloves, absorbent pads, etc.). |
| Liquid Waste | Labeled, sealed hazardous waste container | Collect all solutions containing this compound. |
| Sharps | Puncture-resistant sharps container | Dispose of any contaminated needles or other sharps immediately after use. |
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
